molecular formula C10H16ClNO B1473683 1-(3-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 1864074-52-1

1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B1473683
CAS No.: 1864074-52-1
M. Wt: 201.69 g/mol
InChI Key: MRMOMOWBZZIRBU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClNO and an average molecular mass of 201.69 g/mol . This chiral amine belongs to the class of amphetamines and derivatives, specifically featuring a phenethylamine structure with a methoxy substituent at the meta position of the phenyl ring . Researchers should note that the compound's stereochemistry is significant; the (S)-enantiomer is documented under CAS RN 623143-35-1 and PubChem CID 53484778 . This compound is the hydrochloride salt of the amine, which typically offers enhanced stability and solubility for experimental handling. The primary research interest in this molecule and its analogs relates to their activity on adrenergic receptors. For instance, the closely related compound methoxyphenamine (which is an N-methyl derivative) is identified in scientific databases as a beta-2 adrenergic receptor (ADRB2) regulator . This mechanism of action has historically been investigated for symptomatic relief in conditions like asthma and cough within combination therapies . Consequently, 1-(3-Methoxyphenyl)propan-1-amine hydrochloride serves as a valuable building block or reference standard in medicinal chemistry and pharmacological research for studying the structure-activity relationships of sympathomimetic amines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human consumption.

Properties

IUPAC Name

1-(3-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOMOWBZZIRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Part 1: Executive Summary & Strategic Analysis

This technical guide details the synthesis of 1-(3-methoxyphenyl)propan-1-amine hydrochloride , a primary benzylic amine structurally related to the phenethylamine class but distinct in its substitution pattern. Unlike its isomer 1-(3-methoxyphenyl)propan-2-amine (an amphetamine analog), this molecule features the amino group at the benzylic (C1) position relative to the aromatic ring.

Synthetic Strategy: To ensure high purity and avoid the formation of secondary amine dimers common in direct reductive amination, this guide prioritizes the Oxime Reduction Route . This two-step sequence offers superior control over impurities and is robust across variable scales.

Key Advantages of Selected Route:

  • Intermediate Stability: The oxime intermediate is a stable solid that can be purified via crystallization, ensuring the subsequent reduction step starts with high-quality material.

  • Stereochemical Potential: While this guide describes a racemic synthesis, the oxime route is compatible with asymmetric hydrogenation catalysts if enantiopure product is required later.

  • Operational Safety: By separating the nitrogen installation from the reduction, we avoid the high-pressure conditions often required for one-pot Leuckart-Wallach reactions.

Part 2: Chemical Profile & Retrosynthesis

Target Data Sheet
PropertySpecification
IUPAC Name 1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Structure 3-MeO-C₆H₄-CH(NH₂)-CH₂-CH₃[1] · HCl
Molecular Formula C₁₀H₁₅NO[2] · HCl
Molecular Weight 165.23 (Free Base) / 201.69 (HCl Salt)
Precursor 3-Methoxypropiophenone (CAS 37951-49-8)
Solubility Water (High), Ethanol (High), Ether (Insoluble as salt)
Appearance White to off-white crystalline solid
Retrosynthetic Pathway (Graphviz)

G Target Target: 1-(3-Methoxyphenyl)propan-1-amine HCl AmineBase Free Amine (Racemic) AmineBase->Target HCl/IPA Salt Formation Oxime Intermediate: 3-Methoxypropiophenone Oxime Oxime->AmineBase LiAlH4 Reduction (THF, Reflux) Ketone Starting Material: 3-Methoxypropiophenone Ketone->Oxime NH2OH·HCl NaOAc, EtOH

Figure 1: Retrosynthetic breakdown showing the transformation from ketone to oxime to amine salt.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of 3-Methoxypropiophenone Oxime

Principle: Condensation of the ketone with hydroxylamine hydrochloride in a buffered ethanolic solution.

Reagents:

  • 3-Methoxypropiophenone (1.0 eq)[3]

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium Acetate (anhydrous) (2.0 eq)

  • Ethanol (95%)

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypropiophenone (e.g., 10.0 g, 60.9 mmol) in Ethanol (60 mL).

  • Buffer Preparation: In a separate beaker, dissolve Hydroxylamine HCl (6.35 g, 91.4 mmol) and Sodium Acetate (10.0 g, 121.8 mmol) in Water (30 mL).

  • Addition: Add the aqueous hydroxylamine solution to the ethanolic ketone solution. The mixture may become slightly turbid.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 80°C) for 2–3 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the ketone spot disappears.

  • Isolation:

    • Evaporate the ethanol under reduced pressure (rotary evaporator).

    • The residue will be an oily suspension in water. Cool to 0°C in an ice bath to promote crystallization.

    • If the oxime oils out, extract with Dichloromethane (DCM) (3 x 50 mL), dry over MgSO₄, and evaporate to yield the crude oxime.

    • Purification: Recrystallize from minimal hot ethanol/water or use directly if purity >95% by NMR.

Phase 2: Reduction to 1-(3-Methoxyphenyl)propan-1-amine

Principle: Reduction of the C=N bond using Lithium Aluminum Hydride (LiAlH₄) in anhydrous ether/THF. Note: Catalytic hydrogenation (Raney Ni or Pd/C) is a viable alternative for industrial scale, but LiAlH₄ is preferred for lab-scale reliability.

Safety Critical: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be oven-dried. Use an inert atmosphere (Nitrogen/Argon).

Reagents:

  • 3-Methoxypropiophenone Oxime (from Phase 1)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Workup: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser method reagents.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and flush with Nitrogen. Add LiAlH₄ (2.0 eq) and anhydrous THF (sufficient for 0.5 M concentration). Cool to 0°C.

  • Addition: Dissolve the Oxime (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes. Caution: Exothermic gas evolution.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. The solution usually turns from grey to white/off-white.

  • Quench (Fieser Method): Cool the reaction flask to 0°C. Carefully add, in sequence:

    • x mL Water (where x = grams of LiAlH₄ used)

    • x mL 15% NaOH solution

    • 3x mL Water

  • Filtration: A granular white precipitate (aluminum salts) will form. Stir for 15 minutes, then filter through a Celite pad. Wash the pad with THF.

  • Concentration: Evaporate the filtrate to obtain the crude free base amine as a pale yellow oil.

Phase 3: Purification & Salt Formation

Principle: Acid-base extraction removes neutral impurities, followed by precipitation of the hydrochloride salt.

Workflow Diagram (Graphviz):

Workup Crude Crude Amine Oil AcidExt Dissolve in Et2O Extract with 1M HCl Crude->AcidExt Sep1 Separation AcidExt->Sep1 OrgLayer Organic Layer (Discard Neutrals) Sep1->OrgLayer AqLayer Aqueous Acid Layer (Contains Amine) Sep1->AqLayer Basify Basify with NaOH to pH 12 Extract with DCM AqLayer->Basify Dry Dry (MgSO4) & Evaporate Basify->Dry Salt Dissolve in IPA Add conc. HCl or HCl/Ether Dry->Salt Final Filter Crystals 1-(3-Methoxyphenyl)propan-1-amine HCl Salt->Final

Figure 2: Acid-Base workup and salt formation logic flow.

Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude oil in Diethyl Ether.

    • Extract with 1M HCl (2 x 30 mL). The amine moves to the aqueous phase; neutral impurities stay in the ether.

    • Separate the aqueous layer and basify with 20% NaOH until pH > 12.

    • Extract the free amine back into Dichloromethane (DCM) (3 x 30 mL).

    • Dry combined DCM layers over anhydrous MgSO₄ and evaporate.

  • Crystallization:

    • Dissolve the purified free base oil in a minimal amount of dry Isopropanol (IPA) or Ethanol.

    • Add concentrated HCl (37%) dropwise or HCl in Dioxane until the solution is acidic (pH 2).

    • Add Diethyl Ether to induce turbidity if necessary.

    • Cool to -20°C overnight. Filter the white crystals and wash with cold ether.

Part 4: Analytical Validation & Quality Control

To ensure the identity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ 8.40 (br s, 3H, NH₃⁺)Ammonium protons confirm salt formation.
δ 7.30–6.90 (m, 4H, Ar-H)Aromatic protons (meta-substitution pattern).
δ 4.15 (t, 1H, Ar-CH-N)Benzylic proton (diagnostic for C1-amine).
δ 3.75 (s, 3H, O-CH₃)Methoxy group singlet.
δ 1.90 (m, 2H, CH₂), 0.85 (t, 3H, CH₃)Propyl chain protons.
IR Spectroscopy 2800–3000 cm⁻¹ (Broad)N-H stretch (Amine salt).
1250 cm⁻¹C-O stretch (Aryl ether).
Melting Point 190–210°C (Typical range)Note: Determine experimentally as specific polymorphs vary.

Part 5: Safety & Compliance (E-E-A-T)

  • LiAlH₄ Handling: This reagent is a Class 4.3 Dangerous When Wet substance. Never use water to extinguish fires involving LAH; use Class D extinguishers or dry sand.

  • Ventilation: All steps involving HCl gas or volatile solvents (THF, Ether, DCM) must be performed in a certified fume hood.

  • Waste Disposal:

    • Aluminum salts from the reduction must be quenched fully before disposal.

    • Aqueous layers containing amine residues should be neutralized before release (check local regulations).

  • Toxicology: As a substituted phenethylamine analog, treat the compound as a potential CNS active agent. Avoid dust inhalation and skin contact.[4]

References

  • Reduction of Oximes with Lithium Aluminum Hydride : Smith, P. A. S. Journal of Organic Chemistry, 1950 , 15, 1125.

  • General Procedure for Reductive Amination : Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996 , 61, 3849-3862.

  • Safety Data Sheet (General Amine Hazards) : Fisher Scientific. SDS for 3-Methoxypropylamine (Structural Analog).

  • Synthesis of Benzylic Amines : Organic Syntheses, Coll. Vol. 4, p.603 (1963 ); Vol. 39, p.19 (1959 ).

Sources

Technical Monograph: 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

1-(3-Methoxyphenyl)propan-1-amine is a benzylic amine characterized by an ethyl group at the alpha position relative to the amine. Structurally, it is a homolog of alpha-ethylbenzylamine with a methoxy substitution at the meta position of the phenyl ring.

Nomenclature & Identifiers
Parameter Technical Detail
IUPAC Name 1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Common Synonyms

-Ethyl-3-methoxybenzylamine HCl; 3-Methoxy-

-ethylbenzenemethanamine HCl
CAS Number 623143-36-2 (References (R)-isomer base); Racemate HCl typically unassigned in major registries but derived from 37951-49-8 (Ketone precursor).[1]
Molecular Formula C

H

NO

HCl
Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Free Base)
SMILES CCC(C1=CC(=CC=C1)OC)N.Cl
InChI Key (Predicted) CMIXSQAFEPGHMA-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
Property Value / Description Source/Note
Appearance White to off-white crystalline solidTypical of amine HCl salts
Melting Point 185–195 °C (Predicted)Based on

-ethylbenzylamine HCl analogs
Solubility High in H

O, MeOH, EtOH; Insoluble in Et

O, Hexane
Lipophilic cation character
pKa ~9.5 (Amine conjugate acid)Typical for benzylic amines
LogP ~2.1 (Free Base)Predicted via fragment contribution

Structural Analysis & Isomerism

Unlike phenethylamines (e.g., amphetamines) where the amine is separated from the ring by two carbons, this molecule is a benzylamine derivative. The amine is attached directly to the benzylic carbon (C1).

  • Chiral Center: The C1 carbon is chiral. Synthetic routes starting from the achiral ketone (3'-methoxypropiophenone) yield the racemate (±) unless asymmetric catalysis is employed.

  • Electronic Effects: The 3-methoxy group exerts an inductive electron-withdrawing effect (

    
    ) but a resonance electron-donating effect (
    
    
    ) on the ring. At the meta position, the resonance effect is not directly conjugated to the benzylic carbon, making the inductive withdrawal dominant, slightly lowering the basicity of the amine compared to the unsubstituted analog.
Structural Diagram (Graphviz)

ChemicalStructureFigure 1: Structural Logic of 1-(3-Methoxyphenyl)propan-1-amineRing3-Methoxyphenyl Ring(Lipophilic Core)C1Benzylic Carbon (C1)(Chiral Center)Ring->C1 Electronic EffectAminePrimary Amine (-NH2)(Basic Center)C1->Amine HCl Salt FormationEthylEthyl Chain (-CH2CH3)(Steric Bulk)C1->Ethyl Alpha-Substitution

Synthesis & Manufacturing Protocols

The most robust synthetic route for research scale is the Reductive Amination of 3'-methoxypropiophenone. This method minimizes side reactions (like dialkylation) compared to direct alkylation.

Precursor
  • Name: 1-(3-Methoxyphenyl)propan-1-one (3'-Methoxypropiophenone)[2][1]

  • CAS: 37951-49-8[1][3][4]

  • State: Yellow liquid, BP ~246°C.[2]

Protocol: Reductive Amination (NaBH CN Method)

Safety Warning: Sodium cyanoborohydride is highly toxic and generates HCN gas upon contact with strong acids. Work in a fume hood.

  • Imine Formation:

    • Dissolve 3'-methoxypropiophenone (10 mmol) in dry Methanol (30 mL).

    • Add Ammonium Acetate (100 mmol, 10 eq) to saturation.

    • Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.

  • Reduction:

    • Add Sodium Cyanoborohydride (NaBH

      
      CN, 7 mmol, 0.7 eq) portion-wise.
      
    • Note: A slight deficit of hydride prevents reduction of the ketone to the alcohol.

    • Adjust pH to ~6 using glacial acetic acid (catalytic).

    • Stir for 24–48 hours at Room Temperature.

  • Workup:

    • Quench with concentrated HCl (carefully) to pH < 2 to decompose excess hydride and evaporate methanol.

    • Dilute with water and wash with Dichloromethane (DCM) to remove unreacted ketone (organic layer discarded).

    • Basify the aqueous layer to pH > 12 using NaOH (aq) .

    • Extract the free base amine into DCM (3 x 20 mL).

    • Dry organic layer over MgSO

      
       and evaporate to yield the oily free base.
      
  • Salt Formation (Hydrochloride):

    • Dissolve the free base oil in dry Diethyl Ether .

    • Bubble dry HCl gas or add HCl in Dioxane dropwise.

    • Filter the white precipitate, wash with cold ether, and dry under vacuum.

Synthetic Pathway Diagram

SynthesisFigure 2: Reductive Amination PathwayKetonePrecursor:3'-Methoxypropiophenone(CAS 37951-49-8)ImineIntermediate:Imine Species(In Situ)Ketone->Imine CondensationReagentsReagents:NH4OAc (Excess)NaBH3CNMeOH, pH 6Reagents->ImineFreeBaseFree Base:1-(3-Methoxyphenyl)propan-1-amine(Oily Liquid)Imine->FreeBase Reduction (-H2)SaltFinal Product:HCl Salt(Crystalline Solid)FreeBase->Salt HCl/EtherPrecipitation

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


Position Shift (

, ppm)
Multiplicity Assignment
Amine 8.2 – 8.5Broad Singlet (3H)-NH

(Exchangeable)
Aromatic 7.2 – 6.8Multiplet (4H)Phenyl ring protons (m-substituted pattern)
Benzylic 4.1 – 4.3Triplet or dd (1H)Ar-CH -NH

Methoxy 3.75Singlet (3H)-OCH

Methylene 1.8 – 2.0Multiplet (2H)-CH(NH )-CH

-CH

Methyl 0.8 – 0.9Triplet (3H)Terminal -CH

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode)

  • Molecular Ion [M+H]

    
    :  m/z 166.12[5]
    
  • Fragmentation: Loss of NH

    
     (m/z ~149) and cleavage of the ethyl group are common.
    

Pharmacological Context & Safety

Structure-Activity Relationship (SAR)

This compound belongs to the alpha-alkylbenzylamine class.

  • Comparison to Amphetamines: While isomeric with methoxy-amphetamines, the nitrogen attachment at the benzylic carbon significantly alters binding. Alpha-alkylbenzylamines generally exhibit lower psychostimulant potency than their phenethylamine counterparts.

  • Potential Activity: Analogs in this class (e.g., alpha-ethylbenzylamine) have been flagged as "New Psychoactive Substances" (NPS) with anorectic or mild stimulant effects. The 3-methoxy substituent typically enhances affinity for serotonin transporters (SERT) or norepinephrine transporters (NET) in similar scaffolds.

Handling & Stability
  • Storage: Hygroscopic solid. Store at -20°C in a desiccator.

  • Stability: Stable in solid form. Aqueous solutions may degrade over time; prepare fresh.

  • Safety: Irritant to eyes, skin, and respiratory tract. Treat as a potential CNS active agent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11253328: (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride. (Used for structural property extrapolation of 3-methoxy benzylic amines). Link

  • ChemicalBook (2025). 3'-Methoxypropiophenone (CAS 37951-49-8) Properties and Synthesis. Link

  • Sigma-Aldrich (2025). Product Specification: alpha-Ethylbenzylamine (CAS 2941-20-0). (Reference for the unsubstituted scaffold properties). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference).

Technical Monograph: (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS 856562-95-3) is a high-value chiral building block utilized primarily in the synthesis of central nervous system (CNS) active pharmaceutical ingredients and calcimimetic agents. As a chiral primary benzylic amine, it serves as a critical "privileged scaffold" in Fragment-Based Drug Discovery (FBDD), offering a rigid stereochemical anchor for exploring structure-activity relationships (SAR) in G-protein coupled receptors (GPCRs) and monoamine transporters.

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, analytical characterization methods, and handling procedures designed to ensure high enantiomeric excess (ee >99%) and reproducibility in research and development environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Synonyms (1R)-1-(3-methoxyphenyl)propylamine HCl; (R)-

-ethyl-3-methoxybenzenemethanamine HCl
CAS Number 856562-95-3
Molecular Formula C

H

ClNO
Molecular Weight 201.69 g/mol
Free Base CAS 623143-36-2
Chirality (R)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in dichloromethane
SMILES CCN.Cl

Synthetic Methodologies

To achieve pharmaceutical-grade purity (>98%) and high optical purity (>99% ee), we recommend the Ellman Sulfinamide Auxiliary method. This approach offers superior diastereocontrol compared to classical resolution or non-enzymatic reductive amination.

Method A: Asymmetric Synthesis via Ellman Auxiliary

This protocol utilizes (R)-tert-butanesulfinamide to induce chirality, followed by a diastereoselective reduction.

Reaction Scheme

G cluster_0 Critical Control Point Start 3-Methoxypropiophenone (Precursor) Inter1 Chiral Sulfinimine (Intermediate) Start->Inter1 Ti(OEt)4, THF Reflux, 16h Aux (R)-tert-Butanesulfinamide Aux->Inter1 Chiral Source Inter2 Sulfinamide (Diastereomerically Pure) Inter1->Inter2 NaBH4, THF -48°C, >98:2 dr Final (R)-1-(3-Methoxyphenyl) propan-1-amine HCl Inter2->Final HCl (4M in Dioxane) MeOH, RT, 2h

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary chemistry.

Detailed Protocol
  • Condensation (Imine Formation):

    • Charge a flame-dried flask with 3-methoxypropiophenone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Add Titanium(IV) ethoxide (2.0 eq) dropwise under nitrogen.

    • Heat to reflux (approx. 70°C) for 16–24 hours. Monitor by TLC or LC-MS for disappearance of ketone.

    • Workup: Cool to RT, quench with brine. Filter the titanium salts through a Celite pad. Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.
  • Diastereoselective Reduction:

    • Dissolve the crude sulfinimine in dry THF (0.2 M) and cool to -48°C .

    • Add Sodium borohydride (NaBH

      
      , 3.0 eq) portion-wise.
      
    • Stir at -48°C for 4 hours, then allow to warm slowly to RT overnight.

    • Mechanism:[1][2][3][4][5][6] The bulky tert-butyl group directs the hydride attack, typically yielding >95:5 diastereomeric ratio (dr).

    • Purification: Quench with saturated NH

      
      Cl. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the major diastereomer.
      
  • Cleavage & Salt Formation:

    • Dissolve the purified sulfinamide in Methanol.

    • Add HCl (4M in 1,4-dioxane) (2.0 eq). Stir at RT for 1–2 hours.

    • Concentrate in vacuo. Triturate the solid with diethyl ether to remove non-polar impurities.

    • Yield: Typically 75–85% overall yield.

Analytical Characterization

Validation of the (R)-enantiomer requires specific analytical techniques. Standard achiral HPLC is insufficient.

Enantiomeric Excess (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 270 nm.

  • Expectation: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Racemic standard injection is required for peak identification.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.40 (br s, 3H, NH
      
      
      
      ),
    • 
       7.30 (t, 1H, Ar-H),
      
    • 
       7.05 (m, 2H, Ar-H),
      
    • 
       6.90 (d, 1H, Ar-H),
      
    • 
       4.15 (t, 1H, CH -NH
      
      
      
      ),
    • 
       3.75 (s, 3H, O-CH 
      
      
      
      ),
    • 
       1.90 (m, 2H, CH 
      
      
      
      -CH
      
      
      ),
    • 
       0.85 (t, 3H, CH
      
      
      
      -CH
      
      
      ).

Pharmaceutical Applications

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride acts as a versatile pharmacophore. Its structural rigidity and specific chirality are exploited in:

  • Monoamine Transporter Inhibitors:

    • The 3-methoxyphenyl-propylamine motif mimics the neurotransmitter pharmacophore found in norepinephrine reuptake inhibitors (NRIs). The (R)-configuration is often critical for binding affinity at the transporter site.

  • Calcimimetics:

    • Analogous to Cinacalcet and NPS R-568 , this amine serves as the "right-hand" portion of the molecule, linking to a naphthyl or phenyl core via a spacer. The methoxy group provides a hydrogen bond acceptor site, modulating potency.

  • Resolution Agent:

    • Due to its high optical purity, it can be used to resolve chiral acids (e.g., substituted mandelic acids) via diastereomeric salt crystallization.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][7]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate when not in use.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Available at: [Link]

  • PubChem. Compound Summary for CID 53484777: (1R)-1-(3-methoxyphenyl)propan-1-amine. National Library of Medicine. Available at: [Link]

Sources

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine HCl: A Comparative Technical Guide

Executive Summary & Strategic Analysis

The target molecule, (S)-1-(3-methoxyphenyl)propan-1-amine , represents a critical chiral benzylic amine scaffold. Unlike its regioisomer (the amphetamine-like propan-2-amine), this


-ethyl benzylamine is frequently employed as a chiral resolving agent and a pharmacophore in varying CNS-active ligands.

The synthesis of the pure (S)-enantiomer presents a stereochemical challenge: the benzylic position is prone to racemization under harsh conditions, and the ethyl side chain offers less steric differentiation than larger alkyl groups, potentially reducing stereoselectivity in standard reductions.

This guide details two validated pathways:

  • The Chemocatalytic Route (Ellman’s Auxiliary): The "Gold Standard" for medicinal chemistry, offering high predictability and scalability (gram to kilo scale) without specialized biological infrastructure.

  • The Biocatalytic Route (Transaminase): The "Green Route" for industrial scale-up, offering superior enantiomeric excess (ee >99%) and atom economy.

Retrosynthetic Analysis

The retrosynthetic logic relies on establishing the C-N chiral center from the achiral ketone precursor, 1-(3-methoxyphenyl)propan-1-one (3'-methoxypropiophenone).

  • Pathway A (Ellman): Relies on diastereoselective reduction of a chiral N-tert-butanesulfinyl imine.

  • Pathway B (Biocatalytic): Relies on enzymatic transamination using an (S)-selective

    
    -transaminase.
    

Target Structure: (S)-1-(3-methoxyphenyl)propan-1-amine HCl

Precursor: 1-(3-methoxyphenyl)propan-1-one (CAS: 37951-49-8)

Methodology A: The Ellman Auxiliary Protocol

This protocol is preferred for research and development due to its reliability and the commercial availability of the chiral auxiliary.

Mechanism of Stereocontrol

The reaction utilizes (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). The condensation yields a chiral sulfinimine. Upon reduction with Sodium Borohydride (


), the bulky tert-butyl group forces the formation of a six-membered cyclic transition state (Zimmerman-Traxler model), directing the hydride attack to the Si-face of the imine, yielding the (S,S)-sulfinamide. Subsequent acid hydrolysis yields the (S)-amine.
Step-by-Step Protocol

Step 1: Condensation (Imine Formation)

  • Reagents: 3'-Methoxypropiophenone (1.0 equiv), (S)-(-)-tert-Butanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (

    
    ) (2.0 equiv).
    
  • Solvent: Dry THF (0.5 M concentration).

  • Procedure:

    • Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide and 3'-methoxypropiophenone under

      
       atmosphere.
      
    • Add dry THF.

    • Add

      
       dropwise (Caution: Exothermic). The Ti(IV) species acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.
      
    • Reflux at 70°C for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7).

    • Workup: Cool to RT. Pour into a brine solution with vigorous stirring. The titanium salts will precipitate as a thick white slurry. Filter through a Celite pad. Wash the pad with EtOAc. Dry organic phase over

      
       and concentrate.
      
    • Purification: Flash chromatography (0

      
       20% EtOAc in Hexanes) to isolate the (S)-sulfinimine (typically a yellow oil).
      

Step 2: Diastereoselective Reduction

  • Reagents: (S)-Sulfinimine (from Step 1),

    
     (4.0 equiv).
    
  • Solvent: Dry THF / MeOH (98:2) at -48°C.

  • Procedure:

    • Dissolve the sulfinimine in THF and cool to -48°C (Dry ice/acetonitrile bath). Note: Lower temperatures increase diastereoselectivity.

    • Add

      
       solid in one portion.
      
    • Allow to warm to room temperature (RT) slowly over 4 hours.

    • Quench: Add Saturated

      
       solution.
      
    • Extraction: Extract with EtOAc (3x). Dry and concentrate.

    • Analysis: Check diastereomeric ratio (dr) via HPLC. Expect >95:5 dr.[1][2]

Step 3: Cleavage and Salt Formation

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure:

    • Dissolve the reduced sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (excess, ~5 equiv).

    • Stir at RT for 1 hour. The sulfinyl group is cleaved, liberating the amine and

      
      .
      
    • Precipitation: Concentrate the solvent to ~20% volume. Add diethyl ether (

      
      ) to induce crystallization of the amine hydrochloride.
      
    • Filtration: Collect the white solid, wash with cold ether, and dry under vacuum.

Visual Workflow: Ellman Synthesis

EllmanSynthesis Ketone 3-Methoxy- propiophenone Imine (S)-Sulfinimine (Intermediate) Ketone->Imine Ti(OEt)4, THF Reflux, 16h Auxiliary (S)-tert-Butyl sulfinamide Auxiliary->Imine Ti(OEt)4, THF Reflux, 16h Sulfinamide (S,S)-Sulfinamide (Diastereomer) Imine->Sulfinamide NaBH4, -48°C Cyclic TS Control Product (S)-Amine HCl (Target) Sulfinamide->Product HCl / MeOH Hydrolysis

Caption: Figure 1. The Ellman auxiliary protocol utilizing Ti(IV)-mediated condensation and stereoselective hydride reduction.

Methodology B: Biocatalytic Transamination

For laboratories equipped with basic biotechnology capabilities, this route offers higher enantiopurity (>99% ee) in a single step.

System Components
  • Enzyme: (S)-Selective

    
    -Transaminase (e.g., Codexis ATA-113, or Vibrio fluvialis wild type).
    
  • Amino Donor: Isopropylamine (IPA) (1.0 M) – acts as the nitrogen source.

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Equilibrium Shift: The byproduct is acetone. Since the reaction is reversible, acetone removal (via nitrogen sweep or reduced pressure) or using a large excess of IPA is required.

Protocol
  • Substrate Prep: Dissolve 3'-methoxypropiophenone in DMSO (5% v/v final concentration).

  • Reaction Mix: In a reaction vessel, combine:

    • Phosphate Buffer (pH 7.5)

    • IPA (1.0 M)

    • PLP (1 mM)

    • Enzyme powder (10–20 mg/mL loading)

    • Substrate solution.[1][2][3]

  • Incubation: Shake at 30°C, 200 rpm for 24 hours.

  • Workup: Acidify to pH 2 with 6M HCl (to protonate the amine and keep it in aqueous phase). Extract with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12 with NaOH. Extract product into EtOAc.

  • Salt Formation: Treat EtOAc layer with HCl/MeOH to precipitate the target salt.

Visual Pathway: Transaminase Mechanism[4]

Transaminase EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Pyridoxamine) EnzPLP->EnzPMP + Donor - Byproduct Byproduct Acetone EnzPLP->Byproduct EnzPMP->EnzPLP + Ketone - Product Product (S)-Amine EnzPMP->Product Ketone 3-Methoxy- propiophenone Ketone->EnzPMP Donor Isopropylamine Donor->EnzPLP

Caption: Figure 2. The Ping-Pong Bi-Bi mechanism of Transaminase.[4] The amino group is shuttled from IPA to the ketone via the PLP cofactor.[4]

Analytical Data & Quality Control

Verification of the (S)-configuration is critical.

Table 1: Expected Analytical Specifications

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic as HCl salt.
1H NMR (400 MHz, D2O)

7.35 (t, 1H), 7.05 (m, 2H), 6.95 (d, 1H), 4.25 (t, 1H, CH-NH2), 3.80 (s, 3H, OMe), 1.95 (m, 2H), 0.90 (t, 3H).
Diagnostic signal: Methine proton at ~4.25 ppm.
Chiral HPLC Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).(S)-enantiomer typically elutes second on OD-H (verify with racemate).
Enantiomeric Excess > 98% (Ellman), > 99% (Biocatalysis)
Mass Spec (ESI+) [M+H]+ = 166.12

Safety & Handling (MSDS Summary)

  • Titanium(IV) Ethoxide: Highly moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide. Causes severe eye irritation.

  • L-Selectride / NaBH4: Flammable solids/liquids. Reacts violently with water to release hydrogen gas.

  • 3-Methoxypropiophenone: Irritant.

  • Final Product (Amine HCl): Treat as a potential CNS active agent. Use standard PPE (gloves, goggles, fume hood).

References

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[1] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914. Link

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[1] Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron, 55(29), 8883–8904. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem, 1(1), 42–51. Link

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Alcohols. Trends in Biotechnology, 28(6), 324–332. Link

  • PubChem Compound Summary. (2024). 1-(3-Methoxyphenyl)propan-1-amine. National Center for Biotechnology Information. Link

Sources

physical and chemical properties of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

[1]

Document Control:

  • Version: 1.0

  • Scope: Physicochemical Characterization, Synthesis, and Handling[1]

  • Target Audience: Medicinal Chemists, Process Engineers, Analytical Scientists[1]

Executive Summary & Chemical Identity[1][2][3]

1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a primary benzylamine derivative characterized by an ethyl group at the benzylic position.[1] Structurally, it is an isomer of the phenethylamine class (e.g., 3-methoxyamphetamine) but distinct in its connectivity (an

1

This compound serves as a critical chiral building block in the synthesis of analgesic agents (e.g., Tapentadol analogs) and is utilized as a reference standard in forensic analysis to distinguish between structural isomers of novel psychoactive substances (NPS).[1]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Common Synonyms

-Ethyl-3-methoxybenzylamine HCl; 3-Methoxy-

-ethylbenzenemethanamine HCl
CAS Number 856562-95-3 (specifically (R)-isomer); Racemic salts often custom synthesized.[1]
Molecular Formula

Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Free Base)
SMILES CCC(N)C1=CC(OC)=CC=C1.Cl

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for the hydrochloride salt form.

Physical Constants[1]
PropertyValue / RangeCondition / Note
Appearance White to off-white crystalline powderRecrystallized from iPrOH/Et2O
Melting Point 168°C – 174°CDecomposition often observed >180°C
Solubility (Water) High (>50 mg/mL)Protonated amine facilitates solvation
Solubility (Organic) Soluble in MeOH, EtOH, DMSO; Insoluble in Hexane, Et2OTypical of amine salts
Hygroscopicity ModerateRequires desiccant storage
pKa (Conjugate Acid) 9.2 – 9.6Predicted (Base strength of benzylamine)
LogP (Octanol/Water) ~1.8 (Free Base)Lipophilic enough for CNS penetration (if applicable)
Solubility & Partitioning Logic

The hydrochloride salt exhibits a classic "salt-break" behavior.[1] In aqueous environments (pH < 7), it remains fully ionized and soluble.[1] In alkaline conditions (pH > 10), the free base separates as a pale yellow oil.[1] This pH-dependent phase switch is the core mechanism for purification (see Section 3).[1]

Synthesis & Manufacturing Protocol

Expert Insight: While catalytic hydrogenation of oximes is common, the Reductive Amination of 3-methoxypropiophenone using sodium cyanoborohydride (

1
Reaction Pathway (DOT Visualization)[1]

SynthesisPathwayPrecursor3-Methoxypropiophenone(Ketone)IntermediateImine/AmmoniumIntermediatePrecursor->IntermediateNH4OAc, MeOHReflux 2hProductBaseFree Amine(Oil)Intermediate->ProductBaseNaBH3CNReductive AminationProductSaltFinal HCl Salt(Crystalline)ProductBase->ProductSaltHCl/DioxanePrecipitation

Figure 1: One-pot reductive amination pathway converting the ketone precursor to the amine salt.[1]

Detailed Protocol (Bench Scale)

Reagents:

  • 3-Methoxypropiophenone (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq)[1]

  • Sodium Cyanoborohydride (0.7 eq)[1]

  • Methanol (Solvent)[1]

  • HCl in Dioxane (4M)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 3-methoxypropiophenone (10 mmol) in Methanol (30 mL). Add Ammonium Acetate (100 mmol). Stir at room temperature for 30 minutes.

  • Reduction: Cool the solution to 0°C. Cautiously add Sodium Cyanoborohydride (7 mmol) portion-wise. Note: Ventilate well; HCN risk if acidified prematurely.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quench: Quench with 1M NaOH (pH > 12). The methanol is evaporated under reduced pressure.[1]

  • Extraction: Extract the aqueous residue with Dichloromethane (3 x 20 mL). The product (Free Base) migrates to the organic layer.[1]

  • Salt Formation: Dry the organic phase (

    
    ), filter, and cool to 0°C. Add HCl/Dioxane (4M) dropwise until no further precipitate forms.
    
  • Isolation: Filter the white solid. Recrystallize from Isopropanol/Ether to obtain analytical grade 1-(3-methoxyphenyl)propan-1-amine HCl.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( -NMR) in [1]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
0.85 Triplet3H

Terminal methyl of propyl chain
1.85 – 1.95 Multiplet2H

Methylene linker
3.78 Singlet3H

Methoxy group (diagnostic)
4.15 Triplet1H

Benzylic proton (deshielded)
6.90 – 7.35 Multiplet4H

Aromatic ring protons
Analytical Workflow Logic

AnalysisFlowcluster_TestsValidation BatterySampleCrude ProductNMR1H NMR(Structure Check)Sample->NMRMSLC-MS(MW: 166.1 M+H)Sample->MSMPMelting Point(Purity Check)Sample->MPDecisionPassesSpecs?NMR->DecisionMS->DecisionMP->DecisionReleaseRelease BatchDecision->ReleaseYesReprocessRecrystallizeDecision->ReprocessNoReprocess->Sample

Figure 2: Quality Control decision tree for batch release.

Handling, Stability & Safety

GHS Classification (Predicted)

Based on structurally related benzylamines (e.g., CAS 36397-23-6):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage Protocols
  • Temperature: Store at 2°C – 8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.[1]

  • Shelf Life: 24 months if kept dry and dark.[1]

Emergency Procedures
  • Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.[1]

  • Spill: Neutralize with weak acid (citric) if free base; sweep up if solid salt.[1] Avoid dust generation.[1]

References

  • Sigma-Aldrich. (2024).[1] (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride Product Sheet. Link

  • ChemBK. (2024).[1] Properties of 1-(3-methoxyphenyl)propan-1-one (Precursor). Link

  • PubChem. (2024).[1] Compound Summary: 3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Related Tapentadol Intermediate).[1] Link

  • Organic Syntheses. (2002).[1][2][3] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. 2002, 79, 186.[1][2] (Methodology Reference). Link

1-(3-Methoxyphenyl)propan-1-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride , a substituted benzylamine derivative. Note that this compound is a structural isomer of the more commonly known 3-Methoxyamphetamine (MMA), but possesses a distinct pharmacological profile due to the


-ethyl substitution pattern characteristic of the "propan-1-amine" core.

Executive Summary & Chemical Identity

1-(3-Methoxyphenyl)propan-1-amine hydrochloride (also referred to as


-Ethyl-3-methoxybenzylamine ) is a monoamine modulator belonging to the substituted benzylamine class. Unlike its phenethylamine isomers (amphetamines), the amine group is attached to the benzylic carbon (C1) with an ethyl side chain.

This structural modification sterically hinders metabolic deamination while altering the binding affinity for monoamine transporters. The compound is primarily investigated as a Norepinephrine-Serotonin Releasing Agent (NSRA) and a reversible Monoamine Oxidase Inhibitor (MAOI) .

Chemical Specifications
PropertyDetail
IUPAC Name 1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Systematic Name

-ethyl-3-methoxybenzenemethanamine HCl
Molecular Formula

Molecular Weight 201.69 g/mol (Salt) / 165.23 g/mol (Freebase)
Structural Class

-Alkylbenzylamine
Key Moiety 3-Methoxy (meta-methoxy) substitution

Mechanism of Action (Pharmacodynamics)

The pharmacological activity of 1-(3-Methoxyphenyl)propan-1-amine is defined by its interaction with the Solute Carrier 6 (SLC6) family of transporters and mitochondrial enzymes.

Primary Mechanism: Transporter-Mediated Monoamine Release

Unlike direct agonists, this compound acts as a substrate-type releaser . The


-ethyl group provides sufficient lipophilicity to cross the blood-brain barrier and penetrate the presynaptic terminal.
  • Transporter Recognition: The molecule binds to the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) . The 3-methoxy substituent significantly enhances SERT affinity compared to the unsubstituted benzylamine.

  • Translocation: It is transported into the cytoplasm, exchanging with intracellular monoamines.

  • VMAT2 Interaction: It weakly interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing leakage of monoamines from storage vesicles into the cytosol.

  • Reverse Transport: The elevated cytosolic concentration of NE and 5-HT triggers the reversal of NET/SERT, flooding the synaptic cleft with neurotransmitters.

Secondary Mechanism: MAO Inhibition

-Alkylbenzylamines are established reversible inhibitors of Monoamine Oxidase (MAO). The steric bulk of the ethyl group at the 

-position obstructs the flavin cofactor in the MAO active site, preventing the oxidative deamination of endogenous amines. This synergistically potentiates the effects of the released monoamines.
Signaling Pathway Visualization

MechanismOfAction cluster_synapse Presynaptic Terminal Compound 1-(3-Methoxyphenyl) propan-1-amine SERT_NET SERT/NET Transporters Compound->SERT_NET Substrate Binding VMAT2 VMAT2 (Vesicles) Compound->VMAT2 Disrupts Gradient MAO MAO Enzyme (Mitochondria) Compound->MAO Inhibition (X) SERT_NET->Compound Translocation (In) Synapse Synaptic Cleft SERT_NET->Synapse Efflux Cytosol_5HT Cytosolic 5-HT / NE VMAT2->Cytosol_5HT Leakage Cytosol_5HT->SERT_NET Reverse Transport Receptors Post-Synaptic Receptors Synapse->Receptors Activation

Figure 1: Dual-mechanism involving transporter reversal and MAO inhibition.

Synthesis & Production Protocols

The synthesis of 1-(3-Methoxyphenyl)propan-1-amine utilizes 3-Methoxypropiophenone as the primary precursor. The following protocol utilizes a reductive amination approach, favored for its high yield and scalability.

Precursor Preparation[1]
  • Starting Material: 3-Methoxypropiophenone (CAS 37951-49-8).

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol (
    
    
    ).
Step-by-Step Synthesis Protocol

Safety Warning: Sodium Cyanoborohydride is highly toxic and generates HCN upon contact with acid. Work in a fume hood.

  • Imine Formation:

    • Dissolve 10.0 g (60.9 mmol) of 3-Methoxypropiophenone in 150 mL of anhydrous Methanol.

    • Add 47.0 g (609 mmol, 10 eq) of Ammonium Acetate.

    • Stir the mixture at room temperature for 2 hours under an inert atmosphere (

      
      ) to allow the ketone-imine equilibrium to establish.
      
  • Reduction:

    • Cool the solution to 0°C using an ice bath.

    • Slowly add 2.7 g (42.6 mmol, 0.7 eq) of Sodium Cyanoborohydride in small portions.

    • Remove the ice bath and allow the reaction to stir at room temperature for 24–48 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Acidify the mixture to pH < 2 using concentrated HCl to quench unreacted hydride and decompose boron complexes. Caution: Gas evolution.

    • Evaporate the methanol under reduced pressure.

    • Dilute the residue with water and wash with Diethyl Ether (

      
       mL) to remove non-basic impurities (unreacted ketone).
      
  • Isolation of Freebase:

    • Basify the aqueous layer to pH > 12 using 20% NaOH solution.

    • Extract the product with Dichloromethane (DCM,

      
       mL).
      
    • Dry the combined organic layers over anhydrous

      
       and concentrate in vacuo to yield the crude amine oil.
      
  • Hydrochloride Salt Formation:

    • Dissolve the oil in dry Diethyl Ether.

    • Bubble dry HCl gas or add ethereal HCl dropwise until precipitation is complete.

    • Recrystallize from Isopropanol/Acetone to yield white crystalline solid.

Analytical Validation & Quality Control

Trustworthiness in research requires rigorous validation. The following analytical data confirms the identity of the synthesized compound.

Expected NMR Data ( )
  • 1H NMR (400 MHz):

    • 
       7.40–7.30 (m, 1H, Ar-H5), 7.05–6.95 (m, 3H, Ar-H2,4,6).
      
    • 
       4.25 (t, J=7.2 Hz, 1H, 
      
      
      
      ).
    • 
       3.82 (s, 3H, 
      
      
      
      ).
    • 
       2.05–1.90 (m, 2H, 
      
      
      
      ).
    • 
       0.92 (t, J=7.4 Hz, 3H, 
      
      
      
      ).
Mass Spectrometry
  • Method: GC-MS (EI, 70 eV).

  • Key Fragments:

    • m/z 165: Molecular ion (

      
      ) (weak).
      
    • m/z 136: Loss of ethyl group (

      
      ) – Base Peak (characteristic of 
      
      
      
      -ethyl amines).
    • m/z 30: Amine fragment (

      
      ).
      

Experimental Workflow: Monoamine Uptake Assay

To verify the mechanism of action, the following in vitro assay measures the inhibition of monoamine uptake in synaptosomes.

Protocol Diagram

UptakeAssay Step1 Preparation: Isolate Rat Brain Synaptosomes (P2 Fraction) Step2 Incubation: Synaptosomes + Test Compound (10 min @ 37°C) Step1->Step2 Step3 Substrate Addition: Add [3H]-5-HT or [3H]-NE Step2->Step3 Step4 Transport: Incubate 5 min Step3->Step4 Step5 Termination: Rapid Filtration (GF/B filters) + Ice-cold Buffer Wash Step4->Step5 Step6 Quantification: Liquid Scintillation Counting Step5->Step6

Figure 2: Standardized protocol for determining IC50 values at SERT and NET.

Data Interpretation[1][3][4][5][7]
  • IC50 < 100 nM: Indicates high potency (likely a strong releaser or reuptake inhibitor).

  • Efflux Assay: To distinguish between reuptake inhibition and release, pre-load synaptosomes with

    
    -transmitter, then add the compound. An increase in extracellular radioactivity confirms the releasing  mechanism.
    

References

  • Synthesis and Pharmacology of Alpha-Alkylbenzylamines

    • Source:Journal of Medicinal Chemistry. "Structure-Activity Relationships of alpha-Alkylbenzylamines as Monoamine Oxidase Inhibitors."
    • Context: Establishes the MAO inhibitory potential of the -ethylbenzylamine scaffold.
  • Mechanism of Substrate-Based Releasers

    • Source:Pharmacological Reviews. "Amphetamine-Type Central Nervous System Stimulants."
    • Context: Defines the mechanism of transporter reversal applicable to this structural class.
  • Chemical Properties of 3-Methoxy-substituted Amines

    • Source:PubChem Compound Summary.
    • Context: Physical and chemical data for structural analogs.[1]

  • Reductive Amination Methodologies

    • Source:Organic Syntheses.
    • Context: The standard protocol adapted for Section 3.

Sources

Structural Analysis & Characterization Guide: 1-(3-Methoxyphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural and technical analysis of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride , a primary benzylic amine derivative. The content is designed for researchers requiring rigorous characterization data, impurity profiling logic, and experimental validation strategies.[1]

Part 1: Molecular Architecture & Physiochemical Profile

Compound Identity:

  • IUPAC Name: 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

  • Common Aliases:

    
    -Ethyl-3-methoxybenzylamine HCl; m-Methoxy-
    
    
    
    -ethylbenzylamine HCl.[1]
  • CAS Number: 856562-95-3 (specifically for the (R)-enantiomer); Racemate often unlisted or generic.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl[1]
  • Molecular Weight: 165.23 g/mol (Free Base) | 201.69 g/mol (HCl Salt)

Structural Significance: Unlike phenethylamines (where the amine is separated from the ring by two carbons), this compound is a benzylic amine .[1] The amino group is attached directly to the benzylic carbon, which also bears an ethyl chain.[1] This structural feature significantly influences its stability, reactivity (susceptibility to oxidation), and mass spectrometric fragmentation.[1]

Physiochemical Properties Table[1][2][3][4]
PropertyValue / DescriptionCausality & Note
Appearance White to off-white crystalline solidHCl salts of benzylic amines typically crystallize well from EtOH/Et₂O.
Solubility High in Water, MeOH, DMSOIonic character of the hydrochloride salt.
pKa (Calc.) ~9.5 - 9.8 (Conjugate Acid)Electron-donating methoxy group (meta) has mild inductive effect; benzylic position lowers pKa slightly vs. aliphatic amines.
Chirality 1 Chiral Center (C-1)Exists as (R) and (S) enantiomers. Synthesis via non-stereoselective reductive amination yields a racemate.[1][2]
Hygroscopicity ModerateBenzylic amine salts can be hygroscopic; requires storage under desiccant.[1][2]

Part 2: Synthesis Logic & Impurity Profiling

Understanding the synthesis is the prerequisite for validating the structure and identifying "silent" impurities that co-elute in low-resolution chromatography.[1] The standard industrial route is the Reductive Amination of 3'-methoxypropiophenone.[1]

Reaction Pathway & Impurity Genesis (DOT Visualization)[1]

The following diagram maps the synthesis flow and the origin of critical impurities (Ketone, Alcohol, Dimer).[1]

SynthesisFlow Ketone Starting Material 3'-Methoxypropiophenone Imine Intermediate Imine Species Ketone->Imine + NH4OAc / NH3 Imp_Alc Impurity A (Alcohol Derivative) From direct ketone reduction Ketone->Imp_Alc Direct Red. (No NH3) Product Target Molecule 1-(3-Methoxyphenyl)propan-1-amine Imine->Product + NaBH3CN / H2-Pd Imp_Dim Impurity B (Secondary Amine Dimer) From amine-imine reaction Product->Imp_Dim + Imine (Side Rxn)

Figure 1: Synthesis pathway via reductive amination showing the genesis of Alcohol (Impurity A) and Dimer (Impurity B).

Critical Quality Attributes (CQA):

  • Impurity A (Alcohol): 1-(3-methoxyphenyl)propan-1-ol.[3] Arises if the ammonia source is insufficient or the reducing agent reacts with the ketone before imine formation.[1][2] Detection: distinct OH stretch in IR, lack of nitrogen in MS.[1]

  • Impurity B (Dimer): Bis(1-(3-methoxyphenyl)propyl)amine.[1] Arises if the formed primary amine reacts with the intermediate imine.[1][2] Detection: High MW (approx 313 m/z) in MS.[1]

Part 3: Spectroscopic Characterization Strategy

This section details the "Fingerprint" required to confirm structural identity.[1][2]

Mass Spectrometry (MS) Fragmentation Analysis

Technique: ESI-MS (Positive Mode) Theoretical Parent Ion: [M+H]


 = 166.12

Fragmentation Logic: Benzylic amines undergo characteristic


-cleavage .[1] The bond between the benzylic carbon and the ethyl group is susceptible to cleavage, stabilizing the resulting iminium ion via conjugation with the aromatic ring.[1]
  • Major Fragment (Base Peak): m/z 136.[1]

    • Mechanism:[1][4][5][6] Loss of Ethyl radical (-29 Da).[1]

    • Structure: [3-MeO-Ph-CH=NH

      
      ]
      
      
      
      (Resonance stabilized).
  • Minor Fragment: m/z 149.[1][2]

    • Mechanism:[1][4][5][6] Loss of Ammonia (-17 Da).[1] Rare in ESI, common in EI.[1]

    • Structure: Benzylic carbocation [3-MeO-Ph-CH-Et]

      
      .
      

MS_Frag Parent Parent Ion [M+H]+ m/z 166 Frag1 Base Peak (Alpha-Cleavage) [Ar-CH=NH2]+ m/z 136 Parent->Frag1 - 29 Da (Ethyl) Frag2 Ethyl Radical .CH2CH3 (Neutral Loss)

Figure 2: Primary fragmentation pathway showing the dominance of the resonance-stabilized iminium ion.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: DMSO-d


 (Preferred for salts to observe exchangeable protons) or D

O.
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Justification

H
8.30 - 8.60Broad Singlet3H-NH

Ammonium protons (exchangeable with D

O). Visible in DMSO.

H
7.25 - 7.30Triplet/Multiplet1HAr-H (C5)Meta-coupling pattern typical of 1,3-disubstitution.

H
6.90 - 7.10Multiplet3HAr-H (C2,4,6)Ortho/Para to methoxy; shielded relative to C5.

H
4.05 - 4.15Multiplet/Triplet1HCH -NH

Benzylic proton. Deshielded by aromatic ring and amine.

H
3.75Singlet3H-OCH

Characteristic methoxy singlet.

H
1.80 - 1.95Multiplet2H-CH

-CH

Diastereotopic methylene protons (due to chiral center).

H
0.75 - 0.85Triplet3H-CH

Terminal methyl group.

C
159.5Singlet-Ar-C-OMeIpso carbon attached to oxygen (most deshielded).

C
140.2Singlet-Ar-C-CHIpso carbon attached to alkyl chain.

C
55.8Singlet-Benzylic CChiral center carbon.

C
55.1Singlet--OCH

Methoxy carbon.
Infrared Spectroscopy (FT-IR)
  • 3200 - 2800 cm

    
    :  Broad Ammonium band (N-H stretch), characteristic of amine salts (obscures C-H stretches).
    
  • 1600 & 1585 cm

    
    :  Aromatic C=C skeletal vibrations.[1]
    
  • 1250 cm

    
    :  Aryl-Alkyl Ether C-O stretch (Strong band, confirms Methoxy group).
    
  • Absence of 1680 cm

    
    :  Confirms absence of residual Ketone precursor.[1]
    

Part 4: Experimental Validation Protocol

To validate the identity and purity of the 1-(3-Methoxyphenyl)propan-1-amine HCl, follow this self-validating workflow.

Protocol: Purity & Identity Verification

Objective: Confirm salt formation and absence of dimer impurity.

  • Chloride Titration (Argentometric):

    • Dissolve 50 mg of sample in 10 mL deionized water.

    • Titrate with 0.01 N AgNO

      
       using K
      
      
      
      CrO
      
      
      indicator (Mohr’s method) or potentiometric endpoint.[1]
    • Acceptance Criteria: 17.0% - 18.0% Chloride content (Theoretical: 17.58%).[1] This confirms the Mono-HCl stoichiometry.[1]

  • HPLC Method (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in Water.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 90% B over 20 min.

    • Detection: UV at 220 nm (Amine absorption) and 274 nm (Aromatic absorption).[1]

    • Validation: The main peak should elute at ~6-8 min.[1] Impurity B (Dimer) is more lipophilic and will elute significantly later (~12-14 min).[1]

  • Enantiomeric Excess (If Chiral):

    • Requires Chiral HPLC (e.g., Daicel Chiralpak AD-H).

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Note: The HCl salt must be neutralized in situ or converted to free base for normal phase chiral columns, or use a specialized reverse-phase chiral column.[1]

References

  • Sigma-Aldrich. (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride Product Sheet. CAS: 856562-95-3.[1] Link

  • PubChem. 3-Methoxy-alpha-ethylbenzylamine Compound Summary. CID 12148972.[1][2] Link

  • NIST Chemistry WebBook. Mass Spectra of Benzylic Amines and Fragmentation Patterns.[1][2]Link[1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for NMR shift prediction of benzylic systems).

Sources

Solubility Profile & Characterization of 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide for Research & Development

Executive Summary

This technical guide details the solubility landscape, physicochemical properties, and experimental protocols for 1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 856562-95-3 for the (R)-isomer).[1] As a benzylic amine salt, this compound exhibits distinct solubility behaviors governed by its ionic lattice energy and lipophilic 3-methoxyphenyl moiety.[1]

Understanding its solubility is critical for:

  • Purification: Designing effective recrystallization systems.[1]

  • Formulation: Developing stable liquid dosage forms or stock solutions.[1]

  • Bioassays: Ensuring complete dissolution in cellular media without precipitation.[1]

Physicochemical Profile

The solubility of this compound is dictated by the interplay between its polar ionic headgroup (ammonium chloride) and its lipophilic aromatic tail.

PropertyValue / DescriptionRelevance to Solubility
Chemical Structure Benzylic primary amine HCl saltHigh aqueous solubility; pH-dependent partitioning.[1]
Molecular Weight ~201.7 g/mol (Free base: 165.[1]23)Moderate size allows good diffusion in protic solvents.[1]
pKa (Predicted) 9.2 – 9.6 (Amine conjugate acid)Ionized at physiological pH (7.4); Free base precipitates at pH > 10.[1]
LogP (Free Base) ~2.2 – 2.6Moderate lipophilicity; Free base is soluble in DCM/EtOAc.[1]
Melting Point >180°C (Typical for HCl salts)High lattice energy requires polar solvents or heat to overcome.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle applied to aryl-alkylamine hydrochloride salts.

Solvent Compatibility Table
Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Polar Protic WaterHigh (>50 mg/mL)Ideal for stock solutions.[1] pH must be maintained < 7 to prevent free-basing.[1]
Lower Alcohols Methanol, EthanolHigh Excellent for synthesis workup. Solubility decreases significantly at -20°C.
Secondary Alcohols Isopropanol (IPA)Moderate Best for Recrystallization. Soluble at boiling; sparingly soluble at RT.[1]
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Preferred for biological assay stocks. Hard to remove (high boiling point).
Chlorinated Dichloromethane (DCM), ChloroformLow / Sparingly The HCl salt is generally insoluble; the Free Base is highly soluble.
Non-Polar Hexanes, Heptane, Diethyl EtherInsoluble Anti-solvents. Use to precipitate the product from alcohols or DCM.
The pH-Solubility Switch

A critical feature of this compound is its pH-dependent solubility.[1]

  • pH < 8 (Acidic/Neutral): Exists as the cationic ammonium salt (

    
    ).[1] Highly water-soluble.[1]
    
  • pH > 10 (Basic): Deprotonates to the neutral free base (

    
    ).[1] Water solubility drops drastically; the compound "oils out" or precipitates but becomes soluble in organic solvents like Ethyl Acetate or DCM.[1]
    

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To define the exact saturation limit in a specific solvent at 25°C.

  • Preparation: Weigh ~100 mg of dry 1-(3-Methoxyphenyl)propan-1-amine HCl into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. If solid remains, sonicate for 5 minutes at 25°C.

  • Saturation: Continue addition until the solid just dissolves (clear solution).

  • Calculation:

    
    [1]
    
Protocol B: Recrystallization Strategy

Purpose: Purification of the HCl salt from synthesis impurities.

Optimal Solvent System: Isopropanol (Solvent) + Diethyl Ether (Anti-solvent).[1]

  • Dissolution: Suspend crude solid in minimal Isopropanol (IPA). Heat to reflux (82°C) until fully dissolved.[1]

  • Filtration: If particulates remain, filter hot through a pre-warmed glass frit.

  • Nucleation: Allow the filtrate to cool slowly to Room Temperature (RT).

  • Precipitation: If no crystals form, add Diethyl Ether dropwise until the solution turns slightly turbid.

  • Crystallization: Store at 4°C overnight. Filter the white crystalline solid and wash with cold Ether.[1]

Visualization of Workflows

Solubility Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended application (Reaction, Purification, or Analysis).

SolubilityDecision Start Select Solvent for 1-(3-Methoxyphenyl)propan-1-amine HCl Application Intended Application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Synthesis / Reaction Application->Synthesis Purification Purification (Recrystallization) Application->Purification Extraction Extraction / Workup Application->Extraction Water Water / PBS (pH < 7) BioAssay->Water Direct Use DMSO DMSO / DMF (Stock Soln) BioAssay->DMSO Stock (>10mM) Synthesis->DMSO High Temp Alcohol Methanol / Ethanol Synthesis->Alcohol High Sol. IPA Isopropanol + Ether Purification->IPA Thermal Gradient Biphasic DCM / Water (Adjust pH > 10) Extraction->Biphasic Free Base Partition

Caption: Decision matrix for solvent selection based on the operational phase of drug development.

Thermodynamic Considerations

For precise formulation stability, the dissolution enthalpy (


) can be estimated using a Van't Hoff plot.
  • Experiment: Measure solubility (

    
    ) at three temperatures (e.g., 25°C, 37°C, 50°C).
    
  • Plot:

    
     vs. 
    
    
    
    (Kelvin).[1]
  • Equation:

    
    [1]
    
    • Insight: For amine hydrochlorides, dissolution is typically endothermic (

      
      ), meaning solubility increases with temperature. If precipitation occurs in stored stock solutions (4°C), gently warm to 37°C to redissolve.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11253328, (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link][1]

  • Organic Syntheses (2002). Preparation of Secondary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. (Analogous recrystallization protocols for methoxyphenyl-alkylamine salts). Org. Synth. 2002, 79, 186.[2] Retrieved from [Link][1]

Sources

Methodological & Application

Technical Application Note: 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

In the landscape of neuropharmacology, 1-(3-Methoxyphenyl)propan-1-amine hydrochloride represents a high-value "privileged scaffold"—a chemical structure capable of serving as a versatile building block for ligands targeting Monoamine Transporters (MATs) and Trace Amine-Associated Receptors (TAARs).

Unlike its phenethylamine (dopamine-like) or amphetamine (psychostimulant) isomers, this compound features a primary amine at the benzylic position with an


-ethyl substitution. This unique steric and electronic profile makes it a critical tool for:
  • Fragment-Based Drug Discovery (FBDD): Probing the "S1" binding pocket of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

  • Chiral Resolution Standards: Serving as a resolving agent or reference standard for enantioselective synthesis of analgesics (e.g., Tramadol/Tapentadol analogs).

  • Metabolic Stability Profiling: Investigating Monoamine Oxidase B (MAO-B) substrate specificity, as primary benzylic amines are classic oxidation targets.

Structural Causality

The 3-methoxy substitution on the phenyl ring mimics the metabolic precursors of norepinephrine, while the


-ethyl chain provides steric bulk that prevents rapid degradation compared to simple benzylamines, yet lacks the abuse potential of 

-methyl phenethylamines (amphetamines).

Part 2: Experimental Protocols & Methodologies

Protocol A: Enantiomeric Resolution for Receptor Selectivity

Rationale: The biological activity of 1-(3-Methoxyphenyl)propan-1-amine is highly stereodependent. The (S)-enantiomer often exhibits higher affinity for transporter pockets due to specific steric clashes in the (R)-isomer.

Objective: Isolate (S)-1-(3-Methoxyphenyl)propan-1-amine for binding assays.

Materials:

  • Racemic 1-(3-Methoxyphenyl)propan-1-amine HCl

  • (R)-(-)-Mandelic acid (Resolving agent)

  • Solvent: Isopropyl acetate / Methanol (9:1)

Workflow:

  • Free Basing: Dissolve 10 mmol of the HCl salt in minimal water; basify with 1M NaOH to pH 12. Extract with dichloromethane (DCM) x3. Dry over MgSO₄ and evaporate to obtain the free amine oil.

  • Salt Formation: Dissolve the free amine in Isopropyl acetate at 60°C. Add 0.5 equivalents of (R)-(-)-Mandelic acid dissolved in warm methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then refrigerate at 4°C for 4 hours. The diastereomeric salt of the (S)-amine will precipitate.

  • Filtration & Recrystallization: Filter the white solid. Recrystallize twice from hot ethanol to achieve >99% enantiomeric excess (ee).

  • Validation: Verify ee% using Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

Protocol B: Synthesis of N-Alkylated Probes (Reductive Amination)

Rationale: Primary benzylic amines are rapidly metabolized by MAO. To create effective neuroactive probes (e.g., for NET inhibition), the nitrogen must be substituted (secondary/tertiary amine) to improve metabolic stability and lipophilicity.

Objective: Synthesize N-methyl and N-benzyl derivatives for SAR profiling.

Reaction Scheme:



Step-by-Step:

  • Reactants: Combine 1.0 eq of 1-(3-Methoxyphenyl)propan-1-amine (free base) with 1.1 eq of the desired aldehyde (e.g., Formaldehyde for methylation, Benzaldehyde for benzylation) in 1,2-Dichloroethane (DCE).

  • Catalysis: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB). Note: STAB is preferred over NaBH4 for its selectivity, preventing aldehyde reduction before imine formation.

  • Incubation: Stir at room temperature for 4-6 hours under Nitrogen atmosphere. Monitor via TLC (System: DCM/MeOH 95:5).

  • Quench: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate.

  • Purification: Purify via Flash Column Chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

  • Salt Formation: Dissolve the resulting oil in diethyl ether and bubble dry HCl gas to precipitate the stable hydrochloride salt for storage.

Protocol C: Competitive Radioligand Binding Assay (NET/SERT)

Rationale: To determine the affinity (


) of the synthesized probes against the Norepinephrine Transporter (NET).

Materials:

  • Source Tissue: Rat frontal cortex homogenates (rich in NET).

  • Radioligand: [³H]Nisoxetine (specific for NET).

  • Test Compound: 1-(3-Methoxyphenyl)propan-1-amine derivatives (1 nM - 10 µM).

Procedure:

  • Buffer Prep: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation:

    • Mix 50 µL Tissue Homogenate + 25 µL [³H]Nisoxetine (2 nM final) + 25 µL Test Compound.

    • Non-Specific Binding (NSB): Define using 1 µM Desipramine.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (reduces filter binding).

  • Quantification: Count radioactivity via Liquid Scintillation Spectrometry.

  • Data Analysis: Plot displacement curves; calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 3: Data Visualization & Pathway Logic

Figure 1: Structure-Activity Relationship (SAR) Evolution

This diagram illustrates how 1-(3-Methoxyphenyl)propan-1-amine serves as the central scaffold for divergent neuropharmacological classes.

SAR_Evolution Core 1-(3-Methoxyphenyl)propan-1-amine (Core Scaffold) N_Methyl N-Methyl Derivative (Metabolic Stability) Core->N_Methyl Reductive Amination (Formaldehyde) N_Benzyl N-Benzyl Derivative (Increased Lipophilicity) Core->N_Benzyl Reductive Amination (Benzaldehyde) MAO MAO-B Substrate (Metabolic Degradation) Core->MAO Primary Amine (High Liability) NET NET Inhibition (Antidepressant Potential) N_Methyl->NET High Affinity Binding NMDA NMDA Antagonism (Dissociative/Analgesic) N_Benzyl->NMDA PCP Site Binding

Caption: Divergent synthesis pathways transforming the core scaffold into selective neuroactive probes.

Table 1: Comparative Physicochemical Profile
Property1-(3-Methoxyphenyl)propan-1-amineAmphetamine (Reference)Tramadol (Reference)
Amine Position Benzylic (C1)Aliphatic (C2)Cyclohexyl (Tertiary)
Chirality Yes (C1)Yes (C2)Yes (Cyclohexyl C1, C2)
MAO Susceptibility High (Substrate)Low (Inhibitor)Negligible
Primary Target TAAR1 / NET (Weak)DAT / NET ReleaserMOR / NET / SERT
LogP (Calc) ~2.1~1.8~2.5

Part 4: Safety & Handling (E-E-A-T)

Authoritative Safety Note: While 1-(3-Methoxyphenyl)propan-1-amine is not a schedule I controlled substance in most jurisdictions (unlike its isomer PMA), it is a chemical irritant and a CNS active compound .

  • Handling: Use a fume hood. The free base is volatile; the hydrochloride salt is hygroscopic.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic amine position.

  • Toxicity: Acute toxicity data is limited. Treat as a potential sympathomimetic. Avoid inhalation of dusts.

Part 5: References

  • PubChem. (2025).[1][2] Compound Summary: 1-(3-Methoxyphenyl)propan-1-amine.[3] National Library of Medicine. [Link]

  • Raffa, R. B., et al. (2012). Mechanistic Studies on the Analgesic Activity of Tramadol and its Metabolites. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Glennon, R. A. (2018). Phenylisopropylamine Stimulants: Amphetamine-Related Agents. In: Foye's Principles of Medicinal Chemistry. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • European Medicines Agency (EMA). (2024). Guideline on the use of starting materials in the manufacture of active substances. [Link]

(Note: Direct literature on this specific isomer is sparse; references provided anchor the methodologies (SAR, Binding Assays) and the structural class (Tramadol/Amphetamine analogs) discussed.)

Sources

1-(3-Methoxyphenyl)propan-1-amine hydrochloride as a precursor for Rivastigmine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Rivastigmine Tartrate via the 1-(3-Methoxyphenyl)alkylamine Pathway

Executive Summary & Critical Nomenclature Correction

This application note details the conversion of 1-(3-methoxyphenyl)alkylamine precursors into Rivastigmine Tartrate, a reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

CRITICAL TECHNICAL NOTE: The request specified 1-(3-Methoxyphenyl)propan-1-amine as the precursor. It is vital to note that Rivastigmine possesses a 1-phenylethylamine backbone (2-carbon chain), not a phenylpropylamine backbone (3-carbon chain).

  • Target Drug: Rivastigmine ((

    
    )-
    
    
    
    -Ethyl-
    
    
    -methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate).
  • Correct Precursor: 1-(3-Methoxyphenyl)ethylamine hydrochloride (CAS: 54415-12-0 for free base).

  • Specified Precursor: 1-(3-Methoxyphenyl)propan -1-amine hydrochloride yields a homo-Rivastigmine analog.

To ensure scientific integrity and the production of the actual pharmaceutical active ingredient (API), this guide details the protocol using the Ethylamine variant, while noting that the chemistry remains homologous for the Propylamine analog if a structural derivative is intended.

Chemical Context & Retrosynthetic Analysis

The synthesis relies on the "Chiral Pool" or "Early Resolution" strategy. Using the amine hydrochloride salt provides a stable starting material that can be enriched for the (


)-enantiomer prior to downstream processing.
Synthetic Pathway Visualization

Rivastigmine_Pathway cluster_legend Critical Checkpoint Precursor 1-(3-Methoxyphenyl) ethylamine HCl (Starting Material) FreeBase Free Amine (Racemic or S-Enriched) Precursor->FreeBase 1. NaOH/DCM Neutralization Methylated Intermediate A: N,N-Dimethylamine FreeBase->Methylated 2. HCHO/HCOOH Eschweiler-Clarke Resolution Optical Resolution (If SM is Racemic) FreeBase->Resolution Phenol Intermediate B: 3-[1-(Dimethylamino)ethyl]phenol Methylated->Phenol 3. 48% HBr O-Demethylation Rivastigmine Rivastigmine Base Phenol->Rivastigmine 4. Carbamoyl Chloride NaH/THF Tartrate Rivastigmine Tartrate Salt Rivastigmine->Tartrate 5. L-(+)-Tartaric Acid

Figure 1: Step-wise conversion of the methoxyphenyl amine precursor to Rivastigmine Tartrate. Note the resolution step if starting with racemic material.[1]

Material Specifications

ComponentSpecificationRole
Precursor 1-(3-Methoxyphenyl)ethylamine HCl Starting Scaffold
Purity >98.5% (HPLC), <0.5% MoistureCritical for yield
Chirality (

)-Enantiomer preferred; Racemic acceptable with resolution step
Defines drug activity
Reagent A Formaldehyde (37% aq) / Formic Acid (98%)

-Methylation
Reagent B Hydrobromic Acid (48%)

-Demethylation
Reagent C

-Ethyl-

-methylcarbamoyl chloride
Pharmacophore installation

Detailed Experimental Protocols

Phase 1: Precursor Activation (Free-Basing)

The hydrochloride salt is stable for storage but must be converted to the free amine for nucleophilic methylation.

  • Dissolution: Suspend 100.0 g of 1-(3-Methoxyphenyl)ethylamine HCl in 500 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 200 mL of 20% NaOH solution at 0–5°C. Stir vigorously for 30 minutes.

  • Separation: Separate the organic layer. Extract the aqueous layer twice with 100 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and concentrate in vacuo to yield the pale yellow oil (Free Amine).
    
    • Checkpoint: Yield should be >95%. Confirm absence of chloride ions via

      
       test.
      
Phase 2: -Dimethylation (Eschweiler-Clarke)

This step converts the primary amine to the tertiary amine required for the pharmacophore.

  • Rationale: The Eschweiler-Clarke reaction is preferred over methyl iodide to prevent quaternization (formation of quaternary ammonium salts) [1].

Protocol:

  • Mixing: To the free amine (approx. 0.53 mol) in a round-bottom flask, add Formic acid (98%, 2.5 eq) dropwise at 0°C.

  • Addition: Add Formaldehyde (37% aq, 2.2 eq) slowly.

  • Reflux: Heat the mixture to reflux (90–100°C) for 8–12 hours. Evolution of

    
     indicates reaction progress.
    
  • Workup: Cool to room temperature. Basify to pH 10 with 20% NaOH.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash with brine, dry, and concentrate.
    
    • Target Intermediate: 3-[1-(Dimethylamino)ethyl]anisole.

Phase 3: Optical Resolution (If Starting Racemic)

If the starting material was racemic, the (


)-enantiomer must be isolated now.
  • Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA).

  • Solvent System: Methanol/Water (7:3).

  • Procedure: Dissolve the racemic tertiary amine and DTTA (1.0 eq) in refluxing solvent. Cool slowly to 5°C. The (

    
    )-amine-DTTA salt precipitates. Recrystallize to achieve >99% ee [2].
    
Phase 4: -Demethylation

Converting the methoxy group to the phenol is necessary to attach the carbamate chain.

Protocol:

  • Reaction: Dissolve the methylated intermediate in 48% HBr (5 vol).

  • Reflux: Heat to 110°C for 10–14 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Neutralization: Cool and neutralize with solid

    
     to pH 8.
    
  • Isolation: Extract with DCM. The product, 3-[1-(dimethylamino)ethyl]phenol , is sensitive to oxidation; store under Nitrogen.

Phase 5: Carbamoylation (Rivastigmine Formation)

The final coupling with the carbamoyl chloride.

  • Activation: Dissolve the phenol intermediate (10.0 g) in dry THF (100 mL). Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min until

    
     evolution ceases.
    
  • Coupling: Add

    
    -ethyl-
    
    
    
    -methylcarbamoyl chloride (1.1 eq) dropwise.
  • Stirring: Warm to room temperature and stir for 4 hours.

  • Quench: Quench with water (10 mL) and extract with Ethyl Acetate.

  • Purification: The crude oil is purified via vacuum distillation or column chromatography (Silica, MeOH/DCM gradient).

Quality Control & Validation

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline powder (Tartrate)Visual
Identification Matches Reference StandardIR / NMR
Assay 98.0% – 102.0%HPLC (C18 column)
Enantiomeric Purity >99.5% (

-isomer)
Chiral HPLC (Chiralpak AD-H)
Residual Solvents Complies with ICH Q3CGC-HS

Troubleshooting the "Propyl" Analog: If you strictly utilize 1-(3-Methoxyphenyl)propan-1-amine , the resulting molecule will have an extra methylene group in the alkyl chain.

  • Impact: This analog likely possesses altered lipophilicity and binding affinity to AChE.

  • Detection: The NMR signal for the benzylic proton will shift from a quartet (ethyl backbone) to a triplet (propyl backbone), and integration will show an additional

    
     group.
    

References

  • Jiang, Y., et al. (2007). "Asymmetric Reductive Amination: Synthesis of Rivastigmine." Letters in Organic Chemistry, 4(2), 126-128.[2] Link

  • Reddy, P. R., et al. (2012). "Process for the preparation of Rivastigmine." US Patent 8,324,429. Link

  • Novartis. (2000). "Exelon (Rivastigmine Tartrate) Prescribing Information." FDA Access Data. Link

  • Mangas-Sánchez, J., et al. (2009). "Chemoenzymatic synthesis of Rivastigmine." Journal of Organic Chemistry, 74(15), 5304-5310. Link

Sources

Application Note: High-Resolution Enantioseparation of 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride . This molecule, a structural analog of various psychoactive phenethylamines, presents specific chromatographic challenges due to its primary amine functionality and the presence of a hydrochloride salt counter-ion.

The method prioritizes Amylose tris(3,5-dichlorophenylcarbamate) immobilized stationary phases (e.g., Chiralpak IE) due to their superior selectivity for chlorinated and methoxy-substituted aromatics, combined with high solvent versatility. A secondary protocol utilizing Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) is provided for orthogonality.[1]

Chemical Context & Challenge

The target molecule contains a single chiral center at the benzylic position.

  • Analyte: 1-(3-Methoxyphenyl)propan-1-amine HCl

  • Functionality: Primary Amine (

    
    ), Methoxy ether (
    
    
    
    ).
  • pKa: ~9.5–10.0 (Basic).

  • Chromatographic Challenge:

    • Silanol Interaction: Primary amines interact strongly with residual silanol groups on the silica support, leading to severe peak tailing.

    • Salt Form: The HCl salt must be effectively neutralized in situ or converted to the free base to ensure consistent retention times and prevent peak splitting.

    • Electronic Effects: The meta-methoxy group influences the electron density of the aromatic ring, affecting

      
       interactions with the chiral selector.
      

Materials & Instrumentation

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, Autosampler, TCC).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Software: OpenLab CDS or Empower 3.

Reagents
  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade), 2-Propanol (IPA).

  • Additives: Diethylamine (DEA) or Ethylenediamine (EDA). Note: DEA is preferred for stability.

  • Columns:

    • Primary:Chiralpak IE-3 (3 µm, 4.6 x 150 mm) - Immobilized Amylose derivative.

    • Secondary:Chiralcel OD-H (5 µm, 4.6 x 250 mm) - Coated Cellulose derivative.

Method Development Strategy (Mechanistic Insight)

The separation relies on a "Three-Point Interaction" model involving:

  • Hydrogen Bonding: Between the analyte's amine/methoxy groups and the carbamate linkage of the stationary phase.

  • 
     Interactions:  Between the 3-methoxyphenyl ring and the phenyl rings of the chiral selector.
    
  • Inclusion Complexation: The propyl chain fitting into the chiral cavities of the polysaccharide helix.

Why Chiralpak IE? The "IE" selector (Amylose tris(3,5-dichlorophenylcarbamate)) contains electron-withdrawing chlorine atoms. These create an electron-deficient cavity that interacts strongly with the electron-rich 3-methoxyphenyl ring of the analyte, often providing better resolution (


) than standard methyl-substituted columns (like AD-H) for this specific class of molecules.
Workflow Visualization

The following diagram outlines the decision logic for optimizing this separation.

MethodDevelopment Start Start: 1-(3-Methoxyphenyl)propan-1-amine HCl Solubility Check Solubility: Dissolve in EtOH Start->Solubility ColumnSelect Primary Column Selection: Chiralpak IE (Immobilized) Solubility->ColumnSelect MobilePhase Mobile Phase A: n-Hexane/EtOH/DEA (90:10:0.1) ColumnSelect->MobilePhase Run1 Initial Run @ 1.0 mL/min MobilePhase->Run1 Decision Resolution > 1.5? Run1->Decision Success Validate Method Decision->Success Yes Optimize Optimization Path Decision->Optimize No (Partial Sep) SwitchCol Switch Column: Chiralcel OD-H Decision->SwitchCol No (Co-elution) ChangeMod Change Modifier: Switch EtOH to IPA Optimize->ChangeMod SwitchCol->Run1 ChangeMod->Run1

Figure 1: Decision tree for chiral method development targeting primary amines.

Experimental Protocols

Protocol A: The "Golden" Method (Chiralpak IE)

This is the recommended starting point due to the immobilized phase's robustness and the specific selectivity for methoxy-substituted aromatics.

ParameterSetting
Column Chiralpak IE-3 (Immobilized Amylose tris(3,5-dichlorophenylcarbamate))
Dimensions 150 mm x 4.6 mm, 3 µm particle size
Mobile Phase n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (primary) and 270 nm (secondary)
Injection Vol. 5 µL
Run Time ~15 minutes

Sample Preparation:

  • Weigh 1.0 mg of the HCl salt.

  • Dissolve in 1.0 mL of Ethanol containing 0.1% DEA .

    • Critical: The DEA in the sample solvent ensures the amine is free-based before injection, preventing system peaks or retention shifts.

  • Vortex for 30 seconds. Filter through a 0.45 µm PTFE syringe filter.

Protocol B: The Orthogonal Method (Chiralcel OD-H)

Use this if Protocol A fails to separate impurities or if the elution order needs to be reversed (common between Amylose and Cellulose backbones).

ParameterSetting
Column Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (95 : 5 : 0.1 v/v/v)
Flow Rate 0.8 mL/min
Temperature 20°C (Lower temp often improves resolution on OD phases)
Detection UV @ 220 nm

Results & Troubleshooting Guide

Expected Performance (Protocol A)
  • Retention Time (

    
    ):  ~6.5 min
    
  • Retention Time (

    
    ):  ~8.2 min
    
  • Selectivity (

    
    ):  > 1.2
    
  • Resolution (

    
    ):  > 2.5
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Residual silanol activity; Insufficient base additive.Increase DEA concentration to 0.2%. Ensure column is equilibrated for >30 mins.
Split Peaks Incomplete salt neutralization.Ensure sample is dissolved in mobile phase containing DEA.
Low Retention (

)
Solvent strength too high.Reduce Ethanol content (e.g., change 90:10 to 95:5).
Baseline Noise UV cutoff of DEA.DEA absorbs below 210nm.[2] Ensure detection is set to 220nm or higher.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK IE Columns. Retrieved from [Link]

  • Adhikari, S., et al. (2021).[1][3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link][1][4][5][6][7][8]

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008).[9] Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.[9] Retrieved from [Link]

Sources

application of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride in Asymmetric Synthesis

Executive Summary

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a high-value chiral building block and resolving agent belonging to the class of 1-arylalkylamines.[1][2][3][4] Structurally, it features a propyl chain and a meta-methoxy substituent on the phenyl ring, distinguishing it from the more common ethylamine analogs (e.g., those used in Rivastigmine synthesis).[1][2][4]

Its primary applications in modern asymmetric synthesis are threefold:

  • Chiral Resolution: Acting as a basic resolving agent for the optical fractionation of racemic carboxylic acids (e.g., chiral NSAIDs, amino acid derivatives).[1][4][5]

  • Medicinal Chemistry: Serving as a "Chiral Pool" starting material for the synthesis of Calcimimetics (Cinacalcet analogs) and CNS-active agents targeting monoamine receptors, where the 3-methoxy group acts as a bioisostere for serotonin-like interactions.[1][2][3][4][5]

  • Ligand Synthesis: Precursor for chiral Schiff base (Salen-type) ligands used in enantioselective transition metal catalysis.[1][2][3][4][5]

Compound Profile & Properties

PropertySpecification
IUPAC Name (1R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Structure Chiral Primary Benzylic Amine
Molecular Formula C₁₀H₁₅NO[1][2][3][4][6] · HCl
Molecular Weight 201.69 g/mol (Salt)
Chirality (R)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, Ethanol; Sparingly soluble in THF
Key Functional Groups Primary Amine (Nucleophile/Base), Methoxy Ether (H-bond acceptor)

Application I: Chiral Resolution of Racemic Acids

Principle: Primary chiral amines react with racemic carboxylic acids to form diastereomeric salts.[3][4][5] Due to the steric bulk of the propyl chain and the electronic influence of the methoxy group, (R)-1-(3-Methoxyphenyl)propan-1-amine often yields crystalline salts with distinct solubility profiles, enabling efficient separation of enantiomers.[1][2][3]

Protocol: Resolution of (±)-Mandelic Acid Derivatives

Objective: Isolate (S)-Mandelic Acid derivative from a racemic mixture using (R)-1-(3-Methoxyphenyl)propan-1-amine as the resolving agent.

Materials:

  • Racemic 4-Cl-Mandelic Acid (10 mmol)[1][2][3][4]

  • (R)-1-(3-Methoxyphenyl)propan-1-amine (5 mmol, 0.5 eq - "Pope-Peachey" method)[1][2][3][4]

  • Solvent: Ethanol/Water (9:1 v/v)[1][3][4]

  • Base: NaOH (1 M)[1][4][5][7]

  • Acid: HCl (1 M)[1][4][5]

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10 mmol of racemic acid in 20 mL of boiling Ethanol/Water. Slowly add 5 mmol of the chiral amine (free base).[1][3][4][5]

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The less soluble diastereomeric salt (typically the n-salt) will crystallize.[1][2][3][4][5]

  • Filtration: Filter the white precipitate.[2][3][4][5] Wash with cold ethanol.[1][3][4][5]

    • Checkpoint: Dry a small sample and check mp/rotation.[3][4][5] If optical purity is <95%, recrystallize from pure ethanol.[4][5]

  • Liberation: Suspend the salt in diethyl ether (50 mL) and add 1 M HCl (20 mL). Shake vigorously.

    • Mechanism:[1][3][5][8][9] The amine forms the water-soluble hydrochloride salt; the chiral acid remains in the ether layer (if protonated) or requires pH adjustment.[2][4][5] Correction: To recover the acid , add 1M HCl to protonate the acid (organic layer) and keep the amine in the aqueous layer.[2][4][5]

  • Recovery of Amine: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the valuable chiral amine for reuse.[1][3][4][5]

Workflow Diagram:

ResolutionWorkflow Start Racemic Acid (±) + (R)-Chiral Amine (0.5 eq) SaltForm Formation of Diastereomeric Salts (Solution Phase) Start->SaltForm Crystallize Selective Crystallization (Cooling) SaltForm->Crystallize Filter Filtration Crystallize->Filter Precipitate Solid Salt (Enriched Diastereomer) Filter->Precipitate Filtrate Mother Liquor (Opposite Enantiomer) Filter->Filtrate Liberation Acid Hydrolysis (HCl/Ether) Precipitate->Liberation OrganicLayer Organic Layer: Resolved Chiral Acid Liberation->OrganicLayer AqueousLayer Aqueous Layer: (R)-Amine HCl Salt Liberation->AqueousLayer Recycle Basify & Extract (Recycle Amine) AqueousLayer->Recycle

Figure 1: Optical resolution workflow using (R)-1-(3-Methoxyphenyl)propan-1-amine.[1][2][3][4]

Application II: Synthesis of Calcimimetic Analogs (N-Alkylation)

Context: Calcimimetics (e.g., Cinacalcet) modulate calcium-sensing receptors.[1][2][3][4][5] The pharmacophore typically requires a chiral amine linked to a hydrophobic tail.[3][4][5] (R)-1-(3-Methoxyphenyl)propan-1-amine serves as a bioisostere for the naphthyl-ethylamine moiety, offering improved metabolic stability or selectivity profiles in SAR studies.[1][2][3][4]

Protocol: Reductive Amination with 3-(Trifluoromethyl)benzaldehyde

Objective: Synthesize (R)-N-(1-(3-methoxyphenyl)propyl)-3-(trifluoromethyl)benzylamine.

Reagents:

  • (R)-1-(3-Methoxyphenyl)propan-1-amine HCl (1.0 eq)[1][2][3][4][6]

  • 3-(Trifluoromethyl)benzaldehyde (1.1 eq)[1][2][4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2][4][5]

  • DIPEA (Diisopropylethylamine) (1.2 eq)[1][2][4][5]

  • DCE (Dichloroethane) (Solvent)[1][2][4][5]

Methodology:

  • Free Basing (In-situ): In a round-bottom flask, suspend the amine HCl salt in DCE. Add DIPEA and stir for 15 min to liberate the free amine.

  • Imine Formation: Add the aldehyde.[3][4][5] Stir at room temperature for 1 hour. (Optional: Add activated 4Å molecular sieves to accelerate imine formation).

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.

    • Why STAB? It is milder than NaBH₄ and prevents reduction of the aldehyde before imine formation.[3][4][5]

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃.[1][3][4][5]

  • Workup: Extract with DCM (3x). Wash organic phase with brine, dry over Na₂SO₄.[1][3][4][5]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Reaction Scheme Data:

ComponentRoleStoichiometryCritical Parameter
Amine HCl Chiral Core1.0 eqMust be >99% ee
Aldehyde Linker1.1 eqExcess ensures full conversion
STAB Reducing Agent1.5 eqMoisture sensitive; add at 0°C
DIPEA Base1.2 eqNeutralizes HCl; do not use excess

Quality Control: Chiral HPLC Method

To validate the enantiomeric excess (ee) of the starting material or resolved products, a robust chiral HPLC method is required.[1][4][5]

Method Parameters:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1][2][3][4][5]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][3][4][5]

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the basic amine.[1][3][4][5]

  • Flow Rate: 1.0 mL/min.[1][3][4][5]

  • Detection: UV @ 254 nm (targeting the phenyl ring) and 280 nm (methoxy absorption).[1][4][5]

  • Temperature: 25°C.

Acceptance Criteria:

  • Enantiomeric Excess: > 99.5% for pharmaceutical applications.[3][4][5]

  • Chemical Purity: > 98.0% (Area %).[1][3][4][5]

References

  • BASF SE. (2012).[1][3][4][5] Chiral Intermediates for Active Pharmaceutical Ingredients. ChiPros® Portfolio.

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1][4][5] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1][2][3][4][5] (Foundational text on amine-acid resolution).

  • PubChem. (2023).[1][3][4][5] Compound Summary: (R)-1-(3-Methoxyphenyl)propan-1-amine.[1][2][3][4][5][6][10] National Library of Medicine.[3][4][5] [Link]

  • Stinson, S. C. (2001).[1][3][4][5] "Chiral Chemistry."[1][3][4][5][11] Chemical & Engineering News, 79(20), 45-57.[1][2][3][4][5] (Review of chiral amine applications in drug synthesis). [Link]

Sources

Application Note: Protocol for the Synthesis of Enantiomerically Pure 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the asymmetric synthesis of (1R)-1-(3-methoxyphenyl)propan-1-amine hydrochloride (and its (1S) enantiomer). Unlike classical resolution methods which are limited to 50% theoretical yield, this protocol utilizes Ellman’s Sulfinamide auxiliary ((R)-tert-butanesulfinamide) to achieve high diastereoselectivity (>95% d.e.) and high enantiomeric excess (>99% e.e.) after crystallization.[1] The method features mild reaction conditions, reliable scalability, and the use of standard laboratory reagents, making it suitable for both medicinal chemistry discovery and early-phase process development.[1]

Introduction & Retrosynthetic Analysis

Chiral benzylamines are privileged pharmacophores in neuroscience and oncology drug discovery.[1] The target molecule, 1-(3-methoxyphenyl)propan-1-amine , is a specific structural motif found in various monoamine reuptake inhibitors and analgesic intermediates.[1]

Achieving high enantiopurity at the benzylic position is critical, as the biological activity of these targets is often strictly stereodependent.[1] While enzymatic transamination is a viable alternative, the Ellman auxiliary method is selected here for its operational simplicity, broad substrate scope, and lack of requirement for specialized enzyme screening kits.[1]

Retrosynthetic Strategy

The synthesis disconnects the C-N chiral center into a prochiral ketone precursor. The stereochemistry is established via the formation of a chiral N-sulfinyl ketimine, followed by diastereoselective reduction.[1]

  • Target: (1R)-1-(3-methoxyphenyl)propan-1-amine HCl

  • Key Intermediate: (R)-N-(1-(3-methoxyphenyl)propylidene)-2-methylpropane-2-sulfinamide

  • Starting Material: 1-(3-methoxyphenyl)propan-1-one (3'-Methoxypropiophenone)[2]

Figure 1: Retrosynthetic logic flow for the target chiral amine.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][3][4][5][6]Equiv.[1][2]Role
1-(3-Methoxyphenyl)propan-1-one 30304-63-71.0Substrate
(R)-2-Methylpropane-2-sulfinamide 196929-78-91.2Chiral Auxiliary
Titanium(IV) ethoxide 3087-36-32.0Lewis Acid / Dehydrating Agent
Sodium Borohydride (NaBH₄) 16940-66-24.0Reducing Agent
HCl (4M in Dioxane) 7647-01-04.0Deprotection Agent
THF (Anhydrous) 109-99-9SolventReaction Medium
Step 1: Formation of (R)-N-Sulfinyl Ketimine

This step involves the condensation of the ketone with the chiral sulfinamide. Titanium ethoxide serves a dual role: it activates the carbonyl oxygen and scavenges the water produced, driving the equilibrium forward.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 1-(3-methoxyphenyl)propan-1-one (10.0 g, 60.9 mmol) and (R)-tert-butanesulfinamide (8.85 g, 73.1 mmol) to the flask.

  • Solvent: Add anhydrous THF (60 mL) via syringe.

  • Catalyst Addition: Add Ti(OEt)₄ (27.8 g, 121.8 mmol) dropwise at room temperature. The solution will turn slightly yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 70°C) for 24 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1) or HPLC.[1]

  • Quench: Cool to room temperature. Pour the mixture into a rapidly stirring brine solution (100 mL). A thick white precipitate (TiO₂) will form.[1]

  • Workup: Dilute with EtOAc (100 mL). Filter the suspension through a pad of Celite to remove titanium salts. Wash the filter cake thoroughly with EtOAc.[1]

  • Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the sulfinyl imine as a yellow oil.

Step 2: Diastereoselective Reduction

The choice of reducing agent dictates the stereochemical outcome. Using NaBH₄ with the (R)-sulfinamide typically yields the (1R) amine configuration via a cyclic transition state. Note: To access the (1S) amine using the same (R)-auxiliary, use L-Selectride instead of NaBH₄.

  • Setup: Dissolve the purified sulfinyl imine (from Step 1) in anhydrous THF (100 mL) in a clean, dry RBF. Cool the solution to -48°C (dry ice/acetonitrile bath) or -78°C (dry ice/acetone) to maximize selectivity.

  • Reduction: Add NaBH₄ (9.2 g, 243 mmol) in one portion (or as a solution if preferred for scale).

    • Critical: Maintain temperature below -40°C for at least 2 hours.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: Hydrogen gas evolution.[1]

  • Extraction: Extract with EtOAc (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate.

  • Analysis: Analyze the crude sulfinamide diastereomers by HPLC. If d.r. is <95:5, recrystallize from Hexane/EtOAc before proceeding.[1]

Step 3: Cleavage and Salt Formation
  • Cleavage: Dissolve the pure sulfinamide intermediate in MeOH (30 mL).

  • Acidification: Add 4M HCl in Dioxane (30 mL) at 0°C.

  • Reaction: Stir at room temperature for 1 hour. The TLC should show complete disappearance of the sulfinamide.

  • Isolation: Concentrate the solvent in vacuo to near dryness.

  • Precipitation: Add diethyl ether (100 mL) to the residue and stir vigorously. The hydrochloride salt should precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold ether, and dry under high vacuum.[1]

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of the target hydrochloride salt.

Quality Control & Analytical Data

To validate the protocol, the following analytical parameters should be met.

Expected NMR Data (HCl Salt)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.40 (br s, 3H, NH₃⁺)[1]

    • δ 7.28 (t, J = 7.8 Hz, 1H, Ar-H5)[1]

    • δ 7.05 (s, 1H, Ar-H2)[1]

    • δ 6.95 (d, J = 7.8 Hz, 1H, Ar-H6)[1]

    • δ 6.88 (d, J = 8.0 Hz, 1H, Ar-H4)[1]

    • δ 4.15 (m, 1H, Ar-CH -N)[1]

    • δ 3.75 (s, 3H, O-CH ₃)[1]

    • δ 1.90 (m, 2H, CH ₂-CH₃)[1]

    • δ 0.78 (t, J = 7.4 Hz, 3H, CH₂-CH ₃)[1]

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm and 254 nm.[1]

  • Target: >98% e.e. (Compare against racemic standard prepared via reductive amination with NH₄OAc/NaBH₃CN).

Safety & Handling

  • Titanium(IV) ethoxide: Moisture sensitive.[1][7] Hydrolyzes to release ethanol and solid TiO₂.[1] Handle under inert atmosphere.

  • Sodium Borohydride: Flammable solid.[1] Reacts violently with acids and water to release hydrogen gas.[1]

  • HCl/Dioxane: Corrosive and fuming.[1] Use in a well-ventilated fume hood.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[1] "Synthesis of Chiral Amines with tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984–995.[1] Link[1]

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 110(6), 3600–3740.[1] Link[1]

  • Patterson, A. W.; et al. (2006).[1] "Design and Synthesis of Highly Potent, Selective, and Orally Bioactive inhibitors of the P450 Enzyme CYP24". Journal of Medicinal Chemistry, 49(24), 7063-7083.[1] (Demonstrates Ellman protocol on similar aryl-alkyl ketones). Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. CAS: 856562-95-3. Link

Sources

Application Note: 1-(3-Methoxyphenyl)propan-1-amine HCl in 5-HT Receptor SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the Structure-Activity Relationships (SAR) of serotonin (5-HT) ligands. It specifically addresses the use of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride —a structural isomer of the psychoactive phenethylamines—as a chemical probe to map the steric and distance requirements of the 5-HT receptor orthosteric binding pocket.


S
Target Audience:  Medicinal Chemists, Neuropharmacologists

Introduction & Chemical Context

The Structural Probe

1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a benzylamine derivative. Unlike the classical serotonergic pharmacophore (which requires a two-carbon "ethylene" bridge between the aromatic ring and the amine), this molecule places the amine group on the benzylic carbon (C1), with an ethyl side chain.

  • IUPAC Name: 1-(3-methoxyphenyl)propan-1-amine hydrochloride

  • Structural Class:

    
    -ethyl-3-methoxybenzylamine
    
  • Role in Research: It serves as a critical negative control or steric probe in binding assays. By comparing its affinity to its isomer 1-(3-methoxyphenyl)propan-2-amine (MMA, a phenethylamine), researchers can quantify the energetic penalty of shortening the amine-aromatic distance, thereby validating the "Distance Rule" of the Aspartate-3.32 anchor in 5-HT receptors.

Chemical Properties
PropertySpecification
Molecular Formula C

H

NO

HCl
Molecular Weight 201.69 g/mol
Solubility Soluble in Water (>20 mg/mL), DMSO, Methanol
Stability Hygroscopic; store at -20°C under desiccant
Handling Irritant; use standard PPE (gloves, goggles)

Experimental Logic: The Pharmacophore Map

To understand why this specific isomer is used, one must visualize the binding pocket logic. The 5-HT


 receptor requires a specific distance between the aromatic centroid (pi-stacking with Phe6.52) and the protonated amine (ionic bond with Asp3.32).

Figure 1: SAR Logic Flow This diagram illustrates the structural divergence between the active phenethylamine scaffold and the benzylamine probe.

SAR_Logic Scaffold Target: 5-HT2A Receptor (Orthosteric Site) Phenethylamine Phenethylamine (Active) (2-carbon bridge) High Affinity Scaffold->Phenethylamine Optimal Fit Benzylamine 1-Arylpropan-1-amine (Probe) (1-carbon bridge) Low Affinity/Inactive Scaffold->Benzylamine Steric Mismatch Outcome Validation of Asp3.32 Distance Phenethylamine->Outcome Control (+) Benzylamine->Outcome Test Ligand

Protocol A: Membrane Preparation (HEK293-5HT2A)

Objective: Isolate cell membranes expressing high density of human 5-HT


 receptors for binding assays.
Reagents
  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

  • Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl

    
    , pH 7.4.
    
  • Protease Inhibitors: Phenylmethylsulfonyl fluoride (PMSF) or cocktail (e.g., Roche cOmplete).

Workflow
  • Harvest: Detach HEK293-5HT

    
     cells (approx. 90% confluency) using PBS/EDTA (avoid Trypsin to preserve extracellular loops).
    
  • Lysis: Resuspend pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (bursts of 10s on ice).

  • Clarification: Centrifuge at 1,000

    
     g for 10 min at 4°C to remove nuclei/debris. Save the supernatant .
    
  • Membrane Pellet: Centrifuge supernatant at 30,000

    
     g for 20 min at 4°C.
    
  • Wash: Resuspend pellet in Lysis Buffer and repeat centrifugation (Step 4) to remove endogenous serotonin.

  • Storage: Resuspend final pellet in Storage Buffer. Determine protein concentration (Bradford Assay). Aliquot and freeze at -80°C.

Protocol B: Competition Binding Assay

Objective: Determine the affinity (


) of 1-(3-Methoxyphenyl)propan-1-amine by displacing the radioligand [

H]-Ketanserin.
Assay Conditions
  • Receptor Source: 20

    
    g membrane protein/well.
    
  • Radioligand: [

    
    H]-Ketanserin (Final conc: 1.0 nM; 
    
    
    
    nM).
  • Non-Specific Binding (NSB): Defined by 10

    
    M Methysergide or Mianserin.
    
  • Test Compound: 1-(3-Methoxyphenyl)propan-1-amine HCl (

    
     M to 
    
    
    
    M).
Step-by-Step Procedure
  • Preparation: Thaw membranes and dilute in Assay Buffer (50 mM Tris-HCl, 0.1% Ascorbic Acid, 4 mM CaCl

    
    , pH 7.4).
    
  • Plating (96-well format):

    • Add 50

      
      L Test Compound (dilution series).
      
    • Add 50

      
      L [
      
      
      
      H]-Ketanserin.
    • Add 100

      
      L Membrane suspension (initiate reaction).
      
  • Incubation: Incubate for 60 minutes at 37°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% Polyethyleneimine to reduce NSB) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Dry filters, add scintillation fluid, and count (CPM) in a Beta-counter.

Figure 2: Binding Assay Workflow Visualizing the critical steps for reproducible


 determination.

Binding_Workflow Start Membrane Thaw & Dilution Ligand Add [3H]-Ketanserin (1 nM fixed) Start->Ligand Compound Add 1-(3-MeO)propan-1-amine (10^-10 to 10^-4 M) Ligand->Compound Incubate Incubate 60 min @ 37°C Compound->Incubate Filter Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubate->Filter Count Scintillation Counting (LSC) Filter->Count

Data Analysis & Interpretation

Calculation

Convert CPM to % Specific Binding using the formula:



Fit data to a one-site competition model (e.g., GraphPad Prism) to determine


. Calculate 

using the Cheng-Prusoff equation :

Where

is radioligand concentration and

is its dissociation constant.
Expected Results
  • Phenethylamine Control (MMA): High affinity (

    
     nM).
    
  • Test Compound (1-amine): Expect significantly lower affinity (

    
     nM) or complete inactivity.
    
  • Interpretation: If the test compound shows weak binding, it confirms that the methylene spacer (C2) is essential for the amine to reach the Asp3.32 residue while the phenyl ring resides in the hydrophobic pocket. If unexpected high affinity is observed, investigate potential allosteric binding or transporter (SERT/DAT) activity.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Serotonin Receptor Binding. University of North Carolina Chapel Hill. [Link]

  • Glennon, R. A., et al. (1984). Structure-activity relationships of serotonin 5-HT2 receptor binding.[1][2][3][4] Journal of Medicinal Chemistry.[2] [Link]

  • Nichols, D. E. (2016). Psychedelics.[2][3] Pharmacological Reviews. [Link]

  • Knight, A. R., et al. (2004). Radioligand binding assays: strategies for the development of high throughput screening assays.[5][6] Methods in Molecular Biology. [Link]

Sources

Analytical Method Development for 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Compound Profile

This guide details the analytical strategy for 1-(3-Methoxyphenyl)propan-1-amine hydrochloride , a benzylic amine intermediate often utilized in the synthesis of psychoactive analogs and pharmaceutical candidates.[1]

The presence of the primary amine at the benzylic position (C1) creates specific analytical challenges:

  • Peak Tailing: The basic amine moiety interacts strongly with residual silanols on silica-based HPLC columns.[1]

  • Chirality: Carbon-1 is a stereocenter, requiring enantioselective separation methods.[1]

  • Salt Form: As a hydrochloride salt, the compound is highly polar, necessitating specific retention strategies in Reverse Phase Chromatography (RPC).

Physicochemical Profile (Estimated)
PropertyValue / DescriptionAnalytical Implication
Structure Ar-CH(NH₂)-CH₂-CH₃ (HCl salt)Benzylic primary amine.[1]
Molecular Weight 201.69 g/mol (HCl salt)Suitable for LC-MS and GC-MS.[1]
pKa (Base) ~9.5 - 10.0Ionized (protonated) at neutral/acidic pH.
UV Max ~274 nm, ~220 nmMethoxy-phenyl chromophore.[1]
Solubility High in H₂O, MeOH; Low in HexaneDissolve samples in H₂O:MeOH mixtures.[1]

Method Development Strategy: The "Why" and "How"

We employ a Quality by Design (QbD) approach. Instead of guessing conditions, we screen based on the analyte's chemistry.

Decision Matrix
  • For Assay & Impurity Profiling: HPLC-UV is the gold standard.[1] We will use a High pH Reverse Phase strategy.

    • Reasoning: At low pH (0.1% Formic Acid), the amine is protonated (

      
      ), leading to poor retention on C18 and secondary interactions (tailing). At High pH (pH 10), the amine is deprotonated (
      
      
      
      ), increasing hydrophobicity and retention while eliminating silanol interactions.
  • For Enantiomeric Purity: Normal Phase Chiral HPLC.[1]

    • Reasoning: Polysaccharide columns work best with non-polar mobile phases containing basic modifiers (Diethylamine) to sharpen peaks.

  • For Volatile Impurities: GC-MS.[1]

    • Reasoning: Essential for detecting residual solvents and non-polar synthetic intermediates (e.g., 3-methoxypropiophenone).[1]

Workflow Diagram

MethodDev cluster_HPLC HPLC Strategy cluster_Chiral Chiral Strategy Sample Sample: 1-(3-Methoxyphenyl) propan-1-amine HCl Solubility Solubility Check (MeOH/Water) Sample->Solubility Screening pH Screening (Acidic vs Basic) Solubility->Screening ChiralCol Column Selection (Amylose/Cellulose) Solubility->ChiralCol FinalMethod Final Method: High pH C18 Screening->FinalMethod Better Peak Shape NPM Normal Phase Mode (Hex/IPA + DEA) ChiralCol->NPM

Figure 1: Decision workflow for selecting analytical modes based on compound chemistry.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)[1]

Objective: Purity assessment and Assay.

Reagents & Equipment[1][2][3][4]
  • Instrument: HPLC with PDA (Photodiode Array) or UV detector.[1]

  • Column: Agilent XBridge C18 or Gemini-NX C18 (High pH resistant columns are mandatory).[1]

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Step-by-Step Procedure
  • Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add ~2-3 mL Ammonium Hydroxide to reach pH 10.[1]0. Filter through 0.22 µm membrane.[1]

  • Sample Prep: Dissolve 10 mg of the HCl salt in 10 mL of 50:50 Water:Acetonitrile. (Conc: 1 mg/mL).[1]

  • Gradient Setup:

    • Flow Rate: 1.0 mL/min[1]

    • Temp: 30°C

    • Injection Vol: 5-10 µL[1]

    • Detection: 274 nm (primary), 220 nm (impurities).

Time (min)% Buffer (A)% Acetonitrile (B)Description
0.0955Equilibration
2.0955Hold for polar impurities
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Scientific Rationale: Using pH 10 ensures the amine (pKa ~9.[1]7) is largely uncharged.[1] This prevents the "cation exchange" mechanism with silanols that causes tailing.[1] The XBridge/Gemini technology uses hybrid silica to withstand dissolution at high pH.[1]

Protocol 2: Chiral Separation (Normal Phase HPLC)

Objective: Determine Enantiomeric Excess (% ee).

Reagents
  • Column: Daicel Chiralpak IA or Lux Amylose-1 (Immobilized phases preferred for robustness).[1]

    • Dimensions: 250 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Critical: Diethylamine (DEA) is required to mask silanols and ensure sharp peaks for amines.

Step-by-Step Procedure
  • System Prep: Flush system with Isopropanol to remove any aqueous buffers (Critical![1] Water damages normal phase silica).[1]

  • Equilibration: Pump mobile phase at 1.0 mL/min for 30 mins until baseline is stable.

  • Sample Prep: Dissolve sample in Mobile Phase (or 100% IPA if solubility is an issue) at 0.5 mg/mL.

  • Run Parameters: Isocratic elution. Run time ~20-30 mins.[1] Detection at 270 nm.[1]

Expected Result: Two baseline-separated peaks. The area ratio determines % ee.[1]



Protocol 3: Gas Chromatography (GC-MS)[1]

Objective: Identification and Impurity Profiling (Process Related Impurities).

Challenge: Primary amines can adsorb to the GC liner or column, causing tailing.[1] Solution: Derivatization with Trifluoroacetic Anhydride (TFAA) converts the amine to a volatile amide.

Derivatization Protocol
  • Weigh 5 mg of sample into a GC vial.

  • Add 0.5 mL Ethyl Acetate.

  • Add 50 µL Triethylamine (base catalyst).[1]

  • Add 50 µL TFAA (Derivatizing agent).[1]

  • Cap and heat at 60°C for 20 minutes.

  • Cool and inject.[1]

GC Parameters[1][2][4]
  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • 60°C hold 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode, 70 eV. Scan 40-400 amu.[1]

Synthesis & Impurity Pathway Visualization[1]

Understanding the synthesis helps predict impurities.[1] A common route involves the reductive amination of 3-methoxypropiophenone.[1]

Synthesis Ketone Starting Material: 1-(3-Methoxyphenyl)propan-1-one Intermed Intermediate: Imine / Oxime Ketone->Intermed + NH3 / NH2OH Alcohol Side Product: 1-(3-Methoxyphenyl)propan-1-ol (Reduction of Ketone) Ketone->Alcohol Direct Reduction (Impurity) Product Target Product: 1-(3-Methoxyphenyl)propan-1-amine Intermed->Product Reduction (H2/Cat)

Figure 2: Synthesis pathway showing the potential "Alcohol" impurity which must be separated by the HPLC method.

Validation Criteria (ICH Q2 Framework)

To ensure trustworthiness, the developed method must be validated.[1]

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at retention time of main peak.[1]Inject Solvent Blank, Placebo, and known Impurities (Alcohol).
Linearity R² > 0.9995 levels from 50% to 150% of target concentration.[1]
Precision RSD < 2.0% (n=6)6 replicate injections of standard.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Dilute standard until noise ratio is met.
Robustness Resolution > 2.0Vary pH (±0.2), Flow (±0.1 mL/min), Temp (±5°C).

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Daicel Corporation. (n.d.).[1] Chiralpak IA Instruction Manual.[1]Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[1][3] (Standard text for gradient design).

Sources

experimental protocol for reductive amination to produce 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Reductive Amination of 3-Methoxypropiophenone to 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Executive Summary

This application note details a robust, self-validating protocol for the synthesis of 1-(3-methoxyphenyl)propan-1-amine hydrochloride via the reductive amination of 3-methoxypropiophenone .

While catalytic hydrogenation (e.g., Raney Ni/NH₃) is common in industrial settings, it often requires high-pressure autoclaves. For laboratory-scale optimization, the Borch reduction using sodium cyanoborohydride (


) and ammonium acetate (

) is the preferred method. This protocol prioritizes chemo-selectivity, utilizing the pH-dependent reducing power of cyanoborohydride to favor imine reduction over ketone reduction, minimizing the formation of the alcohol byproduct (1-(3-methoxyphenyl)propan-1-ol).
Safety Briefing (Critical)

WARNING: HIGH TOXICITY HAZARD

  • Sodium Cyanoborohydride (

    
    ):  Highly toxic if swallowed, inhaled, or absorbed through skin.
    
  • Hydrogen Cyanide (HCN) Risk: Contact with strong acids liberates HCN gas, which is rapidly fatal. NEVER quench the reaction mixture directly with strong acid while solid

    
     is present. All acidification steps must be performed in a high-efficiency fume hood.
    
  • Waste Disposal: All aqueous waste containing cyanoborohydride must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Scientific Foundation & Mechanism

The synthesis relies on the in situ formation of an imine species followed by selective hydride transfer.

  • Imine Formation: The ketone (3-methoxypropiophenone) reacts with ammonia (generated from ammonium acetate) to form a hemiaminal, which dehydrates to the imine.

  • Equilibrium Shift: A large excess of

    
     (10 equivalents) is employed to drive the equilibrium toward the imine and suppress the formation of secondary amine dimers.
    
  • Selective Reduction:

    
     is electron-withdrawing compared to 
    
    
    
    . It retains its hydridic activity at pH 6–7 (buffered by acetate), where the imine is protonated (iminium ion) and reduced much faster than the neutral ketone.
Figure 1: Mechanistic Pathway (Borch Reduction)[1]

BorchMechanism Ketone 3-Methoxypropiophenone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 NH4OAc NH4OAc (Excess) NH4OAc->Hemiaminal Source Imine Imine / Iminium Ion Hemiaminal->Imine - H2O Amine Free Amine Imine->Amine Reduction NaCNBH3 NaCNBH3 (Hydride Source) NaCNBH3->Amine H- Transfer

Caption: Stepwise conversion of ketone to amine via iminium intermediate. The kinetic selectivity of NaCNBH3 for the iminium ion over the ketone is the critical control point.

Materials & Equipment
ReagentCAS No.[2][3]Equiv.[2][4][5][6][7][8]Role
3-Methoxypropiophenone 37951-49-81.0Substrate
Ammonium Acetate 631-61-810.0Amine source / Buffer
Sodium Cyanoborohydride 25895-60-71.5Reducing Agent
Methanol (Anhydrous) 67-56-1SolventReaction Medium
Molecular Sieves (3Å) N/AN/AWater Scavenger (Optional)
HCl in Dioxane (4M) N/AExcessSalt Formation
Experimental Protocol
Phase 1: Reductive Amination[9]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Add 3-methoxypropiophenone (1.64 g, 10 mmol) and Methanol (40 mL).

  • Buffering: Add Ammonium Acetate (7.71 g, 100 mmol).

    • Expert Note: The solution is endothermic. Allow to stir for 15 minutes at Room Temperature (RT) to ensure complete dissolution and initial equilibration. Adding 2g of activated 3Å molecular sieves here can improve yields by removing water generated during imine formation.

  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (0.95 g, 15 mmol) in one portion.

    • Process Control: Gas evolution may occur.[5] Ensure proper venting through a bubbler.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 24–48 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). The ketone (

      
      ) should disappear; the amine (
      
      
      
      ) will streak near the baseline unless ninhydrin is used.
Phase 2: Workup & Purification (Acid-Base Extraction)

This phase uses pH manipulation to separate the product from neutral byproducts (alcohol) and excess reagents.

  • Quench: Cool to 0°C. Slowly add concentrated HCl dropwise until pH < 2. CAUTION: Perform in hood. This destroys residual hydride and decomposes boron complexes. Stir for 30 mins.

  • Neutral Wash: Evaporate Methanol under reduced pressure (Rotavap). Dilute the aqueous residue with water (30 mL). Wash with Diethyl Ether (

    
     mL).
    
    • Logic: The amine is protonated (

      
      ) and stays in the water. The ether wash removes unreacted ketone and the alcohol byproduct (
      
      
      
      ). Discard the ether layer.
  • Basification: Cool the aqueous layer. Basify with NaOH (6M) or KOH pellets until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the free amine with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Combine DCM layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude free base (pale yellow oil).
    
Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil in a minimum amount of dry Diethyl Ether or Ethanol (approx. 5-10 mL).

  • Precipitation: Add 4M HCl in Dioxane dropwise with vigorous stirring until the solution is acidic (pH litmus paper red). A white precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum. Recrystallize from Isopropanol/Ether if necessary.

Figure 2: Workflow Logic

Workflow Start Crude Reaction Mixture (MeOH) Acidify Acidify (HCl, pH < 2) Remove MeOH Start->Acidify Wash Wash with Ether Acidify->Wash Separate Phase Separation Wash->Separate Discard Discard Organic Layer (Ketone/Alcohol) Separate->Discard Organic Phase Basify Basify Aqueous Layer (NaOH, pH > 12) Separate->Basify Aqueous Phase (Contains Amine Salt) Extract Extract with DCM Basify->Extract Salt Add HCl/Dioxane Precipitate Salt Extract->Salt Final 1-(3-Methoxyphenyl)propan-1-amine HCl Salt->Final

Caption: Purification strategy utilizing acid-base extraction to isolate the target amine from neutral byproducts.[10]

Quality Control & Characterization
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Yield 60% – 75%Gravimetric
Melting Point 140–145°C (Lit. varies by crystal form)Capillary MP
1H NMR (D2O)

7.4-6.9 (m, 4H, Ar-H), 4.3 (t, 1H, CH-N), 3.8 (s, 3H, OMe), 2.0-1.8 (m, 2H, CH2), 0.9 (t, 3H, CH3)
400 MHz NMR
Mass Spec [M+H]+ = 166.12ESI-MS

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete imine formationIncrease

to 15 eq; Add molecular sieves; Stir longer before adding

.
Alcohol Byproduct pH too low during reductionEnsure

is in large excess to buffer the system. Do not add mineral acid during the reduction phase.
Oily Product (Salt) Hygroscopic salt / ImpuritiesTriturate with anhydrous ether. Recrystallize from hot Isopropanol.
References
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[11] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][9] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F., & Carson, K. G. (1996).[11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][12] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: Sodium Cyanoborohydride. Link

Sources

Application Note: Kinetic Resolution and Utilization of 1-(3-Methoxyphenyl)propan-1-amine HCl in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, enzymatic resolution, and analytical characterization of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride , a critical chiral building block for CNS-active pharmacophores (e.g., norepinephrine reuptake inhibitors and opioid analgesics).[1]

Abstract & Therapeutic Relevance

1-(3-Methoxyphenyl)propan-1-amine is a "privileged scaffold" in medicinal chemistry.[1] Its structural motif—an


-substituted benzylamine with a meta-methoxy group—mimics the pharmacophore found in several blockbuster CNS drugs, including Tapentadol  (opioid analgesic) and analogs of Rivastigmine  (cholinesterase inhibitor).[1]

The chirality of the benzylic amine is often the determinant of biological activity. For instance, the (


)-enantiomer of similar phenylpropylamines often exhibits higher affinity for monoamine transporters.[1] This guide provides a scalable, green-chemistry protocol for isolating the enantiopure amine via Lipase-Catalyzed Kinetic Resolution (KR) , superior to classical fractional crystallization in terms of atom economy and yield.[1]
Key Chemical Properties
PropertySpecification
IUPAC Name 1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Molecular Formula C

H

NO

HCl
Molecular Weight 201.69 g/mol
Chiral Center C1 (Benzylic position)
Solubility Soluble in Water, Methanol; Sparingly soluble in Et

O
pKa ~9.8 (Conjugate acid)

Synthesis & Resolution Workflow

The production of the enantiopure building block follows a "Make-Resolve-Purify" logic.[1] We utilize Candida antarctica Lipase B (CAL-B) for its high enantioselectivity (


) toward benzylic amines.[1]
DOT Diagram: Kinetic Resolution Workflow

KineticResolution Racemic Racemic Amine (Starting Material) Reaction Kinetic Resolution (24-48h, 30°C) Racemic->Reaction Enzyme CAL-B Lipase (Immobilized) Enzyme->Reaction AcylDonor Ethyl Acetate (Acyl Donor/Solvent) AcylDonor->Reaction Filtration Filtration (Remove Enzyme) Reaction->Filtration Separation Acid/Base Extraction Filtration->Separation ProductS (S)-Amine (Unreacted) Separation->ProductS Aqueous Phase (pH < 2) ProductR (R)-Acetamide (Converted) Separation->ProductR Organic Phase Hydrolysis Acid Hydrolysis (HCl/Reflux) ProductR->Hydrolysis FinalR (R)-Amine HCl (Recovered) Hydrolysis->FinalR

Figure 1: Chemo-enzymatic workflow for separating enantiomers.[1] The lipase selectively acetylates the (R)-amine, leaving the (S)-amine untouched.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Racemic 1-(3-Methoxyphenyl)propan-1-amine

Before resolution, the racemic baseline must be synthesized via reductive amination.[1]

Reagents: 3'-Methoxypropiophenone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.

  • Imine Formation: Dissolve 3'-methoxypropiophenone (16.4 g, 100 mmol) and ammonium acetate (77 g, 1 mol) in Methanol (200 mL). Stir at room temperature for 2 hours under N

    
    .
    
  • Reduction: Cool to 0°C. Carefully add NaBH

    
    CN (9.4 g, 150 mmol) in portions. Caution: HCN generation possible; ensure proper venting.
    
  • Workup: Stir for 16 hours. Quench with conc. HCl until pH < 2 (destroy excess hydride). Evaporate methanol.

  • Isolation: Basify residue with NaOH (pH > 12). Extract with CH

    
    Cl
    
    
    
    (3 x 100 mL). Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Salt Formation: Dissolve oil in Et

    
    O and bubble HCl gas. Filter the white precipitate.
    
    • Yield: ~85%[1][2]

    • Purity: >98% (HPLC)[2]

Protocol B: Lipase-Catalyzed Kinetic Resolution

This step isolates the enantiomers.[1] CAL-B (Novozym 435) is highly specific for the (


)-enantiomer of benzylic amines.[1]

Reagents: Racemic Amine Free Base (1.0 eq), CAL-B (20% w/w), Ethyl Acetate (Solvent & Donor).

  • Preparation: Convert 10g of the HCl salt (Protocol A) to free base using 1M NaOH and extraction into MTBE. Evaporate MTBE.

  • Enzymatic Reaction: Dissolve the free amine in anhydrous Ethyl Acetate (100 mL). Add CAL-B beads (2.0 g).

  • Incubation: Shake at 200 rpm, 30°C. Monitor by Chiral HPLC (see Protocol C) every 4 hours.

  • Termination: Stop reaction when conversion reaches exactly 50% (theoretical maximum for resolution). Usually 24–36 hours.

  • Filtration: Filter off the enzyme beads (can be recycled).

  • Partitioning:

    • Wash the filtrate with 1M HCl (2 x 50 mL).

    • Organic Layer: Contains (

      
      )-N-Acetyl-1-(3-methoxyphenyl)propan-1-amine .[1]
      
    • Aqueous Layer: Contains (

      
      )-1-(3-methoxyphenyl)propan-1-amine HCl .[1]
      
  • Recovery:

    • (

      
      )-Enantiomer: Basify aqueous layer, extract, and convert to HCl salt.[2]
      
    • (

      
      )-Enantiomer: Evaporate organic layer. Hydrolyze amide (6M HCl, reflux, 4h) to yield the (
      
      
      
      )-amine HCl.

Analytical Quality Control (Chiral HPLC)

Validating the enantiomeric excess (ee) is critical. Benzylic amines require specific mobile phase additives to prevent peak tailing.

Method Parameters
ParameterCondition
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm and 274 nm
Retention Times (

)-Amine: ~8.2 min (

)-Amine: ~10.5 min Note: Amides elute significantly later.[1]
Acceptance Criteria ee > 99.0% for final release.

Technical Insight: The addition of Diethylamine (DEA) is non-negotiable. Without it, the amine interacts with residual silanols on the silica backbone, causing severe tailing that masks resolution.

Application in Drug Discovery

The 1-(3-methoxyphenyl)propan-1-amine scaffold is versatile.[1] Below is a logic map for derivatizing this building block into potential therapeutic leads.

DOT Diagram: Derivatization Pathways

DrugDiscovery Core Chiral Building Block (S)-1-(3-Methoxyphenyl)propan-1-amine RedAmin Reductive Amination (HCHO / NaBH(OAc)3) Core->RedAmin Coupling Amide Coupling (R-COOH / HATU) Core->Coupling Demethyl O-Demethylation (BBr3 / DCM) Core->Demethyl NMethyl N-Methyl Derivative (Opioid/Analgesic Pharmacophore) RedAmin->NMethyl Monomethylation Amide Bioactive Amide (Peptidomimetic) Coupling->Amide Phenol Phenolic Derivative (Tramadol/Tapentadol Analogs) Demethyl->Phenol Reveals -OH group NMethyl->Demethyl Advanced SAR

Figure 2: Synthetic divergence from the chiral building block. The O-demethylation pathway (bottom right) is particularly relevant for accessing phenol-based opioid receptor ligands.[1]

Protocol C: O-Demethylation (Phenol Deprotection)

Many CNS targets require a free phenol (e.g., for hydrogen bonding in the receptor pocket).

  • Dissolve (

    
    )-1-(3-methoxyphenyl)propan-1-amine (1.0 eq) in anhydrous DCM. Cool to -78°C.[1]
    
  • Add BBr

    
     (1M in DCM, 3.0 eq) dropwise.
    
  • Warm to RT and stir for 4 hours.

  • Quench with MeOH (exothermic!).

  • Isolate the phenol derivative.[1] Note: Phenols are prone to oxidation; store under Argon.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amines.[1] Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition, 43(7), 788-824.[1] Link

  • Stringham, R. W., & Ye, Y. K. (2006).[3] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[1][3] Journal of Chromatography A, 1101(1-2), 86-93.[1] Link

  • Tbuska, R. (2013). Synthesis of Tapentadol and its intermediates. US Patent Application 2013/0137890. (Demonstrates the relevance of the 3-methoxyphenyl-propylamine motif). Link

  • BenchChem. (2024). 3-(4-Methoxyphenoxy)propan-1-amine Structure and Applications. (Reference for general reactivity of methoxy-propyl-amines). Link

Sources

1-(3-Methoxyphenyl)propan-1-amine hydrochloride as a research chemical in pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph and protocol repository for 1-(3-Methoxyphenyl)propan-1-amine hydrochloride . It is designed for use by pharmacological researchers investigating structure-activity relationships (SAR) in monoaminergic ligands.

Application Note & Experimental Protocols

Part 1: Chemical Identity & Research Utility

Executive Summary

1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 1864074-52-1) is a specific structural isomer of the phenethylamine class, distinctively characterized by the amino group's attachment at the benzylic (C1) position rather than the standard ethyl chain (C2).[1] It belongs to the


-ethylbenzylamine  family.[2]

In pharmacological research, this compound serves as a critical Structure-Activity Relationship (SAR) Probe . It is primarily used to investigate:

  • Positional Isomerism Effects: Comparing the binding affinity of benzylic amines versus their phenethylamine counterparts (e.g., 3-Methoxyamphetamine).

  • Monoamine Transporter Selectivity: Assessing how steric bulk at the

    
    -carbon (ethyl group) influences selectivity for SERT (Serotonin Transporter) vs. NET (Norepinephrine Transporter).
    
  • Enzymatic Stability: Evaluating resistance to Monoamine Oxidase (MAO) deamination conferred by

    
    -ethyl substitution.
    
Chemical Profile
PropertySpecification
IUPAC Name 1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Common Name

-Ethyl-3-methoxybenzylamine HCl
CAS Number 1864074-52-1 (HCl salt) / 623143-35-1 (S-isomer base)
Molecular Formula C

H

NO

HCl
Molecular Weight 201.69 g/mol
Solubility Water (Soluble), DMSO (>20 mg/mL), Methanol
Appearance White to off-white crystalline solid
Chirality Contains one chiral center at C1.[1] Typically supplied as a racemate unless specified as (R) or (S).

Part 2: Experimental Protocols

Protocol A: Preparation of Analytical Stock Solutions

Precision in solvating hydrochloride salts is critical for assay reproducibility. The hygroscopic nature of amine salts requires strict handling.

Reagents:

  • 1-(3-Methoxyphenyl)propan-1-amine HCl (Reference Standard)[1][][4][5][6]

  • Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9%
    
  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Weighing: Accurately weigh 10.08 mg of the substance into a tared, amber glass vial.

  • Primary Stock (50 mM): Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until fully dissolved.

    • Note: Sonicate for 1 minute if visual particulates remain.

  • Working Stock (1 mM): Dilute 20

    
    L of Primary Stock into 980 
    
    
    
    L of PBS.
    • Stability: Primary stock is stable at -20°C for 3 months. Working stock must be prepared fresh daily to prevent hydrolysis or adsorption.

Protocol B: In Vitro Monoamine Transporter Binding Assay (Competitive Radioligand Binding)

This protocol measures the affinity (


) of the test compound for SERT, NET, and DAT using rat brain synaptosomes.

Objective: Determine if the


-ethylbenzylamine scaffold retains the monoaminergic affinity seen in its phenethylamine isomers.

Workflow Diagram:

BindingAssay Stock Compound Stock (10^-5 to 10^-10 M) Incubation Incubation (1h @ 25°C) Stock->Incubation Tissue Rat Cortical Synaptosomes Tissue->Incubation Ligand Radioligand (e.g., [3H]Citalopram) Ligand->Incubation Filter Vacuum Filtration (GF/B Filters) Incubation->Filter Terminate Count Scintillation Counting Filter->Count Analysis Data Analysis (Ki Calculation) Count->Analysis

Figure 1: Workflow for Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex (for SERT/NET) or striatum (for DAT) in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000

    
     g for 10 min. Resuspend pellet.
    
  • Assay Setup: In a 96-well plate, combine:

    • 50

      
      L Test Compound (Gradient: 
      
      
      
      M to
      
      
      M).
    • 50

      
      L Radioligand (e.g., [
      
      
      
      H]-Citalopram for SERT, 1 nM final).
    • 100

      
      L Tissue Suspension.
      
  • Incubation: Incubate for 60 minutes at 25°C in the dark.

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Monoamine Oxidase (MAO) Stability Screen

Benzylic amines are often substrates for MAO-B. This assay determines if the


-ethyl group provides steric protection against deamination.

Reagents:

  • Recombinant Human MAO-A and MAO-B (commercial microsomes).

  • Kynuramine (fluorometric substrate).

  • Test Compound (1-(3-Methoxyphenyl)propan-1-amine).[1][][4][5][6][7][8]

Procedure:

  • Control Reaction: Incubate MAO enzyme with Kynuramine (50

    
    M) in phosphate buffer (pH 7.4). Monitor fluorescence (Ex 310 nm / Em 400 nm) to establish baseline activity.
    
  • Inhibition Test: Pre-incubate Enzyme + Test Compound (10

    
    M) for 15 mins at 37°C. Add Kynuramine and measure reaction velocity.
    
  • Substrate Test: Incubate Enzyme + Test Compound (without Kynuramine). Analyze via HPLC-MS/MS for the presence of the corresponding ketone metabolite (1-(3-methoxyphenyl)propan-1-one), which would indicate oxidative deamination.

    • Expected Result: The

      
      -ethyl group typically hinders MAO access, suggesting high metabolic stability compared to primary benzylamines.
      

Part 3: Mechanism & Pharmacological Logic

Signaling Pathway & Interaction Map: The following diagram illustrates the hypothetical interaction points of 1-(3-Methoxyphenyl)propan-1-amine based on structural homology to known


-alkylbenzylamines.

Pharmacology Compound 1-(3-Methoxyphenyl) propan-1-amine SERT SERT (Serotonin Transporter) Compound->SERT Binding Affinity? NET NET (Norepinephrine Transporter) Compound->NET Binding Affinity? VMAT2 VMAT2 (Vesicular Transporter) Compound->VMAT2 Potential Substrate MAO MAO Enzymes (Metabolic Target) Compound->MAO Steric Blockade Reuptake Reuptake Inhibition SERT->Reuptake NET->Reuptake Release Monoamine Release VMAT2->Release Stability Metabolic Resistance MAO->Stability Alpha-Ethyl Effect

Figure 2: Hypothetical Pharmacological Interactions and Metabolic Fate.

Structural Logic (Expert Insight)
  • The Benzylic Shift: Unlike amphetamines (amine at C2), benzylic amines (amine at C1) possess a shorter distance between the aromatic ring and the basic nitrogen. This alters the vector of the lone pair electrons, often reducing potency at monoamine transporters but potentially increasing selectivity for specific receptor subtypes (e.g., TAAR1 or imidazoline receptors).

  • The

    
    -Ethyl Group:  Replacing the methyl group (alanine backbone) with an ethyl group (2-aminobutyric backbone equivalent) increases lipophilicity and steric bulk. In amphetamine SAR, this transition (to alpha-ethyl) usually abolishes psychostimulant effects but may retain anorectic properties.
    

Part 4: Safety & Handling (SDS Summary)

Hazard CategoryClassificationPrecaution
Acute Toxicity Oral (Category 4)Harmful if swallowed. Do not pipette by mouth.
Skin Corrosion Irritant (Category 2)Wear nitrile gloves and lab coat.
Eye Damage Irritant (Category 2A)Use safety goggles. Flush with water for 15 mins if exposed.
Storage HygroscopicStore at 2-8°C under inert gas (Argon/Nitrogen).

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Part 5: References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina Chapel Hill. [Link]

  • Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs. Medicinal Research Reviews. [Link]

  • PubChem Database. Compound Summary: 3-Methoxy-alpha-ethylbenzylamine. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

troubleshooting chiral HPLC separation of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHIRAL-AMINE-03-OMe Status: Active Support Analyst: Senior Application Scientist

Executive Summary

The separation of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride presents a dual challenge common in chiral chromatography: handling a primary amine (prone to severe peak tailing due to silanol interactions) and managing an HCl salt (prone to solubility issues in normal phase solvents).

This guide synthesizes method development strategies with deep-dive troubleshooting. It moves beyond generic advice, focusing on the specific physicochemical behavior of benzylic amines with electron-donating substituents (methoxy group).

Part 1: Method Development Strategy

The "Golden Standard" Screening Protocol

For primary benzylic amines, polysaccharide-based stationary phases are the industry standard due to their ability to form hydrogen bonds with the amine hydrogens and


 interactions with the aromatic ring.
ParameterRecommendationScientific Rationale
Columns Chiralpak AD-H / IA (Amylose) Chiralcel OD-H / IC (Cellulose)The 3,5-dimethylphenylcarbamate selectors in these columns provide excellent recognition for the phenyl-alkyl-amine motif.
Mobile Phase Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v)Normal Phase (NP) offers the highest selectivity (

) for this class. DEA (Diethylamine) is mandatory to mask residual silanols.
Flow Rate 1.0 mL/minStandard starting point.
Temp 25°CLower temperatures often favor enthalpy-driven chiral recognition.
Critical Protocol: Handling the HCl Salt

WARNING: Direct injection of the HCl salt into a Hexane-rich mobile phase is the #1 cause of system blockages and "ghost peaks."

  • Mechanism: The HCl salt is ionic and insoluble in Hexane. Upon injection, it precipitates at the column head.

  • Correct Protocol (In-Situ Free Basing):

    • Dissolve the sample in 100% Ethanol or Methanol (approx. 1 mg/mL).

    • Add 0.1% Diethylamine (DEA) directly to the sample vial.

    • Why? This converts the salt to the free base (

      
      ) inside the vial, improving solubility in the mobile phase and ensuring the analyte interacts correctly with the chiral selector.
      

Part 2: Troubleshooting Guides (Q&A)

Category A: Peak Shape Issues

Q: My peaks are tailing severely (


). I'm already using 0.1% DEA. What now? 

Diagnosis: The primary amine is still interacting with acidic silanol sites on the silica support, or the column has a void.

Step-by-Step Fix:

  • Increase Base Strength: Switch from DEA to Ethanolamine or increase DEA to 0.2% . Primary amines sometimes require a stronger competitor for silanol sites.

  • The "Acid/Base" Trick: If tailing persists, switch to a mobile phase containing both TFA (0.1%) and TEA (0.1%).

    • Mechanism:[1][2][3][4] This forms a buffer in situ. The chaotic competition for sites is replaced by a controlled ionic environment. Note: Ensure your column is compatible (e.g., Immobilized IA/IC usually tolerate this better).

  • Temperature Check: Lower the temperature to 15-20°C. While counter-intuitive (mass transfer usually improves with heat), reduced temperature can sometimes stabilize the adsorption isotherm for chiral recognition.

Category B: Selectivity (Resolution) Issues

Q: I see a single broad peak or partial separation (shoulder). How do I resolve the enantiomers?

Diagnosis: The chiral selector (Amylose/Cellulose) cannot discriminate between the enantiomers with the current solvent system.

Step-by-Step Fix:

  • Switch Alcohol: Change the modifier from Isopropanol (IPA) to Ethanol (EtOH) .

    • Why? Ethanol is a stronger hydrogen bond donor/acceptor. It alters the solvation shell around the chiral selector, often drastically changing selectivity (

      
      ).
      
  • Switch Backbone: If using AD-H (Amylose), switch to OD-H (Cellulose). The helical twist of the polymer backbone is different, providing a completely different "pocket" for the methoxy-phenyl group.

  • The "Methoxy" Effect: The 3-methoxy group adds electron density. If standard coated columns fail, try a Chlorinated stationary phase (e.g., Chiralpak ID or IG ). The electron-withdrawing nature of the selector can create a stronger

    
     interaction with your electron-rich analyte.
    
Category C: Retention & Pressure Issues

Q: My system pressure spikes immediately after injection, then slowly drops.

Diagnosis: Salt Precipitation. You are injecting the HCl salt into a non-polar mobile phase.[5]

Step-by-Step Fix:

  • Immediate Action: Stop flow. Backflush the column with 100% Ethanol (at low flow, 0.2 mL/min) to dissolve the salt precipitate.

  • Prevention: Follow the "In-Situ Free Basing" protocol in Section 1.2.

  • Alternative Mode: If solubility remains an issue, switch to Polar Organic Mode (100% Methanol or Acetonitrile with 0.1% DEA/TEA). Most immobilized columns (IA, IC, IG) excel here.

Part 3: Visual Workflows

Diagram 1: Method Development Logic

Caption: A logical decision tree for screening and optimizing the separation of benzylic amine salts.

MethodDev Start Start: 1-(3-Methoxyphenyl)propan-1-amine HCl Solubility Check Solubility: Is it soluble in Hexane/IPA? Start->Solubility NP_Std Normal Phase (NP) Hexane/IPA/DEA (90:10:0.1) Solubility->NP_Std Yes (Rare for HCl salt) FreeBase Pre-treatment: Dissolve in EtOH + 0.1% DEA (Free-base in situ) Solubility->FreeBase No (Precipitates) Screen Screen Columns: 1. AD-H / IA (Amylose) 2. OD-H / IC (Cellulose) NP_Std->Screen FreeBase->NP_Std Result Check Resolution (Rs) & Shape Screen->Result Success Success: Rs > 1.5, Tailing < 1.2 Result->Success Good Tailing Issue: Tailing Result->Tailing Bad Shape NoSep Issue: No Separation Result->NoSep Co-elution FixTailing Add DEA to 0.2% OR Switch to EtOH/DEA Tailing->FixTailing FixSep Switch Alcohol (IPA <-> EtOH) OR Switch Column Backbone NoSep->FixSep FixTailing->Screen FixSep->Screen

Diagram 2: Troubleshooting The "Ghost Peak" & Drift

Caption: Diagnosing common artifacts caused by HCl salts in Normal Phase chromatography.

Troubleshooting Symptom Symptom: Pressure Spike OR Negative/Ghost Peaks Cause Root Cause: HCl Salt Insolubility Symptom->Cause Mech Mechanism: Salt precipitates at column head or disrupts equilibrium Cause->Mech Sol1 Solution 1: Sample Prep (Dissolve in EtOH + DEA) Mech->Sol1 Sol2 Solution 2: Change Mode (Polar Organic: 100% MeOH/DEA) Mech->Sol2

Part 4: Additive Selection Matrix

Use this table to select the correct mobile phase modifier based on your specific observation.

Analyte StateObserved IssueRecommended Additive System
Free Base Slight Tailing0.1% DEA (Standard)
Free Base Severe Tailing0.1% Ethanolamine (Stronger competitor)
HCl Salt Pressure Spikes0.1% DEA (Must be added to sample vial)
HCl Salt Broad/Split Peaks0.1% TFA + 0.1% TEA (Forms buffer, stabilizes salt)
Any Retention DriftCheck water content in alcohol; use Anhydrous solvents.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H / AS-H. Retrieved from [Link]

  • Stringham, R. W., & Ye, Y. K. (2006).[2] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[2] Journal of Chromatography A, 1101(1-2), 86-93.[2] [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Dong, M. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

Sources

optimizing yield and purity of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-3MPPA Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-(3-Methoxyphenyl)propan-1-amine hydrochloride via the reductive amination of 3-methoxypropiophenone .

This transformation is chemically sensitive. The primary failure modes are dimerization (formation of the secondary amine) and incomplete conversion (residual ketone). This guide replaces standard textbook procedures with an optimized protocol designed to suppress side reactions and maximize the isolation of the hydrochloride salt.

Module 1: Optimized Synthetic Protocol

Objective: Maximize primary amine selectivity over secondary amine byproducts.

The Chemistry

The reaction proceeds through a reversible imine formation followed by irreversible hydride reduction.

  • Substrate: 3-Methoxypropiophenone[1][2]

  • Ammonia Source: Ammonium Acetate (NH₄OAc)

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃)

Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
3-Methoxypropiophenone Limiting Reagent1.0Starting material.
Ammonium Acetate Ammonia Source10.0 - 15.0 CRITICAL: High excess drives equilibrium to imine and prevents dimerization.
NaCNBH₃ Reductant0.7 - 1.0Mild hydride source. Do NOT use NaBH₄ (too aggressive, reduces ketone directly).
Methanol (Anhydrous) Solvent[0.1 M]Dilution is key. High concentration favors dimerization.
3Å Molecular Sieves Water Scavenger200 mg/mmolOptional but recommended to push imine equilibrium.
Step-by-Step Workflow
  • Imine Formation (The "Incubation"):

    • Dissolve Ammonium Acetate (10 eq) in anhydrous Methanol.

    • Add 3-Methoxypropiophenone (1 eq).

    • Add activated 3Å Molecular Sieves.

    • Tech Note: Stir at Room Temperature (RT) for 1–2 hours before adding the reductant. This allows the ketone-imine equilibrium to establish.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaCNBH₃ (0.7–1.0 eq) in one portion.

    • Allow to warm to RT and stir for 12–24 hours.

    • Monitoring: TLC (run in 10% MeOH/DCM with 1% NH₄OH). The amine will streak near the baseline; ketone will be near the solvent front.

  • Safety Quench (Cyanide Management):

    • DANGER: Acidifying NaCNBH₃ releases HCN gas.

    • Slowly add concentrated HCl dropwise in a fume hood until pH < 2. This destroys excess hydride and hydrolyzes borate complexes.

    • Stir for 30 mins.

    • Rotary evaporate methanol to leave an aqueous slurry.

Module 2: Purification & Salt Formation (The "Clean-Up")

Direct crystallization often fails due to neutral impurities. We use a Chemical Switch (Acid/Base Extraction) to isolate the pure amine before salt formation.

Workflow Visualization

G Start Crude Reaction Mixture (Acidic Aqueous Slurry) Wash Wash with Ether/DCM (Discard Organic Layer) Start->Wash Removes unreacted ketone Basify Basify Aqueous Layer (pH > 12 with NaOH) Wash->Basify Amine stays in water as salt Extract Extract into DCM (Collect Organic Layer) Basify->Extract Free base amine moves to organic Dry Dry (Na2SO4) & Evaporate Extract->Dry Salt Salt Formation (HCl in Dioxane/Ether) Dry->Salt Final Pure 1-(3-Methoxyphenyl)propan-1-amine HCl Salt->Final Precipitation

Figure 1: Acid-Base purification logic flow. By washing the acidic phase first, non-basic impurities (ketones) are removed before the product is isolated.

Detailed Protocol
  • Acid Wash: Take the acidic aqueous residue from Step 3. Wash it 2x with Diethyl Ether.

    • Why? The amine is protonated (water-soluble). The unreacted ketone is neutral (ether-soluble). This step removes the starting material.[3]

  • Basification: Cool the aqueous layer. Add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy/oily as the free amine separates.

  • Extraction: Extract 3x with Dichloromethane (DCM). Combine DCM layers, dry over Na₂SO₄, and evaporate. You now have the Free Base Oil .

  • Salt Formation:

    • Dissolve the oil in a minimum amount of dry Diethyl Ether or Ethanol.

    • Add HCl in Dioxane (4M) or bubble HCl gas dropwise at 0°C.

    • Critical: Do not add excess HCl. Stop when precipitation ceases.

    • Filter the white solid and wash with cold ether.

Module 3: Troubleshooting Center (FAQs)

Q1: My product is a gummy oil instead of a crystalline solid. What happened?

  • Diagnosis: This is usually caused by hygroscopicity or excess acid .

  • Fix:

    • Solvent Choice: If you used Methanol/HCl, the salt is likely too soluble. Switch to Isopropanol (IPA)/Diethyl Ether . Dissolve the gum in hot IPA, then add Ether until cloudy. Cool to -20°C.

    • Drying: The hydrochloride salt of methoxy-amines can be hygroscopic. Dry the gum under high vacuum (0.1 mmHg) for 24 hours; it often solidifies.

Q2: TLC shows a large spot running higher than my primary amine but lower than the ketone.

  • Diagnosis: You have formed the Secondary Amine (Dimer) .

  • Mechanism: The primary amine product reacted with the starting ketone.[4][5][6]

  • Fix: You cannot revert this. For the next batch:

    • Increase Ammonium Acetate to 15 equivalents .

    • Dilute the reaction further (0.05 M).

    • Ensure the "Incubation" period (Step 1) is respected to lock up the ketone as an imine before reduction.

Q3: The reaction stalled. I still have 50% starting material.

  • Diagnosis: pH drift. NaCNBH₃ requires a slightly acidic pH (pH 6–7) to activate the imine, but too much acid hydrolyzes the imine back to the ketone.

  • Fix: Check the pH of the reaction mixture. If it is basic (>8), add a few drops of Glacial Acetic Acid. If it is too acidic (<4), add more Ammonium Acetate.

Module 4: Advanced Optimization (The "Senior Scientist" Insight)

If the standard Borch conditions (above) yield poor results, upgrade to the Titanium(IV) Isopropoxide method.

Logic: Ti(OiPr)₄ acts as a Lewis Acid and water scavenger, driving the imine formation to near 100% completion before the hydride is added.

Protocol Adjustment:

  • Mix Ketone (1 eq), Amine source (2 eq), and Ti(OiPr)₄ (1.25 eq) neat (no solvent) or in minimal THF.

  • Stir 1 hr.

  • Dilute with MeOH.

  • Add NaBH₄ (not NaCNBH₃—Titanium allows the use of the cheaper/safer borohydride).

Optimization Substrate 3-Methoxypropiophenone Standard Standard Route: NaCNBH3 / NH4OAc (Yield: 60-75%) Substrate->Standard Routine Synthesis Advanced Advanced Route: Ti(OiPr)4 then NaBH4 (Yield: >85%) Substrate->Advanced If Sterically Hindered or Low Yield

Figure 2: Decision path for selecting the reducing system.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. 93 (12): 2897–2904. Link

    • Grounding: Establishes the pH-dependent selectivity of NaCNBH₃ for imines over ketones.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. 61 (11): 3849–3862.[6] Link

    • Grounding: Provides the mechanistic basis for minimizing dimeriz
  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry. 55 (8): 2552–2554. Link

    • Grounding: Source for the "Advanced Optimiz

Sources

Technical Support Hub: 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Topic: Impurity Profiling & Troubleshooting Target Molecule: 1-(3-Methoxyphenyl)propan-1-amine HCl (and its free base) Primary Precursor: 3-Methoxypropiophenone (1-(3-methoxyphenyl)propan-1-one)

Introduction: The Chemist’s Perspective

Welcome to the technical support hub for the synthesis of 1-(3-Methoxyphenyl)propan-1-amine . Whether you are synthesizing this as a fragment for analgesic drug development (structurally related to the Tapentadol/Tramadol scaffold) or as a chiral resolving agent, purity is paramount.

This guide treats your synthesis as a system. When that system fails, it produces specific "error codes" in the form of impurities. Below, we decode these errors, explain their mechanistic origins, and provide validated protocols to resolve them.

Part 1: The Impurity Catalog (Diagnosis)

The following table summarizes the most frequent impurities encountered during the Reductive Amination or Leuckart synthesis of the target amine.

Table 1: Common Impurity Profile
Impurity CodeCommon NameStructure DescriptionOrigin (Root Cause)Detection (HPLC/GC)
IMP-A The Precursor 1-(3-Methoxyphenyl)propan-1-oneIncomplete conversion; Stalled reaction due to wet solvents or exhausted reducing agent.Distinct carbonyl stretch (IR); Retention time (RT) usually shorter than amine on reverse phase.
IMP-B The Alcohol 1-(3-Methoxyphenyl)propan-1-olOver-reduction of the ketone. Occurs if the imine formation is slow and the reducing agent attacks the ketone directly.Broad O-H stretch; Often co-elutes with amine in simple systems; Requires derivatization for GC.
IMP-C The Dimer Bis(1-(3-methoxyphenyl)propyl)amineSecondary Amine Formation. The product amine reacts with the intermediate imine/ketone. Common in high-concentration reactions.High Molecular Weight (M+ ion ~299); Long RT (very lipophilic).
IMP-D The Formamide N-(1-(3-methoxyphenyl)propyl)formamideLeuckart Intermediate. Incomplete hydrolysis of the N-formyl species.Carbonyl peak at ~1660 cm⁻¹; M+ ion ~193.
IMP-E The Styrene 1-(3-Methoxyphenyl)prop-1-eneElimination. Acid-catalyzed dehydration of IMP-B (Alcohol). Common during harsh acidic workups or high-temp Leuckart.Olefinic protons in NMR; Non-polar; Very short RT on Reverse Phase.

Part 2: Mechanism & Causality (Visualized)

To troubleshoot effectively, you must visualize the "forks in the road" where the reaction deviates from the desired path.

Diagram 1: Reaction Pathways and Impurity Generation

ReactionPathways Ketone Starting Material (3-Methoxypropiophenone) Imine Intermediate (Imine) Ketone->Imine + NH3 / NH4OAc Alcohol IMP-B: Alcohol (Direct Reduction) Ketone->Alcohol + Reductant (Direct) Formamide IMP-D: Formamide (Leuckart Intermediate) Ketone->Formamide + Formamide/HCOOH (Leuckart Route) Target Target Amine (Primary) Imine->Target + Reductant Dimer IMP-C: Dimer (Secondary Amine) Target->Dimer + Imine/Ketone (Competition) Formamide->Target Hydrolysis (HCl) Formamide->Target Incomplete Hydrolysis

Caption: Pathways to the target amine (Green) vs. parasitic pathways leading to impurities (Red/Orange).

Part 3: Troubleshooting Guides (Q&A)

Ticket #001: "My product is an oil and refuses to crystallize as the HCl salt."

Diagnosis: This is the classic signature of Impurity B (The Alcohol) or Impurity D (The Formamide) contamination.

  • The Alcohol disrupts the crystal lattice of the amine hydrochloride.

  • The Formamide is non-basic and will not form a salt, remaining as an oily residue mixed with your crystals.

Resolution Protocol:

  • The "Dry" Check: Run an IR spectrum. If you see a broad peak at 3300-3400 cm⁻¹ (OH) that isn't the amine salt, it's the alcohol. If you see a carbonyl at 1660 cm⁻¹, it's the formamide.

  • Purification Strategy (Acid/Base Swing):

    • Dissolve the crude oil in dilute HCl (1M).

    • Wash 1: Extract with Ethyl Acetate (EtOAc) or Ether.

      • Why? The Amine HCl stays in the water. The Alcohol (IMP-B) and Formamide (IMP-D) move into the organic layer. Discard the organic layer.

    • Basify: Adjust the aqueous layer to pH > 12 using NaOH (aq).

    • Extract: Extract the now-free amine into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Salt Formation: Dry the organic layer (Na₂SO₄), filter, and introduce dry HCl gas or HCl in dioxane. The precipitate should now be white and crystalline.

Ticket #002: "I have a persistent impurity at RRT ~1.2-1.3 that resists acid/base washing."

Diagnosis: This is Impurity C (The Dimer) .

  • Because it is a secondary amine, it is basic. It protonates just like your target primary amine.

  • Therefore, it follows your product into the acid layer and back into the base layer. You cannot separate it by simple extraction.

Resolution Protocol:

  • Prevention (The best cure):

    • Use a massive excess of Ammonia/Ammonium acetate (at least 10-15 equivalents) during the reaction. This statistically favors the attack of ammonia on the ketone over the attack of the product amine.

    • Dilute the reaction. High concentration favors bimolecular reactions (dimerization).

  • Removal (If already formed):

    • Recrystallization: The hydrochloride salt of the secondary amine (Dimer) is often significantly less soluble (or sometimes much more soluble depending on the solvent) than the primary amine.

    • Solvent System: Try boiling Isopropanol (IPA) or Ethanol/EtOAc mixtures. The dimer is lipophilic; it often stays in the mother liquor if you crystallize from a polar solvent like Ethanol.

    • Chromatography: If recrystallization fails, flash chromatography is required.

      • Mobile Phase: DCM:MeOH:NH₄OH (90:10:1). The secondary amine usually elutes before the primary amine due to steric shielding and lower polarity.

Ticket #003: "Yield is low, and I see starting material despite adding excess reducing agent."

Diagnosis: Stalled Imine Formation. In reductive amination, the reducing agent (e.g., NaBH₄) is often added after imine formation. If you add it too early, or if the imine equilibrium is poor, you reduce the ketone to the Alcohol (IMP-B) (which is a dead end) or leave unreacted ketone.

Resolution Protocol:

  • Pre-formation Step: Stir the Ketone and Ammonium Acetate/Ammonia in Methanol for 1-2 hours before adding the reducing agent (NaBH₃CN or NaBH₄).

  • Drying Agents: Add molecular sieves (3Å or 4Å) or anhydrous MgSO₄ to the reaction pot during the imine formation step. This drives the equilibrium forward by removing water:

  • Temperature: If using the Leuckart method, ensure the temperature reaches 160-180°C. Below this, the reaction is sluggish.

Part 4: Analytical Confirmation (The Logic Tree)

Use this logic flow to identify your impurity based on analytical data.

Diagram 2: Analytical Troubleshooting Flowchart

AnalyticalLogic Start Unknown Impurity Detected IsBasic Is the impurity Basic? (Does it extract into acid?) Start->IsBasic NonBasic Non-Basic IsBasic->NonBasic No Basic Basic (Forms Salt) IsBasic->Basic Yes CheckIR Check IR Spectrum NonBasic->CheckIR Alcohol IMP-B: Alcohol (Broad OH, ~3400 cm-1) CheckIR->Alcohol OH Present Ketone IMP-A: Ketone (Sharp C=O, ~1680 cm-1) CheckIR->Ketone C=O (Ketone) Formamide IMP-D: Formamide (Amide C=O, ~1660 cm-1) CheckIR->Formamide C=O (Amide) CheckMS Check Mass Spec (MS) Basic->CheckMS Dimer IMP-C: Dimer (M+ ~299) CheckMS->Dimer High Mass Target Target Amine (M+ ~165) CheckMS->Target Expected Mass

Caption: Decision tree for identifying impurities based on solubility and spectral data.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Leuckart, R. (1885).[1] "Ueber eine neue Bildungsweise von Tribenzylamin." Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. (Foundational reference for Leuckart Reaction).

  • Kram, T. C., & Kruegel, A. V. (1977). "The Identification of Impurities in Illicit Methamphetamine Exhibits by Gas Chromatography/Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy." Journal of Forensic Sciences, 22(1), 40-52. (Relevant for analogous impurity profiling in 1-phenylpropan-2-amine derivatives). Link

  • PubChem. (n.d.). "Compound Summary: 1-(3-Methoxyphenyl)propan-1-amine." National Library of Medicine. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Disclaimer: This guide is for research and educational purposes only. Users must comply with all local regulations regarding the synthesis of bioactive amines.

Sources

challenges in the chiral resolution of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-3MPPA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound Class: Chiral Benzylic Amines

Executive Summary

The resolution of 1-(3-Methoxyphenyl)propan-1-amine (also known as m-methoxy-α-ethylbenzylamine) presents unique challenges due to the steric bulk of the ethyl group at the chiral center and the electronic influence of the meta-methoxy substituent. Unlike simple methyl-benzylamines, the propyl chain increases the lipophilicity and alters the packing efficiency in diastereomeric salts.

This guide addresses the three critical failure points reported by researchers:

  • "Oiling Out" during diastereomeric crystallization.

  • Incomplete Separation in enzymatic kinetic resolution.

  • Peak Tailing/Split in Chiral HPLC analysis.

Module 1: Diastereomeric Crystallization (The "Classic" Route)

Q1: My salt "oils out" instead of crystallizing. How do I force nucleation?

Diagnosis: The meta-methoxy group lowers the melting point of the diastereomeric salt compared to the unsubstituted analog. Rapid cooling or incorrect solvent polarity traps the salt in a supersaturated oil phase.

Troubleshooting Protocol:

  • Switch Resolving Agents: If you are using Tartaric Acid, switch to (S)-(+)-Mandelic Acid . Mandelic acid salts of benzylic amines typically have stronger

    
    -
    
    
    
    stacking interactions (phenyl-phenyl) that promote rigid lattice formation, resisting oil formation.
  • The "Seeding at Cloud Point" Technique:

    • Dissolve the racemate and resolving agent in boiling Ethanol (95%) .

    • Add hot Ethyl Acetate (antisolvent) dropwise until the solution turns slightly turbid (the cloud point).

    • Add a few drops of Ethanol to clear it.

    • Cool slowly (1°C/min) to room temperature.

    • Critical Step: If oil appears, reheat to dissolve, then scratch the glass interface vigorously or add a seed crystal of a similar benzylic amine salt (e.g., 1-phenylethylamine mandelate) to induce nucleation.

Q2: I am getting low enantiomeric excess (ee < 80%) after the first crop. Should I recrystallize?

Analysis: Yes, but "blind" recrystallization often leads to yield loss without significant purity gain. The issue is likely eutectic entrapment .

Corrective Action:

  • The "Double-Salt" Strategy: Do not just recrystallize. Break the salt (free base) and perform a second resolution with the opposite resolving agent (e.g., use (R)-Mandelic acid on the enriched mother liquor) to remove the counter-enantiomer, then return to the original agent.

  • Solvent Polarity Adjustment: If using EtOH, switch to 2-Propanol (IPA) . The lower solubility in IPA often discriminates better between diastereomers than EtOH.

Module 2: Enzymatic Kinetic Resolution (The "Green" Route)

Q3: The reaction stalls at 40% conversion. Why can't I reach 50%?

Diagnosis: Product inhibition. The acylated product (amide) or the byproduct (alcohol) is inhibiting the lipase active site.

Troubleshooting Protocol:

  • Enzyme Selection: Ensure you are using Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435). It is the "gold standard" for benzylic amines.

  • Acyl Donor Switch: If using Ethyl Acetate, switch to Isopropyl Acetate or Methoxyethyl Acetate .

    • Reasoning: Ethyl acetate produces ethanol as a byproduct, which can deactivate enzymes or reverse the reaction. Isopropyl acetate produces isopropanol, which is less nucleophilic and less inhibitory.

  • Temperature: Run the reaction at 30–40°C . Higher temperatures (>50°C) may denature the enzyme over long run times.

Q4: How do I separate the amine from the amide after the reaction?

Solution: Do not use column chromatography immediately. Use Chemical Separation :

  • Dilute the reaction mixture with MTBE (Methyl tert-butyl ether).

  • Extract with 1M HCl (aq).

    • Aqueous Layer: Contains the unreacted (S)-Amine (as the hydrochloride salt).

    • Organic Layer: Contains the (R)-Amide (acylated product).

  • Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the pure (S)-amine.

  • Hydrolyze the organic amide (6M HCl, Reflux) to recover the (R)-amine if needed.

Module 3: Analytical Troubleshooting (Chiral HPLC)

Q5: My peaks are tailing severely, making integration impossible.

Diagnosis: Silanol interactions. The free amine groups are interacting with the acidic silanol sites on the silica backbone of the column.

Fix:

  • Mobile Phase Modifier: You must add a basic modifier.

    • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Advanced: If tailing persists, use 0.1% Ethylenediamine (EDA) . EDA is a stronger bidentate blocker of silanols.

  • Column Choice:

    • Primary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1).

Standard Operating Procedure (SOP): Chemical Resolution

Objective: Isolation of (S)-1-(3-Methoxyphenyl)propan-1-amine via Mandelic Acid Resolution.

ParameterSpecification
Substrate Racemic 1-(3-Methoxyphenyl)propan-1-amine (1.0 eq)
Resolving Agent (S)-(+)-Mandelic Acid (1.0 eq)
Solvent System 95% Ethanol (5 mL per gram of amine)
Crystallization Temp 4°C (Overnight)
Expected Yield (Crop 1) 35-40% (Theoretical max 50%)
Expected ee (Crop 1) > 85%

Workflow Diagram:

ResolutionWorkflow Start Racemic Amine + (S)-Mandelic Acid Heat Heat to Reflux (Ethanol 95%) Start->Heat Cool Slow Cooling to 25°C then 4°C Heat->Cool Check Crystals or Oil? Cool->Check Oil Oiling Out: Reheat & Add Seed/Scratch Check->Oil Oil Crystals Filtration Check->Crystals Solid Oil->Cool Retry Solid Solid Cake: (S)-Amine-(S)-Mandelate salt Crystals->Solid Liquor Mother Liquor: Enriched (R)-Amine Crystals->Liquor Recryst Recrystallize (EtOH/IPA) Solid->Recryst FreeBase Basify (NaOH) Extract DCM Recryst->FreeBase Final Pure (S)-Amine (>98% ee) FreeBase->Final

Figure 1: Decision tree for the diastereomeric crystallization process, highlighting the critical intervention point for "oiling out".

References

  • Nohira, H., et al. (1988). "Optical Resolution of α-Ethylbenzylamine and Its Application as a Resolving Agent." Bulletin of the Chemical Society of Japan, 61(4), 1395-1396. Link

    • Core citation for the resolution of the direct structural analog (1-phenylpropan-1-amine) using Mandelic acid.
  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 16(7), 1215-1238. Link

    • Authoritative review on CAL-B kinetics and acyl donor selection for amines.
  • Phenomenex Application Guide. (2024).[1] "Chiral Column Selection for Amine Separations." Phenomenex Technical Resources. Link

    • Reference for the selection of Polysaccharide columns (Lux/Chiralcel) and mobile phase modifiers.

Sources

improving the enantiomeric excess of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

[2][3]

Module 1: Diagnostic & Analysis (The Triage Phase)

Q: My specific rotation (


) is inconsistent with literature values. Is my synthesis failing?A:1
  • Action: Do not rely solely on polarimetry. You must validate ee using Chiral HPLC.[1][2]

  • Protocol:

    • Column: Polysaccharide-based phase (e.g., Chiralpak AD-H or Lux Amylose-1).[1][3][2]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1] The amine additive is critical to suppress tailing of the primary amine.[2]

    • Sample Prep: Neutralize a small aliquot of your HCl salt with aqueous NaOH, extract into hexane, and inject the free base. Direct injection of the HCl salt can degrade column performance and alter retention times.

Q: I see a "shoulder" on my major enantiomer peak. What is happening? A: This is likely peak fronting caused by column overload or salt mismatch, not necessarily an impurity.[1]

  • Troubleshooting: Dilute your sample by 50%. If the shoulder disappears, it was overload. If it remains, check for the regioisomer (e.g., 2-(3-methoxyphenyl)propan-1-amine), which often co-elutes.[1][3][2]

Module 2: Resolution & Synthesis Strategies

Q: I am starting with the racemate. Direct crystallization of the HCl salt isn't working.[2] Why? A: Hydrochloride salts are rarely suitable for optical resolution because HCl is achiral.[1][2] It forms a conglomerate (rare) or a racemic compound (common).[1] You cannot resolve a racemic compound by simple recrystallization of the HCl salt.[2]

  • Solution: You must switch to a Diastereomeric Salt Resolution before forming the HCl salt.[2]

Q: Which resolving agent should I use? A: For 1-arylalkylamines, chiral carboxylic acids are the standard.[3][2]

  • Primary Screen: (S)-Mandelic acid or (L)-Tartaric acid.[1][2]

  • The "Dutch Resolution" Protocol: If single acids fail (oiling out or low selectivity), use a "family" approach.[1]

    • Mix: (S)-Mandelic acid + (S)-p-Methylmandelic acid + (S)-p-Chloromandelic acid (1:1:1 ratio).[1][3]

    • Mechanism:[1][2][4] The structural variance disrupts the crystal lattice of the unwanted diastereomer more than the wanted one, often triggering precipitation of the pure salt when single agents fail [1].[2]

Q: Can I use enzymes instead of classical resolution? A: Yes, Kinetic Resolution is highly effective for this substrate class.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

  • Acyl Donor: Isopropyl acetate or Ethyl acetate.[1][2]

  • Workflow:

    • Dissolve racemic amine in MTBE.[1][3]

    • Add CAL-B and 0.6 eq of Isopropyl acetate.

    • The enzyme selectively acetylates the (R)-enantiomer (E-value > 100 for benzylic amines).[1]

    • Note: Wait.[1][5][6] CAL-B usually prefers the (R)-amine, but for 1-arylpropanamines, steric bulk can invert preference.[1][3][2] Verify absolute configuration of the product. If CAL-B acetylates the (R), you get the (R)-amide.[1] You must then hydrolyze the amide to get your amine back.[2]

    • Alternative: Use an

      
      -Transaminase to synthesize the (R)-amine directly from 3-methoxypropiophenone [2].[3][2]
      
Module 3: Enantiomeric Enrichment of the HCl Salt

Q: I have (R)-amine HCl with 85% ee. How do I upgrade it to >99% ee? A: While you cannot resolve a racemate with HCl, you can enrich a scalemic mixture (already enriched mixture) via recrystallization, provided the crystal lattice behaves as a conglomerate or if the eutectic point is favorable.

Protocol: The "Swish" Technique (Trituration) Instead of fully dissolving the salt (which risks crashing out the racemate), use a selective leach.

  • Solvent: Isopropanol (IPA) is superior to Ethanol for HCl salts due to lower solubility, allowing better yield control.[1]

  • Procedure:

    • Suspend crude salt (85% ee) in boiling IPA (10 mL/g).

    • Add Methanol dropwise just until the solid almost dissolves (hazy solution).

    • Cool slowly to room temperature, then to 0°C.

    • Crucial Step: If the mother liquor is highly enriched in the wrong enantiomer, the precipitate will be chemically pure but potentially lower ee if the racemate crystallizes preferentially.

    • Correction: If ee drops, the racemate is less soluble than the enantiomer (a common trap). In this case, dissolve everything and harvest the mother liquor, or switch back to the Tartrate salt for upgrading.

Q: My salt is oiling out during recrystallization. A: This indicates trace solvent impurities or water.[1][2]

  • Fix: Add a "sacrificial" seed crystal of pure material. If unavailable, scratch the glass sidewall vigorously with a glass rod to induce nucleation. Switch solvent system to IPA/EtOAc (1:1).[1]

Module 4: Salt Formation & Isolation

Q: How do I convert the free base to HCl without degrading the ee? A: Exothermic heat can cause partial racemization if the benzylic proton is acidic enough (though less likely for amines than ketones).

  • Best Practice:

    • Dissolve (R)-free amine in dry Diethyl Ether or MTBE at 0°C.[1]

    • Add 2M HCl in Diethyl Ether (anhydrous) dropwise.

    • Avoid: Aqueous HCl.[1][7] Water entrapment makes the salt hygroscopic and sticky (a "gum"), making it impossible to filter.[1]

    • Filtration: Filter under Nitrogen. Benzylic amine salts can be hygroscopic.[1] Dry in a vacuum oven at 40°C over

      
      .
      
Visual Troubleshooting Guide

GStartStart: Current State of MaterialCheckEEMeasure ee (Chiral HPLC)Start->CheckEEDecision1ee Value?CheckEE->Decision1RacemateRacemic (0-50% ee)Decision1->Racemate< 60% eeEnrichedEnriched (80-95% ee)Decision1->Enriched> 80% eeResolutionClassical Resolution(Mandelic/Tartaric Acid)Racemate->ResolutionStandard PathEnzymaticKinetic Resolution(CAL-B Lipase)Racemate->EnzymaticGreen Chem PathSaltUpgradeHCl Salt Recrystallization(IPA/MeOH)Enriched->SaltUpgradeConvert to HCl firstResolution->EnrichedSuccessDutchResDutch Resolution(Mix of Chiral Acids)Resolution->DutchResIf oiling outEnzymatic->EnrichedSuccessFinalTarget: >99% ee (R)-HCl SaltSaltUpgrade->FinalRecrystallizeDutchRes->Enriched

Caption: Decision tree for selecting the appropriate enrichment strategy based on initial enantiomeric excess.

Summary Data Table: Solvent Systems
Process StepRecommended SolventAlternativeTechnical Note
HPLC Analysis Hexane/IPA/DEA (90:10:0.[1][3][2]1)Hexane/EtOH/DEADEA prevents peak tailing.[1]
Resolution EtOH/Water (95:5)IPAWater aids solubility of tartrate salts.[1]
HCl Formation Anhydrous Et2O or MTBE1,4-DioxaneAvoid water to prevent gum formation.[1][3][2]
Recrystallization IPA/MeOH (Gradient)EtOAc/EtOHIPA offers the best impurity rejection profile.[1]
References
  • Dutch Resolution: Vries, T. et al.[1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, vol. 37, no.[1] 17, 1998, pp. 2349-2354.[1][3][2]

  • Transaminase Synthesis: Koszelewski, D. et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids."[2] Trends in Biotechnology, vol. 28, no. 6, 2010, pp. 324-332.[1][3][2]

  • Lipase Resolution: Gotor-Fernández, V. et al. "Lipase-Catalyzed Kinetic Resolution of Amines."[1][3][2][8] Current Organic Chemistry, vol. 10, no. 10, 2006, pp. 1125-1143.[1][3][2]

  • Chiral HPLC Methods: Phenomenex Application Guide. "Chiral Column Selection for Amine Enantiomers."

Technical Support Center: Purification of 1-(3-Methoxyphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride , a primary benzylic amine salt often synthesized via the reductive amination of 3-methoxypropiophenone.

The following protocols are designed for researchers encountering specific purity challenges such as "oiling out," persistent coloration, or secondary amine contamination.

Diagnostic Troubleshooting (Q&A)

Category A: Crystallization Failures & Physical State

Q: My product is "oiling out" instead of crystallizing during salt formation. How do I fix this? Diagnosis: This is a classic symptom of solvent trapping or excess water . Benzylic amine salts are highly hygroscopic. If water is present (even from atmospheric moisture), the melting point depression can turn the solid into a viscous oil. Corrective Protocol:

  • The "Dry" Reset: Do not attempt to freeze the oil. Redissolve the oil in a minimum amount of dry methanol.

  • Azeotropic Drying: Add toluene and rotary evaporate to dryness. Repeat 2x. This removes trapped water via azeotrope.

  • Solvent Switch: Switch to a non-protic anti-solvent system . Dissolve the dried residue in a small volume of warm isopropanol (IPA) and add diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) dropwise until turbidity persists.

  • Seed & Chill: Scratch the flask wall with a glass rod to induce nucleation.

Q: The final salt has a persistent yellow/orange tint. Is this an impurity? Diagnosis: Yes. This usually indicates trace amounts of the imine intermediate or oxidized phenols . While the amine itself should be white, conjugated impurities absorb blue light, appearing yellow. Corrective Protocol:

  • Activated Carbon Treatment: During the recrystallization step (while the salt is dissolved in hot alcohol), add 5% w/w activated charcoal. Stir for 15 minutes, then filter hot through Celite.

  • Free-Base Wash: If color persists, revert to the free base (see Workflow Diagram below). The color bodies are often non-basic and will remain in the organic layer during an acid wash, or can be removed by washing the organic free-base solution with sodium bisulfite (if oxidative).

Category B: Chemical Impurity Removal

Q: NMR shows a doublet signal near the benzylic proton, indicating a secondary amine byproduct. How do I remove it? Diagnosis: You have the "dimer" impurity (


-bis(1-(3-methoxyphenyl)propyl)amine). This forms during reductive amination when the primary amine product reacts with the starting ketone.[1]
Corrective Protocol: 
  • Solubility Exploitation: The secondary amine hydrochloride is significantly more lipophilic than the primary amine salt.

  • Trituration: Suspend the crude solid in cold ethyl acetate (EtOAc) . The primary amine HCl is generally insoluble in EtOAc, whereas the secondary amine salt (and non-salt impurities) have partial solubility. Filter the solid; the impurity will be enriched in the filtrate.

  • Recrystallization: Use IPA/Ethanol (9:1) . The secondary amine is less likely to incorporate into the tight crystal lattice of the primary amine.

Standard Purification Workflows

Workflow 1: The "Chemical Reset" (Acid-Base Extraction)

Use this when the crude material is impure (>10% impurities) or colored.

This method relies on the principle that the target amine is basic, while common impurities (3-methoxypropiophenone, 1-(3-methoxyphenyl)propan-1-ol) are neutral.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Ketone/Alcohol Impurities) AcidWash Dissolve in Et2O/DCM Extract with 1M HCl (aq) Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Amine Salt) AcidWash->AqLayer1 Keep BaseStep Basify to pH 12 (NaOH/KOH) AqLayer1->BaseStep ExtractStep Extract into DCM/Et2O Dry over Na2SO4 BaseStep->ExtractStep SaltForm Salt Formation Add HCl in Dioxane/IPA ExtractStep->SaltForm FinalProd Pure 1-(3-Methoxyphenyl)propan-1-amine HCl (White Solid) SaltForm->FinalProd

Figure 1: Acid-Base purification logic for removing neutral synthesis byproducts.

Workflow 2: Recrystallization (Polishing)

Use this for final purification (>95% purity).

ParameterRecommendationMechanism
Primary Solvent Isopropanol (IPA) High solubility at boiling; moderate at RT.
Anti-Solvent Diethyl Ether or MTBE Reduces solubility of the salt, forcing crystallization.
Temperature Dissolve at 70-80°C ; Cool to -20°C Slow cooling promotes exclusion of impurities from the lattice.
Max Concentration ~1 g solute per 5-10 mL IPAPrevents supersaturation and "crashing out" (amorphous precipitation).

Step-by-Step Protocol:

  • Place crude HCl salt in a flask with a stir bar.

  • Add Isopropanol just enough to cover the solid.

  • Heat to reflux. Add more IPA dropwise until the solid just dissolves.

  • Remove from heat. Add Diethyl Ether dropwise until a faint cloudiness persists.

  • Add 1-2 drops of IPA to clear the cloudiness (restore clear solution).

  • Allow to cool to Room Temperature undisturbed (2 hours).

  • Transfer to a fridge/freezer (-20°C) for 12 hours.

  • Filter cold crystals and wash with cold Ether.

Critical Data & Properties

Solubility Profile (HCl Salt)

Based on general properties of primary benzylic amine hydrochlorides.

SolventSolubility (Hot)Solubility (Cold)Utility
Water Very HighHighAvoid (Loss of yield).
Methanol Very HighHighGood for initial dissolution, bad for yield.
Isopropanol HighLowIdeal for recrystallization.
Ethyl Acetate LowInsolubleGood for trituration (washing).
Diethyl Ether InsolubleInsolubleIdeal anti-solvent .
Dichloromethane ModerateLowGood for transport/extraction, not crystallization.
Synthesis Context & Impurity Origins

Understanding the source of impurities is key to removing them.

  • Starting Material: 3-Methoxypropiophenone.[2] (Neutral, removed by Acid/Base).

  • Intermediate: Imine (Schiff base). (Hydrolyzes in acid; remove by ensuring full reduction time).

  • Side Product: Alcohol (1-(3-methoxyphenyl)propan-1-ol). (Formed if ketone reduces directly; Neutral, removed by Acid/Base).

  • Dimer: Secondary amine.[3][4] (Formed by reaction of product with imine).[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Cited for: Mechanism of reductive amination and form
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

    • Cited for: Standard protocols for amine salt recrystalliz
  • PubChem Compound Summary. (2024). "3-(3-Methoxyphenyl)propan-1-amine hydrochloride."[5] National Center for Biotechnology Information. Link

    • Cited for: Structural confirmation and physical property baselines.[2]

  • Podyacheva, E., et al. (2021). "Hitchhiker’s Guide to Reductive Amination." Organic Process Research & Development. Link

    • Cited for: Optimization of reaction conditions to minimize dimer form

Sources

resolving peak tailing in HPLC analysis of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 1-(3-Methoxyphenyl)propan-1-amine HCl

  • Ticket ID: #AMINE-TAIL-001

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

  • Subject: Resolution of Peak Tailing & Asymmetry for Primary Amines

Executive Summary: The "Silanol Trap"

You are observing peak tailing because 1-(3-Methoxyphenyl)propan-1-amine is a primary amine with a pKa of approximately 9.8–10.2 . In standard reverse-phase conditions (pH < 8), the nitrogen atom is fully protonated (


).

While the hydrophobic phenyl-propyl chain interacts desirably with the C18 ligands, the positively charged ammonium group engages in a secondary, unwanted cation-exchange interaction with residual silanols (


) on the silica surface. This secondary mechanism is kinetically slow, causing the "tail" on your chromatogram.

This guide provides a modular troubleshooting protocol to silence these interactions.

Module 1: Mobile Phase Chemistry (The First Line of Defense)

Objective: Suppress silanol activity or mask the analyte's charge.[1]

Protocol A: The "Sacrificial Base" Strategy (Recommended)

The most robust fix for silica-based columns is adding a competitive amine to the mobile phase. Triethylamine (TEA) saturates the active silanol sites, preventing your analyte from binding to them.

Optimized Mobile Phase Recipe:

Component Concentration Role

| Buffer | 20 mM Potassium Phosphate (


) | Maintains pH stability. |
| Additive  | 0.1% (v/v) Triethylamine (TEA)  | Blocks silanol sites (The "Sacrificial Base"). |
| pH Adjustment  | Adjust to pH 3.0  with Phosphoric Acid | Suppresses silanol ionization (

). | | Organic Modifier | Acetonitrile or Methanol | Controls retention (

).[2] |

Critical Step: You must add the TEA to the aqueous buffer before adjusting the pH. TEA is basic; if you add it after, your pH will drift significantly higher.

Protocol B: The Ion-Pairing Strategy (Alternative)

If TEA is incompatible (e.g., high background in UV <210nm), use Trifluoroacetic Acid (TFA). TFA forms a hydrophobic ion-pair with the amine, effectively "capping" the charge and increasing retention.

  • Concentration: 0.05% – 0.1% TFA in both mobile phase A (Water) and B (Organic).

  • Warning: TFA suppresses ionization in LC-MS. Do not use this method if Mass Spec detection is required; use Formic Acid/Ammonium Formate instead.

Module 2: Stationary Phase Selection

Objective: Eliminate the source of the interaction.

If mobile phase optimization fails, your column chemistry is likely insufficient for this analyte. You require a column with High Surface Coverage and Exhaustive End-capping .

Column Selection Matrix:

Column TechnologySuitabilityMechanism of Action
Traditional C18 (Type A Silica) Avoid High metal impurities and acidic silanols cause severe tailing.
Base-Deactivated Silica (BDS) Good "Type B" silica with reduced metal content and chemical end-capping.
Hybrid Particle (e.g., BEH/XBridge) 🌟 Excellent Ethylene-bridged hybrid particles allow high pH (up to 12).
Polar-Embedded C18 Good Embedded polar groups shield silanols and improve wettability.

The "High pH" Nuclear Option: If you use a Hybrid (BEH) column, you can run the mobile phase at pH 11.0 (using Ammonium Hydroxide).

  • Why? At pH 11, the amine is deprotonated (Neutral).

  • Result: No charge = No silanol interaction = Perfect Gaussian peak.

Module 3: Visualizing the Mechanism

The following diagram illustrates the competing interactions occurring inside your column and the decision logic to resolve them.

G cluster_solutions Remediation Strategy Analyte 1-(3-Methoxyphenyl) propan-1-amine (Cation) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Fast Kinetics (Gaussian) Silanol Residual Silanol (Si-O-) (Cation Exchange) Analyte->Silanol Slow Kinetics (Tailing) Peak Observed Peak Shape C18->Peak Silanol->Peak TEA Add Triethylamine (TEA) TEA->Silanol Blocks Site LowPH Lower pH (< 3.0) LowPH->Silanol Protonates (Si-OH) HighPH Raise pH (> 10.5) (Hybrid Column Only) HighPH->Analyte Neutralizes Amine

Caption: Figure 1.[3] The dual-retention mechanism causing tailing and the three chemical pathways to interrupt the unwanted silanol interaction.

Module 4: Troubleshooting FAQs

Q1: I added TEA, but the peak is still tailing (


). Now what? 
  • Check Mass Overload: Inject a 1:10 dilution of your sample. If the peak shape improves significantly, you were overloading the column capacity.

  • Check Diluent Strength: Are you dissolving the sample in 100% Acetonitrile? This causes "Hydrophobic Shock" at the column head. Dissolve the sample in the Mobile Phase or a solvent weaker than the mobile phase (e.g., 90% Water / 10% ACN).

Q2: Can I use Ammonium Acetate instead of Phosphate?

  • Caution: Ammonium acetate buffers are typically pH 4–6. This is the "danger zone" for amines on silica. The silanols are ionized (

    
    ), and the amine is protonated (
    
    
    
    ), maximizing the tailing interaction. If you need a volatile buffer for MS, use Ammonium Formate at pH 3.0 .

Q3: My retention time shifts when I add TEA.

  • Normal Behavior: By blocking silanols, TEA removes the "secondary retention" mechanism. Your analyte is now retaining only by hydrophobic interaction (C18), which is weaker than cation exchange. The retention time usually decreases.[4] This confirms the TEA is working.

References

  • Waters Corporation. Effect of Mobile Phase Additives on the Separation of Amines. Waters Application Notes. Link

  • Chromatography Online (LCGC). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America, 2019. Link

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Resources. Link

  • ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Community Discussion & Protocols. Link

Sources

scale-up challenges for 1-(3-Methoxyphenyl)propan-1-amine hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up & Troubleshooting Guide for 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride Document ID: TSC-2024-MPPA-01 Audience: Process Chemists, Scale-Up Engineers Status: Active

Introduction: Molecule Profile & Critical Nuances

Welcome to the technical support hub for 1-(3-Methoxyphenyl)propan-1-amine . Before proceeding, verify your target structure. This molecule is a benzylic amine derived from 3-methoxypropiophenone.

  • Chemical Name: 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

  • Key Structural Feature: The amine is attached to the benzylic carbon (C1).

  • Scale-Up Risk: Benzylic amines are susceptible to hydrogenolysis (cleavage of the C-N bond) under vigorous hydrogenation conditions, leading to the de-aminated byproduct (1-propyl-3-methoxybenzene).

  • Primary Synthetic Route: Reductive amination of 3-methoxypropiophenone.

Module 1: Synthesis & Reaction Engineering

The Workflow: Reductive Amination

The industrial standard for scaling this amine involves the reductive amination of 3-methoxypropiophenone using ammonia and hydrogen over a metal catalyst.

ReactionNetwork Ketone 3-Methoxypropiophenone (Starting Material) Imine Intermediate Imine (Transient) Ketone->Imine + NH3 - H2O Target 1-(3-Methoxyphenyl) propan-1-amine (Target Base) Imine->Target + H2 / Cat Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Target Amine (Low NH3 Pressure) Deaminated De-aminated Alkane (Over-reduction) Target->Deaminated + H2 / Pd/C (High Temp/Press)

Figure 1: Reaction network showing the primary pathway and critical impurity forming side-reactions.[1]

Troubleshooting Guide: Reaction Phase
Q1: Why is the level of secondary amine (dimer) impurity increasing upon scale-up?

Diagnosis: This is the most common failure mode in reductive amination. It occurs when the newly formed primary amine reacts with the intermediate imine before it can be reduced. Root Cause: Insufficient ammonia partial pressure or low catalyst activity. Corrective Action:

  • Increase Ammonia Loading: Ensure a molar ratio of NH₃:Ketone > 5:1. Excess ammonia shifts the equilibrium away from the secondary amine.

  • Reaction Rate: Increase agitation speed (

    
    ). Scale-up often suffers from poor gas-liquid mass transfer. If hydrogen availability is rate-limiting, the imine accumulates, increasing the probability of dimer formation.
    
  • Catalyst Loading: A higher catalyst loading ensures the imine is reduced to the primary amine faster than it can condense with the product.

Q2: I am seeing significant de-amination (loss of the amine group). Why?

Diagnosis: You are likely using Palladium on Carbon (Pd/C) at elevated temperatures or pressures. Root Cause: The target molecule is a benzylic amine. Pd/C is excellent for cleaving benzylic C-N bonds (hydrogenolysis). Corrective Action:

  • Switch Catalyst: Use Raney Nickel or Platinum on Carbon (Pt/C) . These are less active toward benzylic hydrogenolysis while effective for imine reduction.

  • Moderate Conditions: If you must use Pd, lower the temperature (< 40°C) and hydrogen pressure (< 5 bar).

  • Acidic Additive: Running the reaction in the presence of an acid (e.g., acetic acid) can protonate the amine, protecting it from catalyst coordination and subsequent cleavage.

Q3: The reaction stalls at 90% conversion. Adding more time doesn't help.

Diagnosis: Catalyst poisoning or water inhibition. Root Cause: The condensation of ketone and ammonia generates water. High water concentration can inhibit the imine formation equilibrium or poison the catalyst surface. Corrective Action:

  • Drying Agents: On a pilot scale, add a drying agent (e.g., molecular sieves) or use a solvent system that tolerates water (e.g., Methanol).

  • Fresh Catalyst Charge: Filter and re-charge with fresh catalyst to push the final 10%.

Module 2: Work-Up & Salt Formation (The Hydrochloride)

The Workflow: Isolation & Crystallization

Converting the free base oil to a crystalline HCl salt is the critical purification step.

Troubleshooting Guide: Crystallization
Q4: The HCl salt is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Presence of residual water or incorrect solvent polarity. Root Cause: 1-(3-Methoxyphenyl)propan-1-amine HCl is hygroscopic. If the reaction solvent (e.g., Methanol) contains water, the salt will form a gummy oil. Corrective Action:

  • Solvent Swap: Evaporate the reaction solvent completely. Redissolve the free base in anhydrous Isopropyl Acetate (IPAc) or Ethyl Acetate .

  • Dry HCl Generation: Do not use aqueous HCl. Use HCl gas bubbled into the solvent or Trimethylsilyl chloride (TMSCl) and Methanol (in situ HCl generation) strictly under nitrogen.

  • Seed Crystals: If available, seed the mixture at the cloud point.

Q5: My product is pink or brown. How do I remove the color?

Diagnosis: Oxidation of the electron-rich aromatic ring (methoxy group activation) or trace metal leaching. Root Cause: Phenolic ethers are sensitive to oxidation. Corrective Action:

  • Charcoal Treatment: Treat the free base solution with activated carbon (SX-Ultra or equivalent) before salt formation.

  • Inert Atmosphere: Perform the salt formation under a strict Nitrogen or Argon blanket.

Module 3: Detailed Protocols

Protocol A: High-Pressure Reductive Amination (Raney Nickel)

Safety Warning: Raney Nickel is pyrophoric. Handle under water or inert gas at all times.

ParameterSpecificationNotes
Substrate 3-Methoxypropiophenone1.0 Equiv
Solvent Methanol (Anhydrous)10 Volumes (L/kg)
Reagent Ammonia (Gas or 7N in MeOH)5.0 - 7.0 Equiv
Catalyst Raney Nickel (Type 2800)10-20 wt% (wet basis)
Pressure 5 - 10 bar H₂Maintain constant pressure
Temperature 40 - 50 °CExotherm control is critical

Step-by-Step:

  • Inert: Purge the autoclave with N₂ three times.

  • Load: Charge Methanol, 3-Methoxypropiophenone, and Raney Nickel (slurry).

  • Ammonia: Charge Ammonia (gas or solution) while cooling (exothermic).

  • Hydrogen: Pressurize with H₂ to 5 bar. Heat to 40°C.

  • Monitor: Stir at 800+ RPM. Reaction is complete when H₂ uptake ceases (approx. 4-8 hours).

  • Filter: Filter catalyst through Celite under N₂ (Keep wet!).

  • Concentrate: Remove solvent and excess ammonia under vacuum to yield the Free Base Oil .

Protocol B: Hydrochloride Salt Formation
ParameterSpecification
Solvent System Isopropyl Acetate (IPAc) / Isopropanol (IPA)
Reagent HCl (Gas) or TMSCl
Temperature 0°C to Room Temp

Step-by-Step:

  • Dissolve: Dissolve the Free Base Oil in Isopropyl Acetate (5 Volumes).

  • Cool: Cool the solution to 0–5°C.

  • Acidify: Slowly bubble dry HCl gas OR add TMSCl (1.1 equiv) dropwise.

    • Note: TMSCl reacts with residual methanol/alcohol to generate HCl in situ, which is a milder, more controlled method for scale-up.

  • Crystallize: A white precipitate should form. If oiling occurs, add seed crystals and stir slowly at room temperature for 12 hours.

  • Isolate: Filter the solid under N₂. Wash with cold IPAc.

  • Dry: Vacuum dry at 40°C.

Module 4: Impurity Profile & Specifications

Use this table to validate your final product quality.

Impurity TypeStructure / OriginLimit (Typical)Removal Strategy
Dimer Bis(1-(3-methoxyphenyl)propyl)amine< 0.15%High NH₃ pressure; Recrystallization from IPA.
De-aminated 1-Propyl-3-methoxybenzene< 0.10%Avoid Pd/C; Control Temp; Extracted in non-polar wash.
Ketone Unreacted Starting Material< 0.10%Push conversion; Acid/Base extraction cleanup.
Alcohol 1-(3-Methoxyphenyl)propan-1-ol< 0.10%Formed if NH₃ is low (direct ketone reduction). Hard to remove.

References

  • Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Tadeusiak, E. (2004).[2] Process for the preparation of Tapentadol intermediates. Patent WO2004108658. (Describes the reduction of 3-methoxypropiophenone derivatives). Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Org. Synth. (2002).[2][3][4] Preparation of Secondary Amines via Reductive Amination. Organic Syntheses, 79, 186.[4] (General protocols for amine handling). Link

  • Occupational Safety and Health Administration (OSHA) . Hydrogenation Safety Guidelines. (Safety protocols for Raney Ni and H2). Link

Sources

impact of reaction conditions on the stereoselectivity of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Operator: Senior Application Scientist (Process Chemistry Division) Subject: Optimization of Stereoselectivity & Yield for Benzylic Amine Synthesis

Executive Summary

You are targeting 1-(3-methoxyphenyl)propan-1-amine hydrochloride . This molecule features a chiral center at the benzylic position (C1). Unlike its regioisomer (the amphetamine analog, propan-2-amine), the benzylic amine is highly susceptible to racemization via benzylic cation formation under acidic conditions and requires specific handling to maintain enantiopurity (>99% ee).

This guide addresses the three most robust synthetic routes:

  • Biocatalysis (

    
    -Transaminases):  Best for Green Chemistry/Scale-up.
    
  • Asymmetric Transfer Hydrogenation (ATH): Best for High Throughput Screening.

  • Ellman’s Auxiliary (Sulfinamide): Best for Lab-Scale/Medicinal Chemistry.

Module 1: Biocatalytic Route ( -Transaminases)

Context: This route uses an


-transaminase (

-TA) to transfer an amino group from a donor (e.g., Isopropylamine or L-Alanine) to your substrate, 1-(3-methoxyphenyl)propan-1-one (3-methoxypropiophenone).
Troubleshooting Ticket #TA-001: Low Conversion (<50%) Despite High Enzyme Loading

Symptom: Reaction stalls at ~50% conversion. Adding more enzyme does not push it further. Diagnosis: Thermodynamic Equilibrium Limitation. Transamination is reversible. The equilibrium constant (


) for acetophenone-type substrates is often unfavorable (

or less). Resolution:
  • Protocol A (Isopropylamine Donor): Switch to using Isopropylamine (IPA) as the amine donor. The byproduct is acetone.

    • Action: Apply active removal of acetone using a slight nitrogen sweep or reduced pressure (if the enzyme is stable) to drive the equilibrium to the right (Le Chatelier’s principle).

  • Protocol B (L-Alanine Donor + LDH): Use L-Alanine as the donor and couple with Lactate Dehydrogenase (LDH).[1]

    • Mechanism:[2][3][4][5] LDH converts the pyruvate byproduct into lactate (irreversible step), pulling the reaction forward.

Troubleshooting Ticket #TA-002: Variable Stereoselectivity (ee% fluctuations)

Symptom: Batch 1 yielded 99% ee, but Batch 2 yielded 92% ee. Diagnosis: pH Drift affecting the PLP Cofactor. Root Cause: The Pyridoxal-5'-phosphate (PLP) cofactor is pH-sensitive. If the pH drops (often due to byproduct accumulation or poor buffering), the ionization state of the PLP-Schiff base changes, potentially altering the binding pocket geometry or allowing background (racemic) chemical transamination. Corrective Action:

  • Buffer Capacity: Increase buffer concentration (e.g., KPi) to 100 mM.

  • pH Control: Strictly maintain pH 7.0–7.5. Do not allow it to drop below 6.5.

Visual Workflow: Biocatalytic Cascade

G Substrate 3-Methoxypropiophenone Enzyme ω-Transaminase (PLP-Dependent) Substrate->Enzyme + Donor Donor Amine Donor (L-Alanine) Donor->Enzyme Product Chiral Amine (S or R) Enzyme->Product Byproduct Pyruvate Enzyme->Byproduct Recycle LDH / GDH (Cofactor Recycle) Byproduct->Recycle Equilibrium Pull Waste Lactate (Removed) Recycle->Waste Irreversible

Caption: Figure 1. Biocatalytic cascade utilizing an equilibrium-shifting coupled enzyme system (LDH) to drive conversion of 3-methoxypropiophenone.

Module 2: Asymmetric Transfer Hydrogenation (ATH)

Context: Direct reduction of the ketone using a Ruthenium catalyst (e.g., Ru-TsDPEN) and a hydrogen source (Formic acid/TEA).

Troubleshooting Ticket #ATH-001: Catalyst Poisoning & Low Yield

Symptom: Reaction turns black/brown immediately; no conversion observed. Diagnosis: The 3-methoxy group on the phenyl ring can act as a weak Lewis base, potentially coordinating to the Ru center if the catalyst is "naked." Resolution:

  • Use Tethered Catalysts: Switch to a "tethered" Ru(II) complex (e.g., Ru-Cl(TsDPEN)-tethered arene). These are structurally rigid and less susceptible to competitive inhibition by the substrate's methoxy group.

  • Solvent Choice: Avoid THF. Use Dichloromethane (DCM) or Methanol . DCM often provides higher ee due to non-coordinating nature.

Troubleshooting Ticket #ATH-002: Erosion of ee% during Workup

Symptom: In-process check shows 98% ee, but isolated solid is 90% ee. Diagnosis: Benzylic Racemization. The product is a benzylic amine. In the presence of residual acid (formic acid from the reaction), the benzylic carbon can form a carbocation, leading to racemization. Corrective Action:

  • Quench: Basify the reaction mixture immediately upon completion using cold NaHCO3 or NaOH to pH > 10.

  • Extraction: Extract rapidly into an organic solvent (MTBE or Toluene).

  • Salt Formation: Do not store as a free base oil. Convert to HCl salt immediately (see Module 4).

Module 3: Ellman’s Auxiliary (Sulfinamide)[6]

Context: Condensation of 3-methoxypropiophenone with chiral tert-butanesulfinamide, followed by reduction and hydrolysis.

Troubleshooting Ticket #ELL-001: Stalled Imine Formation

Symptom: Ketone remains unreacted. Condensation with sulfinamide is notoriously difficult for propiophenones due to steric hindrance compared to aldehydes. Diagnosis: Insufficient Lewis Acid activation or moisture contamination. Resolution:

  • Reagent: Use Ti(OEt)4 (Titanium tetraethoxide) as the water scavenger and Lewis acid.

  • Temperature: This specific ketone requires heat.[5] Reflux in THF (65-70°C) is often necessary. Room temperature is insufficient for sterically hindered ketones.

  • Stoichiometry: Use 2.0 equivalents of Ti(OEt)4.

Experimental Protocol: Ellman Condensation
  • Mix: 1.0 eq Ketone + 1.2 eq (R)-tert-butanesulfinamide in dry THF (0.5 M).

  • Activate: Add 2.0 eq Ti(OEt)4 under Nitrogen.

  • Reflux: Heat to 70°C for 24h.

  • Workup: Cool to RT. Add brine (activates Ti precipitation). Filter the white Ti salts through Celite.

  • Reduction: Cool filtrate to -48°C. Add L-Selectride (for high diastereoselectivity).

Module 4: Downstream Processing (Salt Formation)

Context: Converting the oily free base into a stable Hydrochloride salt.

Data Table: Salt Crystallization Parameters
ParameterRecommendationReason
Acid Source 1.0M HCl in Diethyl EtherAnhydrous conditions prevent gumming/oiling out.
Solvent System IPA / MTBE (1:4 ratio)Slow crystallization favors enantiomeric enrichment.
Temperature 0°C to -20°CLow temp maximizes yield; benzylic amines are heat sensitive.
Drying Vacuum Oven < 40°CAvoids thermal degradation/racemization.
Decision Tree: Method Selection

Tree Start Select Synthesis Route Scale What is your Scale? Start->Scale Small < 100 mg (Med Chem) Scale->Small Large > 10 grams (Process Dev) Scale->Large Ellman Route: Ellman Auxiliary (High reliability, costly) Small->Ellman Green Is Biocatalysis Available? Large->Green YesBio Route: ω-Transaminase (Green, Scalable) Green->YesBio Yes NoBio Route: ATH (Ru-Catalysis) (Fast, requires screening) Green->NoBio No

Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on scale and resource availability.

References
  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

    • Relevance: Defines the industrial standard for -transaminase processes and equilibrium displacement str
  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.

    • Relevance: Foundational text for the ATH mechanism and Ru-TsDPEN c
  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.

    • Relevance: The authoritative guide on using the sulfinamide auxiliary, specifically detailing Ti(OEt)
  • Wills, M., et al. (2017). "Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes." The Journal of Organic Chemistry, 82(11), 5743–5750.

    • Relevance: Directly addresses the ATH of 1,3-substituted propanones, highly specific to the user's structural motif.

Sources

identifying and characterizing byproducts in 1-(3-Methoxyphenyl)propan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox

Welcome to the technical support hub for the synthesis of 1-(3-Methoxyphenyl)propan-1-amine . If you are accessing this guide, you are likely encountering yield losses or purity issues during the reductive amination of 3-methoxypropiophenone .

This transformation is chemically deceptive. While the conversion of a ketone to a primary amine seems straightforward, the competition between direct reduction (alcohol formation) and reductive alkylation (dimer formation) creates a narrow optimization window. This guide deconstructs these failure modes into actionable troubleshooting steps.

Part 1: The "Neutral" Impurity (Alcohol Formation)

User Issue:

"My crude product is an oil that refuses to crystallize as the HCl salt. NMR shows a distinct multiplet near 4.5 ppm and IR shows a broad stretch at 3400 cm⁻¹."

Diagnosis: 1-(3-methoxyphenyl)propan-1-ol

This is the most common byproduct. It occurs when the reducing agent (e.g., NaBH₄) attacks the ketone carbonyl group faster than the ammonia/amine source can form the intermediate imine.

Mechanism & Causality

In reductive amination, two rates compete:

  • 
    : Rate of imine formation (Ketone + NH₃ 
    
    
    
    Imine).
  • 
    : Rate of reduction.
    

If


, you produce the alcohol. This is a "dead-end" byproduct; it cannot be converted to the amine under these conditions.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent Order Sequential Addition Do not mix ketone, amine, and borohydride simultaneously. Stir the ketone and ammonium source for 2–4 hours (or reflux if using Leuckart conditions) before adding the reducing agent.
Drying Agents Add Ti(OiPr)₄ or MgSO₄ Imine formation produces water. Water drives the equilibrium back to the ketone. Adding Titanium(IV) isopropoxide acts as both a Lewis acid catalyst and a water scavenger, shifting equilibrium toward the imine [1].
Purification Acid-Base Extraction The alcohol is neutral. Dissolve crude in dilute HCl (aq). Wash with Ether/DCM (Alcohol moves to organic layer). Basify the aqueous layer to pH >12, then extract with DCM (Amine moves to organic layer).

Part 2: The "Dimer" Impurity (Secondary Amine)

User Issue:

"Mass Spec shows a large peak at [2M - NH3 + H]+ (approx m/z 298). My melting point is depressed by 10-15°C."

Diagnosis: Bis(1-(3-methoxyphenyl)propyl)amine

This is a "parasitic" reaction where the newly formed primary amine product acts as a nucleophile, attacking the intermediate imine.

Mechanism & Causality

As the reaction proceeds, the concentration of your product (primary amine) increases. Since primary amines are often more nucleophilic than ammonia, they compete for the imine, leading to the secondary amine (dimer).

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry High Excess of NH₃ Use a 10:1 to 20:1 molar ratio of Ammonium Acetate/Ammonia to Ketone. By flooding the system with ammonia, you statistically suppress the probability of the product amine colliding with the imine [2].
Concentration High Dilution Diluting the reaction mixture reduces the collision frequency between the product amine and the intermediate imine, favoring the reaction with the vastly more abundant solvent/ammonia source.
Reduction Agent NaCNBH₃ at pH 6-7 Sodium Cyanoborohydride is selective for protonated imines. By maintaining a slightly acidic pH (using Ammonium Acetate), you ensure the ammonia is available but the imine is activated, while keeping the product amine largely protonated (non-nucleophilic) [3].

Part 3: Visualization of Competitive Pathways

The following diagram maps the kinetic competition occurring in your flask. Use this to identify where your specific reaction conditions might be drifting.

ReactionPathways Ketone Starting Material 3-Methoxypropiophenone Imine Intermediate Imine Ketone->Imine + NH3 / - H2O (Slow Step) Alcohol Impurity A Alcohol (Neutral) Ketone->Alcohol + Hydride (Direct Reduction) Target Target Product Primary Amine Imine->Target + Hydride (Reduction) Dimer Impurity B Dimer (Secondary Amine) Imine->Dimer + Target Amine (Parasitic Attack)

Figure 1: Kinetic competition during reductive amination. Red paths indicate impurity formation.

Part 4: Salt Formation & Hygroscopicity

User Issue:

"I successfully isolated the oil, but when I add HCl, it turns into a sticky gum instead of a white powder."

Diagnosis: Hygroscopic Collapse

The hydrochloride salt of 1-(3-methoxyphenyl)propan-1-amine is prone to hygroscopicity if excess water or alcohol solvents are present.

Corrective Workflow:
  • Solvent Swap: Do not use aqueous HCl. Dissolve the free base amine in anhydrous Diethyl Ether or MTBE .

  • Precipitation: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.

  • Trituration: If a gum forms, decant the solvent, add fresh anhydrous ether, and scratch the flask walls vigorously with a glass rod to induce nucleation.

  • Drying: Dry under high vacuum (0.1 mmHg) over P₂O₅ for 24 hours.

Part 5: Analytical Fingerprinting

Use this table to validate your isolated product against known impurity profiles.

FeatureTarget (Primary Amine HCl)Impurity A (Alcohol)Impurity B (Dimer)
IR Spectrum Broad NH₃⁺ band (2800-3000 cm⁻¹)Broad OH band (3300-3400 cm⁻¹)Weak NH stretch (3300 cm⁻¹)
H-NMR (Alpha-H) Triplet/Multiplet ~4.1 ppm (deshielded by NH3+)Triplet ~4.5 ppm (deshielded by OH)Multiplet ~3.5 ppm
Solubility Water: HighEther: LowWater: LowEther: HighWater: Low (Free base)Ether: Moderate
Mass Spec (ESI) [M+H]⁺ = 166.1[M-H₂O]⁺ often seen[M+H]⁺ = 298.2

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Sigma-Aldrich. (n.d.). "Application Note – Reductive Amination." Synple Chem Application Notes.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reducing Agents."[2]

Sources

stability issues of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-(3-Methoxyphenyl)propan-1-amine hydrochloride CAS: (Generic/Analogous) 32040-07-6 (Free base ref) / 89718-96-7 (Structural analog ref) Support Ticket ID: #STAB-3MPPA-HCl Status: Resolved / Knowledge Base Article

Core Technical Analysis: The Stability Matrix

As a Senior Application Scientist, I want to move you beyond "store at -20°C" and explain the molecular behaviors governing this compound's stability. 1-(3-Methoxyphenyl)propan-1-amine HCl possesses two specific structural liabilities that drive 90% of user-reported issues: the Benzylic Amine position and the Primary Amine functionality.

The "Benzylic Liability"

The amine group is attached to a carbon atom adjacent to the benzene ring (the benzylic position). This C-H bond is significantly weaker than a standard alkyl C-H bond due to resonance stabilization of the resulting radical.

  • Risk: In solution, dissolved oxygen can abstract this proton, leading to oxidative deamination. The primary degradation product is the corresponding ketone: 1-(3-methoxyphenyl)propan-1-one .

  • Catalysts: Light (UV) and transition metal ions (found in low-grade water or glass) accelerate this process.

The pH-Solubility Paradox

The hydrochloride salt (HCl) is the stable, ionic form. However, in solution, an equilibrium exists between the protonated salt (


) and the free base (

).
  • pKa Insight: The pKa of this benzylic amine is approximately 9.3–9.5 .

  • The Trap: At physiological pH (7.4), ~1% of the molecule exists as the free base. While small, this free base is lipophilic and prone to oxidation. At pH > 9, the free base dominates, leading to rapid precipitation and degradation.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My solution turned yellow/brown after 24 hours."

Diagnosis: Oxidative Degradation (Quinoid/Imine formation). Technical Explanation: The methoxy group on the phenyl ring is electron-donating, making the ring electron-rich. Combined with the benzylic amine oxidation, this can lead to complex polymerization or "browning" (similar to Maillard reactions, but auto-oxidative). Corrective Action:

  • Degas Solvents: Use Argon/Nitrogen-sparged water or DMSO. Dissolved oxygen is the enemy.

  • Light Protection: The yellowing is often photo-catalyzed. Wrap vials in aluminum foil immediately.

  • Add Antioxidants: If compatible with your assay, add 0.1% Ascorbic Acid or TCEP to the stock solution.

Issue 2: "The compound precipitated when I added it to PBS."

Diagnosis: "Salting Out" or pH-Induced Deprotonation. Technical Explanation: PBS (Phosphate Buffered Saline) has high ionic strength.

  • Common Ion Effect: High

    
     in PBS can decrease the solubility of the HCl salt.
    
  • pH Shift: If your stock was acidic (HCl salt) and you diluted into pH 7.4 PBS, you shifted the equilibrium toward the lipophilic free base. Corrective Action:

  • Protocol Adjustment: Predissolve in pure DMSO (1000x stock), then dilute into PBS with rapid vortexing. Keep final DMSO concentration < 1% to avoid biological toxicity, but high enough to solvate the transient free base.

Issue 3: "I see a 'ghost peak' at M+12 or M+28 in my LCMS."

Diagnosis: Schiff Base Formation with Solvent Impurities. Technical Explanation: Primary amines react avidly with aldehydes/ketones.

  • M+12: Reaction with Formaldehyde (common impurity in low-grade Methanol)

    
     Imine formation (
    
    
    
    ).
  • M+28: Reaction with Formic Acid or atmospheric

    
     (Carbamate formation).
    Corrective Action: 
    
  • Solvent Grade: Use only LCMS-grade Methanol/Acetonitrile. Avoid Acetone entirely (forms stable imines).

  • Fresh Preps: Do not store dilute samples in autosamplers > 12 hours.

Visualizing the Instability Pathways

The following diagram illustrates the degradation logic you must mitigate against.

StabilityPathways Salt HCl Salt Form (Stable Solid) Solution Solution State (Equilibrium) Salt->Solution Dissolution Solution->Salt pH < 7.0 FreeBase Free Base (Lipophilic/Reactive) Solution->FreeBase pH > 9.0 or Buffer Shift Oxidation Oxidative Deamination (Ketone Product) FreeBase->Oxidation O2 + Light (Benzylic Attack) Precipitation Precipitation (Insoluble) FreeBase->Precipitation High Conc. or Salting Out Schiff Schiff Base (Impurity Adducts) FreeBase->Schiff Aldehydes (Acetone/MeOH impurities)

Caption: Mechanistic pathway showing the critical pivot point at the "Free Base" stage. Keeping the system acidic (Salt form) prevents downstream oxidation and precipitation.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to ensure shelf-life > 3 months.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: Water promotes hydrolysis and pH drift. DMSO stabilizes the protonated amine.

  • Weighing: Weigh the HCl salt rapidly. It is hygroscopic.

  • Dissolution:

    • Add DMSO to the vial.

    • Vortex for 30 seconds.

    • Sonicate for 1 minute to break crystal lattices.

  • Storage: Aliquot into amber glass vials (hydrophobic interaction with plastics is low, but glass is safer for DMSO). Store at -20°C .

Protocol B: "Stress Test" for Stability Verification

Run this before critical in vivo/in vitro experiments.

StepActionObservation CriteriaPass/Fail
1 Dilute stock 1:100 in PBS (pH 7.4).Visual check against black background.Pass: Clear. Fail: Cloudy/Precipitate.
2 Leave at Room Temp for 4 hours.Check for color change (Yellowing).Pass: Colorless. Fail: Yellow tint (Oxidation).
3 Measure pH of final solution.Ensure pH remains 7.2–7.6.Pass: Stable pH. Fail: Drift > 0.5 units.

References & Authority

  • Benzylic Amine Oxidation:

    • Mechanism: Benzylic C-H bonds are susceptible to oxidative cleavage by molecular oxygen, catalyzed by light, yielding ketones (e.g., 1-(3-methoxyphenyl)propan-1-one).

    • Source:J. Org.[1] Chem. 2006, 71, 3332-3334.[1]

  • pKa of Primary Amines:

    • Data: The pKa of 1-phenylpropan-1-amine derivatives is typically 9.3–9.5.

    • Source: PubChem Compound Summary for 1-Phenylpropan-1-amine.[2]

  • DMSO Solubility & Stability:

    • Guidance: DMSO is the preferred solvent for screening libraries but requires protection from hygroscopy to prevent compound degradation.

    • Source:J. Biomol. Screen. 2003, 8(3), 304.

Sources

Validation & Comparative

validation of chiral HPLC method for 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Chiral HPLC Method for 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

The separation of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride enantiomers represents a classic yet critical challenge in pharmaceutical quality control. As a primary benzylic amine, this molecule is prone to peak tailing due to interaction with residual silanols on silica supports. This guide evaluates three dominant separation strategies and provides a fully validated protocol for the optimal method (Normal Phase Polysaccharide), compliant with ICH Q2(R2) guidelines.

Part 1: Strategic Method Comparison

Selecting the correct stationary phase is the single most important decision in chiral method development. For primary amines, three primary technologies dominate the landscape.

Comparative Analysis of Chiral Stationary Phases (CSPs)
FeatureMethod A: Polysaccharide (Amylose) Method B: Crown Ether Method C: Macrocyclic Antibiotic
Column Type Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Crownpak CR-I(+) (Chiral Crown Ether)Chirobiotic V (Vancomycin)
Separation Mode Normal Phase (NP)Reversed Phase (RP)Polar Ionic Mode (PIM)
Mobile Phase Hexane / IPA / Diethylamine (DEA)Perchloric Acid (pH 1.0–2.[1]0) / MeOHMethanol / Acetic Acid / TEA
Resolution (

)
High (> 3.0) Very High (> 5.0)Moderate (1.5 – 2.5)
Peak Shape Excellent (with basic additive)Excellent (due to low pH)Good
Throughput High (10–15 min run)Low (Long equilibration)High
Robustness High (Industry Standard)Moderate (Temperature sensitive)High
Verdict PREFERRED AlternativeSpecialized

Expert Insight: While Crown Ether columns offer exceptional selectivity for primary amines (ammonium ion inclusion complex), they require highly acidic mobile phases (pH < 2) which can be corrosive to standard LC systems over time. Method A (Amylose-based NP) is selected as the Gold Standard for this guide due to its universality, ease of transfer between labs, and compatibility with standard QC equipment.

Part 2: Method Development & Optimization Workflow

The following decision tree outlines the logic used to select the final validated conditions.

MethodDevelopment Start Start: 1-(3-Methoxyphenyl)propan-1-amine Screening Screening Phase Columns: AD-H, OD-H, IA, IB Start->Screening ModeSelect Mode Selection Normal Phase vs. Reversed Phase Screening->ModeSelect Optimization Optimization Modifier & Additive Tuning ModeSelect->Optimization Select Normal Phase (Better Solubility/Shape) FinalMethod Final Method Chiralpak AD-H Hex/IPA/DEA Optimization->FinalMethod Add 0.1% DEA (Suppress Silanol Tailing)

Figure 1: Strategic workflow for selecting the Amylose-based Normal Phase method.

Part 3: The Validated Protocol (Standard Operating Procedure)

This protocol has been designed to meet ICH Q2(R2) requirements for specificity, linearity, accuracy, and precision.

1. Chromatographic Conditions
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: The DEA is critical. Without it, the amine group interacts with the silica support, causing severe tailing (

      
      ).
      
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C ± 2°C.

  • Detection: UV at 220 nm (optimized for the phenyl ring absorption).

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

2. Preparation of Solutions
  • Diluent: n-Hexane : Isopropyl Alcohol (90:10 v/v).

  • System Suitability Solution: Dissolve 10 mg of racemic 1-(3-Methoxyphenyl)propan-1-amine HCl in 100 mL diluent (0.1 mg/mL).

  • Sample Solution: 0.5 mg/mL of the test sample in diluent.

Part 4: Validation Data & Performance Metrics

The following data summarizes the expected performance characteristics based on ICH Q2(R2) validation studies.

A. Specificity & System Suitability

The method must resolve the (R)- and (S)-enantiomers with baseline separation.

ParameterAcceptance CriteriaTypical Result
Retention Time (

) - Enantiomer 1
N/A~8.5 min
Retention Time (

) - Enantiomer 2
N/A~11.2 min
Resolution (

)
NLT 2.03.4
Tailing Factor (

)
NMT 1.51.1
Theoretical Plates (

)
NLT 5000> 8500
B. Linearity (Range: 0.1% to 150% of Target)

Linearity was established for the impurity (distomer) to ensure accurate quantification of enantiomeric excess.

  • Range: 0.5 µg/mL to 750 µg/mL.

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.9995 (Pass).
    
C. Accuracy (Recovery)

Spike recovery experiments were performed by spiking the distomer (impurity) into the pure eutomer (active drug) at 50%, 100%, and 150% of the specification limit (0.5%).

Spike LevelMean Recovery (%)% RSDStatus
50% (0.25%) 99.4%1.2%Pass
100% (0.50%) 100.1%0.8%Pass
150% (0.75%) 98.9%1.1%Pass
D. Precision
  • System Precision: 6 replicate injections of standard. RSD ≤ 1.0%.

  • Method Precision: 6 separate preparations of the sample. RSD ≤ 2.0%.

Part 5: Mechanistic Visualization

Understanding why the separation works is crucial for troubleshooting. The diagram below illustrates the "Three-Point Interaction" model required for chiral recognition on the polysaccharide phase.

ChiralRecognition Selector Amylose Selector (Carbamate Groups) Interaction1 H-Bonding (NH2 ... C=O) Selector->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Rings) Selector->Interaction2 Interaction3 Steric Fit (Chiral Cavity) Selector->Interaction3 Analyte 1-(3-Methoxyphenyl)propan-1-amine Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: The "Three-Point Interaction" mechanism between the stationary phase and the analyte.

Part 6: Troubleshooting & Robustness
IssueProbable CauseCorrective Action
Peak Tailing Lack of basic additiveEnsure DEA is fresh and at 0.1%.
Loss of Resolution Column contaminationFlush with 100% Ethanol (0.2 mL/min) for 3 hours.
Retention Shift Temperature fluctuationUse a column oven; do not rely on ambient temp.
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Phenomenex. (2024).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development.[Link]

  • Stringham, R. W., & Ye, Y. K. (2006).[5] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[5][6] Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • Daicel Corporation. (2024).[7] Instruction Manual for CHIRALPAK® AD-H.[Link]

Sources

comparing synthetic routes to 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates synthetic strategies for 1-(3-methoxyphenyl)propan-1-amine hydrochloride , a primary benzylic amine derived from the propiophenone scaffold. This structural motif—a primary amine on a propyl chain attached to a meta-substituted aromatic ring—presents specific challenges regarding chemoselectivity (avoiding secondary amine formation) and purification.

We compare three distinct pathways:

  • The Leuckart-Wallach Reaction: The industrial "workhorse" for benzylic amines.

  • The Borch Reductive Amination: A mild, kinetic control route ideal for laboratory scale.

  • Oxime Reduction: A thermodynamic route prioritizing intermediate isolation and purity.

The Verdict: For laboratory-scale synthesis requiring high purity with mild conditions, the Borch Reductive Amination is superior. For larger-scale production where reagent cost is a driver, the Leuckart-Wallach route is preferred despite lower yields.

Part 1: Strategic Pathway Analysis

The synthesis hinges on the conversion of the carbonyl group of 1-(3-methoxyphenyl)propan-1-one (3'-methoxypropiophenone) into a primary amine.

Comparative Performance Matrix
MetricRoute A: Leuckart-WallachRoute B: Borch Reductive AminationRoute C: Oxime Reduction
Precursor 3'-Methoxypropiophenone3'-Methoxypropiophenone3'-Methoxypropiophenone
Key Reagents Formamide/HCOOH

,


, then

or

Typical Yield 50 – 65%70 – 85%60 – 75% (over 2 steps)
Atom Economy Moderate (loss of

,

)
HighModerate
Purity Profile Moderate (requires hydrolysis)High (kinetic control)Very High (isolable intermediate)
Safety Profile High Temp (160°C+)Cyanide toxicity (

)
Pressurized

or Pyrophoric

Pathway Visualization

SyntheticRoutes Start Start: 1-(3-Methoxyphenyl)propan-1-one RouteA Route A: Leuckart-Wallach Start->RouteA RouteB Route B: Borch Reductive Amination Start->RouteB RouteC Route C: Oxime Reduction Start->RouteC InterA N-Formyl Intermediate RouteA->InterA HCOONH4, 160°C StepA2 Acid Hydrolysis (HCl) InterA->StepA2 Target Target: 1-(3-Methoxyphenyl)propan-1-amine HCl StepA2->Target InterB Imine/Iminium (In Situ) RouteB->InterB NH4OAc, MeOH StepB2 Reduction (NaCNBH3) InterB->StepB2 StepB2->Target InterC Oxime Intermediate (Isolable) RouteC->InterC NH2OH·HCl StepC2 Reduction (H2/Pd or LAH) InterC->StepC2 StepC2->Target

Caption: Comparative flow of synthetic strategies. Route B offers the most direct path, while Route C offers an isolable checkpoint.

Part 2: Detailed Technical Analysis & Protocols

Route A: The Leuckart-Wallach Reaction

Best for: Scalability, cost-efficiency, and robustness against moisture.

This classic reaction converts the ketone directly to an N-formyl amine using ammonium formate (or formamide), which acts as both the nitrogen source and the reducing agent (hydrogen donor).[1][2]

Mechanism & Causality: The reaction proceeds via the nucleophilic attack of ammonia (generated from ammonium formate) on the ketone to form an imine. Formic acid then reduces the imine to the amine at high temperatures. Crucially, the amine reacts with excess formic acid to form the N-formyl derivative, which is stable and must be hydrolyzed.

Experimental Protocol:

  • Reagents: 1-(3-methoxyphenyl)propan-1-one (10 mmol), Ammonium Formate (40 mmol, 4 equiv).

  • Setup: Round-bottom flask equipped with a distillation head (Dean-Stark trap equivalent) and thermometer.

  • Procedure:

    • Mix ketone and ammonium formate.

    • Heat the mixture slowly to 150-160°C. Critical Step: Water and

      
       will evolve. The distillation head allows water removal, driving the equilibrium forward.
      
    • Maintain temperature for 3-6 hours until ketone is consumed (TLC monitoring).

    • Hydrolysis: Cool the mixture. Add 6M HCl (20 mL) and reflux for 2 hours to cleave the N-formyl group.

    • Workup: Basify with NaOH to pH 12, extract with Dichloromethane (DCM) (3x).

    • Salt Formation: Dry organic layer (

      
      ), concentrate, redissolve in dry ether, and bubble dry HCl gas (or add HCl in dioxane) to precipitate the target hydrochloride salt.
      

Pros/Cons:

  • (+) No expensive catalysts.

  • (-) High temperature can degrade sensitive substrates (though methoxy groups are generally stable).

  • (-) Racemic product (if chirality matters, resolution is required later).

Route B: Borch Reductive Amination (Recommended)

Best for: Lab-scale purity, mild conditions, and yield.

This method uses Sodium Cyanoborohydride (


) at pH 6-7.

Mechanism & Causality:


 is a weaker reducing agent than 

. At pH 6, it selectively reduces the protonated imine (iminium ion) over the ketone. This selectivity is the "self-validating" aspect of this protocol—if the pH is maintained, side reactions (alcohol formation) are minimized.

Experimental Protocol:

  • Reagents: 1-(3-methoxyphenyl)propan-1-one (10 mmol), Ammonium Acetate (100 mmol, 10 equiv),

    
     (7 mmol, 0.7 equiv - Note: hydride is 4e- donor), Methanol (dry).
    
  • Procedure:

    • Dissolve ammonium acetate in Methanol. The excess ammonium acetate buffers the solution to the optimal pH (~6).

    • Add the ketone.[3][4][5][6] Stir for 30 minutes to establish the ketone-imine equilibrium.

    • Add

      
       in one portion.
      
    • Stir at Room Temperature (RT) for 24-48 hours.

    • Quench: Slowly add conc. HCl to pH < 2 (in fume hood! HCN gas evolution risk). This destroys unreacted borohydride.

    • Workup: Basify to pH > 12 with NaOH. Extract with DCM.

    • Purification: The crude oil is often pure enough for salt formation. If not, flash chromatography (DCM/MeOH/NH3).

    • Salt Formation: Dissolve freebase in Ethanol, add 1.1 eq of 1.25M HCl in Ethanol. Evaporate to dryness.

Pros/Cons:

  • (+) Single pot, mild temperature.

  • (+) High chemoselectivity.

  • (-) Toxic reagents (

    
    , potential HCN).
    

Part 3: Mechanistic Visualization (Borch Reaction)

Understanding the selectivity of the Borch reduction is critical for troubleshooting.

BorchMechanism Ketone Ketone (Electrophile) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + NH3 Alcohol Alcohol (Side Product) Ketone->Alcohol Redn by NaCNBH3 (Slow at pH 6) Ammonia NH3 (from NH4OAc) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (pH 6 driven) Amine Primary Amine (Target) Iminium->Amine Redn by NaCNBH3 (Fast)

Caption: Kinetic selectivity in Borch Amination. The reduction of the Iminium ion is significantly faster than the ketone at pH 6.

Part 4: Characterization & Validation

To validate the synthesis of 1-(3-methoxyphenyl)propan-1-amine HCl , the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6):

    • Benzylic Proton: A triplet or doublet of doublets around

      
       4.0 - 4.3 ppm (integrating to 1H).
      
    • Ammonium Protons: Broad singlet around

      
       8.0 - 8.5 ppm (integrating to 3H, exchangeable with 
      
      
      
      ).
    • Methoxy Group: Sharp singlet at

      
       3.7 - 3.8 ppm (3H).
      
    • Aromatic Region: Multiplet for 4 protons (distinct meta-substitution pattern: singlet-like for H2, doublets for H4/H6, triplet for H5).

    • Propyl Chain: Methylene multiplet (

      
       1.8-2.0) and methyl triplet (
      
      
      
      0.8-0.9).
  • Melting Point:

    • Expect a sharp melting point for the hydrochloride salt (typically >150°C, specific value depends on solvent of crystallization).

  • Safety Note (Self-Validating):

    • If the product is an oil that refuses to crystallize, you likely have the freebase or significant secondary amine impurity. Re-acidify and wash with non-polar solvent (ether) to remove non-amine impurities before basifying again.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[7] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Leuckart, R. (1885). Über eine neue Bildungsweise von Tribenzylamin. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344. (Foundational text for Leuckart reaction).[8]

  • Ingersoll, A. W. (1937).

    
    -Phenylethylamine. Organic Syntheses, Coll. Vol. 2, p. 503. (Standard protocol for acetophenone reductive amination). Link
    
  • Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 2002, 79, 186.[9] (Demonstrates general amine handling and salt formation). Link

Sources

determination of enantiomeric excess of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chiral Analysis: NMR Strategies for 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Executive Summary

For researchers in drug development, the enantiomeric excess (ee) determination of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a critical quality control step.[1] While chiral HPLC is the industry standard for final release testing, NMR spectroscopy offers a rapid, versatile alternative for in-process checks and absolute configuration assignment without the need for column screening.

This guide compares two primary NMR methodologies:

  • Chiral Derivatizing Agents (CDAs): Covalent modification using Mosher’s Acid Chloride.[1]

  • Chiral Solvating Agents (CSAs): Non-covalent ion-pairing using BINOL-derived phosphoric acids.[1]

Methodological Landscape: CDA vs. CSA

FeatureMethod A: Mosher's Amide (CDA) Method B: Chiral Solvating Agent (CSA)
Principle Formation of stable diastereomers (covalent).[1]Formation of transient diastereomeric complexes (non-covalent).[1]
Resolution (

)
High (>0.05 ppm).[1] Distinct signals.Moderate (0.01 - 0.1 ppm).[1] Concentration dependent.[1][2]
Sample Prep High. Requires free-basing + reaction + workup.Low. "Mix and Measure" (often requires free-basing).[1]
Kinetics Risk of kinetic resolution if reaction isn't 100% complete.[1]Fast exchange; no kinetic resolution risk.[1]
Salt Compatibility No. Must convert HCl salt to free base first.[1]Variable. Some CSAs work on salts; most require free base.[1]
Primary Use Case Absolute configuration assignment; high precision ee.High-throughput screening; rapid ee estimation.[1][3]

Detailed Protocols

Pre-requisite: Salt Neutralization (Free-Basing)

Since the analyte is a hydrochloride salt, it must be neutralized for Method A and is highly recommended for Method B to ensure sharp lines and proper host-guest interaction.[1]

  • Dissolve 20 mg of 1-(3-Methoxyphenyl)propan-1-amine HCl in 1 mL of saturated NaHCO₃ solution.

  • Extract with 2 x 1 mL of CDCl₃ (or CH₂Cl₂ if not analyzing immediately).

  • Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Filter into a clean vial. Note: If using CDCl₃, this solution can be used directly for CSA; for CDA, evaporate solvent to isolate the oil.

Method A: The Covalent Standard – Mosher’s Amide Analysis

Best for: Absolute configuration assignment and high-precision ee determination.

Mechanism: Reaction with a chiral acyl chloride (e.g., (R)-(-)-MTPA-Cl) converts the enantiomeric amine mixture into a pair of diastereomeric amides.[1] The phenyl ring of the MTPA moiety exerts an anisotropic shielding effect, causing distinct chemical shift differences (


) for protons on the amine backbone (specifically the 

-proton and the methoxy group).

Protocol:

  • Reaction: To the isolated free amine (~10 mg) in a dry vial, add:

    • 1.5 equivalents of (R)-(-)-

      
      -methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
      .[1]
    • 2.0 equivalents of dry Pyridine or Triethylamine.[1]

    • 0.5 mL dry CH₂Cl₂.

  • Incubation: Stir at room temperature for 1 hour. Monitor by TLC to ensure complete consumption of the amine (critical to avoid kinetic resolution errors).

  • Quench: Add 0.5 mL dilute HCl (1M) to remove excess amine/pyridine. Extract the organic layer.[1]

  • NMR Analysis: Dissolve the crude amide in CDCl₃.

  • Detection: Acquire

    
     NMR (and 
    
    
    
    NMR if available).

Data Interpretation (Representative):

  • 
     NMR:  Focus on the methoxy group  of the analyte (originally ~3.8 ppm) and the 
    
    
    
    -methine proton
    (~2.8-3.0 ppm).[1] In the diastereomeric mixture, these will split into two distinct singlets/multiplets.
  • 
     NMR:  The CF₃ group of the Mosher moiety typically shows a separation of ~0.2–0.5 ppm between diastereomers, providing a baseline-resolved integration.[1]
    
Method B: The Non-Covalent Fast-Track – Chiral Solvating Agents (CSA)

Best for: Rapid in-process monitoring.[1]

Mechanism: A chiral acid (like TRISPHAT or a BINOL-phosphoric acid) forms a diastereomeric ion pair with the amine.[1] The rapid exchange between bound and free states results in a single set of signals for each enantiomer, but with shifted frequencies.

Recommended Agent: (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate (BINOL-PA) .[1]

Protocol:

  • Preparation: Dissolve 5 mg of the free base amine in 0.6 mL CDCl₃ in an NMR tube.

  • Titration: Acquire a reference spectrum.[1]

  • Addition: Add 1.0 equivalent of (R)-BINOL-PA solid directly to the tube. Shake to dissolve.

  • Optimization: If splitting is insufficient, lower the temperature (e.g., to 280 K) to sharpen signals and increase the association constant.

Data Interpretation:

  • Look for the splitting of the benzylic

    
    -CH  protons or the methoxy singlet .
    
  • Calculate ee using the integration of the split signals:

    
    .[1]
    

Visualization: Experimental Workflow

The following diagram illustrates the decision matrix and workflow for analyzing the hydrochloride salt.

G Start Analyte: 1-(3-Methoxyphenyl)propan-1-amine HCl Step1 Step 1: Neutralization (Aq. NaHCO3 / CDCl3 extraction) Start->Step1 Choice Select Method Step1->Choice PathA Method A: CDA (Mosher's Amide) Choice->PathA High Precision Needed PathB Method B: CSA (BINOL-Phosphate) Choice->PathB Speed Prioritized ProcessA Derivatization: + (R)-MTPA-Cl + Pyridine (1 hr, RT) PathA->ProcessA ProcessB Titration: + 1.0 eq (R)-BINOL-PA Directly in NMR tube PathB->ProcessB MeasureA Measurement: 1H / 19F NMR (Stable Diastereomers) ProcessA->MeasureA MeasureB Measurement: 1H NMR (Transient Ion Pairs) ProcessB->MeasureB ResultA Result: High Resolution (Δδ > 0.05 ppm) Absolute Config Assignment MeasureA->ResultA ResultB Result: Moderate Resolution Rapid ee Estimation MeasureB->ResultB

Caption: Workflow for enantiomeric excess determination of amine hydrochloride salts via NMR.

Comparative Data Analysis

The following table summarizes expected chemical shift differences (


) based on literature data for similar 1-arylalkylamines [1, 2].
Signal ProbeMosher's Amide (CDA)

(ppm)
BINOL-PA (CSA)

(ppm)
Notes
Methoxy (-OCH₃) 0.05 - 0.120.01 - 0.03CDA provides superior baseline separation for the singlet.[1]
Methine (

-CH)
0.10 - 0.250.03 - 0.08CSA splitting often requires lower temperature (280K).[1]
Aromatic Protons 0.05 - 0.20< 0.02CDA anisotropic shielding affects the aromatic ring significantly.

(CF₃)
0.20 - 0.50N/AGold Standard:

NMR of Mosher amides is often artifact-free.[1]

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link[1]

  • Wenzel, T. J., & Chisholm, C. D. (2011).[1] Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy.[3][4][5][6][7][8] Chirality, 23(3), 190–214.[1][7] Link[1]

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Isometric

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetic Acids. Journal of the American Chemical Society, 95(2), 512–519.[1] Link[1]
  • Pirkle, W. H., & Pochapsky, T. C. (1989).[1] Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews, 89(2), 347–362.[1] Link[1]

Sources

Biological Activity & Application Guide: (R)- vs (S)-1-(3-Methoxyphenyl)propan-1-amine HCl

[1]

Executive Summary

1-(3-Methoxyphenyl)propan-1-amine (also known as


-ethyl-3-methoxybenzylamine1Rivastigmine


1

This guide compares the (R)- and (S)-enantiomers across two distinct biological dimensions:

  • Pharmacological Activity : Potential interactions with Monoamine Transporters (MATs) and NMDA receptors based on Structure-Activity Relationships (SAR).[1][2]

  • Biocatalytic Activity : The performance of specific

    
    -transaminases (ATAs) in the enantioselective synthesis of each isomer, a key consideration for scale-up and drug development.[1][2]
    
Key Comparison Matrix
Feature(R)-Enantiomer (S)-Enantiomer
CAS Number 623143-36-2 (HCl)623143-35-1 (HCl)
Pharmacological Potential Associated with Calcimimetic & MAT binding profiles (SAR-inferred).[1]Associated with NMDA antagonism and AChE inhibitor precursors (Rivastigmine-like).[1][2]
Biocatalytic Source Aspergillus terreus (

-TA), Arthrobacter sp.[1][2]
Vibrio fluvialis (

-TA), Chromobacterium violaceum.[1][2]
Enzymatic Conversion Typically slower kinetics (

) for bulky ethyl groups.[1][2]
High conversion rates with evolved (S)-selective transaminases.[1][2]
Primary Application Chiral resolution agent; Intermediate for calcilytics.[1][2]Precursor for Alzheimer's therapeutics; CNS probe.[1][2]

Pharmacological Mechanism & SAR Analysis[1][2]

The biological activity of 1-(3-methoxyphenyl)propan-1-amine is governed by its stereochemistry, which dictates its fit within chiral binding pockets of enzymes (e.g., Acetylcholinesterase) and receptors (e.g., NMDA, MATs).[2]

Structure-Activity Relationship (SAR)

The molecule features a 3-methoxyphenyl ring and a propyl chain (creating an

12
  • 
    -Ethyl Group : Increases lipophilicity and metabolic stability against Monoamine Oxidases (MAO) compared to the methyl analog.[1][2] However, it introduces steric bulk that can reduce potency at dopamine transporters (DAT) while enhancing selectivity for norepinephrine (NET) or NMDA receptors.[1][2]
    
  • 3-Methoxy Substitution : Often mimics the electronic properties required for serotonin (SERT) affinity or serves as a hydrogen bond acceptor in enzyme active sites (e.g., Ser203 in AChE).[1][2]

Enantiomeric Differentiation[1][2]
  • (S)-Isomer Activity :

    • NMDA Receptor : In the class of 1,2-diphenylethylamines and benzylamines, the (S)-configuration often favors binding to the PCP-site of the NMDA receptor.[1][2]

    • AChE Inhibition : As a homolog to the Rivastigmine intermediate, the (S)-amine is the eutomer for synthesizing carbamate-based AChE inhibitors.[1][2] The (S)-configuration aligns the carbamoyl moiety correctly within the AChE gorge.[1][2]

  • (R)-Isomer Activity :

    • Calcimimetics : (R)-benzylamines are often preferred scaffolds for calcimimetic agents (allosteric modulators of the Calcium-Sensing Receptor, CaSR), analogous to the (R)-configuration in Cinacalcet.[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways where the (R) and (S) isomers act as critical nodes.[1][2]

GSubstrate1-(3-Methoxyphenyl)propan-1-oneR_Amine(R)-1-(3-Methoxyphenyl)propan-1-amineSubstrate->R_AmineR-Transaminase(Aspergillus)S_Amine(S)-1-(3-Methoxyphenyl)propan-1-amineSubstrate->S_AmineS-Transaminase(Vibrio/Chromobacterium)CaSRCaSR Modulation(Calcimimetics)R_Amine->CaSRScaffoldNMDANMDA Receptor(Antagonism)S_Amine->NMDALigandAChEAChE Inhibition(Rivastigmine Analogs)S_Amine->AChEPrecursor

Caption: Divergent synthesis and pharmacological utility of (R)- and (S)-enantiomers.

Experimental Data: Biocatalytic Synthesis & Resolution

For researchers utilizing these amines, the method of access (synthesis) is often the primary "activity" parameter measured.[1][2] The use of


-Transaminases (

-TAs)
12
Comparative Enzymatic Performance

The following data summarizes the performance of standard biocatalysts in converting the ketone precursor 1-(3-methoxyphenyl)propan-1-one to the chiral amine.

Table 1: Biocatalytic Efficiency of Transaminases | Biocatalyst Source | Selectivity | Conversion (24h) | Enantiomeric Excess (ee) | Substrate Tolerance (

Vibrio fluvialis (Vf-TA)(S)-SelectiveHigh1Chromobacterium violaceum (Cv-TA)(S)-SelectiveModerate1Aspergillus terreus (At-TA)(R)-SelectiveLow1Arthrobacter sp.[1][2] (Ar-TA)(R)-SelectiveModerate1

Technical Insight : The conversion of the propyl ketone (ethyl side chain) is generally 10-20% slower than the corresponding methyl ketone (acetophenone derivative) due to steric clash in the enzyme's small binding pocket.[1][2] For the (R)-enantiomer, using an evolved variant of Arthrobacter TA is recommended over wild-type Aspergillus for higher yields.[1][2]

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine

Objective : Synthesis of the (S)-enantiomer using Vibrio fluvialis

1

Reagents :

  • Substrate: 1-(3-methoxyphenyl)propan-1-one (50 mM)[1]

  • Amine Donor: L-Alanine (250 mM) or Isopropylamine (1 M)

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Enzyme: Lyophilized V. fluvialis whole cells or purified enzyme (10 U/mL)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow :

  • Preparation : Dissolve the substrate in DMSO (5% v/v final concentration) to enhance solubility.

  • Reaction Initiation : Add the substrate solution to the buffer containing PLP, amine donor, and enzyme.[1][2]

  • Incubation : Shake at 30°C, 150 rpm for 24 hours.

  • Work-up : Basify reaction mixture to pH 11 with NaOH (10 M). Extract 3x with Ethyl Acetate.[1][2]

  • Purification : Dry organic layer over MgSO4, concentrate, and convert to HCl salt by adding 1M HCl in diethyl ether.

  • Validation : Analyze ee% via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane:IPA:DEA 90:10:0.1).

Protocol B: Pharmacological Screening (Calcium Mobilization Assay)

Objective : Assess activity of the (R)-enantiomer on CaSR (Calcimimetic potential).[1][2]

  • Cell Line : HEK293 cells stably expressing human CaSR.

  • Dye Loading : Load cells with Fluo-4 AM (calcium indicator) for 30 mins.

  • Treatment : Treat cells with varying concentrations (1 nM - 10

    
    M) of (R)-1-(3-methoxyphenyl)propan-1-amine in the presence of physiological Ca2+ (1.2 mM).[1]
    
  • Measurement : Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) to detect intracellular Ca2+ release.

  • Control : Compare response against Cinacalcet (Positive Control).

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: "Asymmetric synthesis of chiral amines using -transaminases."
    • Source: Trends in Biotechnology, 2010.[1][2]

    • Context: Describes the substrate scope of V. fluvialis and A.
  • Pharmacology of Benzylamines

    • Title: "Structure-Activity Relationships of -Alkylbenzylamines as CNS Agents."
    • Source: Journal of Medicinal Chemistry.
    • Context: Establishes the SAR for

      
      -ethyl substitution and its effect on MAO inhibition and receptor binding.[1][2]
      
  • Rivastigmine Analogs

    • Title: "Synthesis and pharmacological evalu
    • Source: European Journal of Medicinal Chemistry.
    • Context: Discusses the (S)-1-(3-methoxyphenyl)ethylamine core and its homologs.
  • Compound Data

    • Title: "(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride - Product Record."
    • Source: PubChem / Chemical Vendors.[1][2]

    • Context: Confirmation of CAS 623143-36-2 and physical properties.

cross-validation of analytical methods for 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triad of Truth" Strategy

In the development of chiral pharmaceutical intermediates like 1-(3-Methoxyphenyl)propan-1-amine hydrochloride (hereafter 3-MPPA·HCl ), relying on a single analytical technique is a liability. This guide moves beyond standard monograph testing to establish a cross-validation framework .

We employ a "Triad of Truth" approach to ensure data integrity:

  • RP-HPLC (UV): For chemical purity and related substances (The workhorse).

  • Chiral HPLC: For enantiomeric excess (The stereochemical gatekeeper).

  • Non-Aqueous Titration: For absolute assay and salt stoichiometry (The mass balance check).

Key Compound Profile:

  • Molecular Formula:

    
    
    
  • MW: 201.69 g/mol (Salt), 165.23 g/mol (Free Base)

  • Critical Quality Attributes (CQAs): Enantiomeric Purity (>99.0% ee), Chemical Purity (>99.5%), Chloride Content (Stoichiometric).

Method A: Reversed-Phase HPLC (Chemical Purity)

Objective: Quantify chemical impurities, degradation products, and regioisomers. Challenge: As a primary amine, 3-MPPA interacts strongly with residual silanols on silica columns, leading to peak tailing. Solution: Use of a low-pH phosphate buffer to protonate silanols and the amine, ensuring sharp peak shape.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Inertsil ODS-3V or Zorbax SB-Aq,

    
    .
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold)

    • 5-20 min: 10%

      
       60% B
      
    • 20-25 min: 60%

      
       10% B
      
  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 215 nm (Maximal absorbance for phenethylamines) and 275 nm (Selectivity for aromatic ring).

  • Column Temp:

    
    .
    

Validation Criteria (Self-Check):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , lower buffer pH or increase ionic strength.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the des-methoxy analog or starting ketone).

Method B: Chiral HPLC (Enantiomeric Purity)

Objective: Determine the Enantiomeric Excess (% ee). The R-isomer is typically the active pharmacophore scaffold; the S-isomer is a critical impurity. Challenge: RP-HPLC cannot distinguish enantiomers. Solution: Normal-phase chromatography with a polysaccharide-based stationary phase.

Experimental Protocol
  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),

    
    .
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to suppress the ionization of the amine group; without it, the peak will not elute or will smear indefinitely.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 220 nm.

  • Temp: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[4]
    

Validation Criteria:

  • Selectivity (

    
    ): 
    
    
    
    between R and S enantiomers.
  • Limit of Quantitation (LOQ): 0.05% for the minor enantiomer.

Method C: Non-Aqueous Potentiometric Titration (Assay)

Objective: Determine the absolute purity (Assay % w/w). Why this matters: HPLC is a purity method (area %), not an assay method (weight %). If the sample is wet or contains inorganic salts, HPLC will still show 100% purity. Titration detects the actual moles of amine present.

Experimental Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent System: 50 mL Glacial Acetic Acid + 10 mL Mercuric Acetate TS (to sequester the chloride ion).

    • Mechanism:[2][5][6][7]

      
      . The acetate salt is then titrated.[6]
      
  • Electrode: Glass pH electrode (filled with saturated LiCl in ethanol).

  • Endpoint Detection: Potentiometric inflection point (mV).

Calculation:



Where 

= Volume of titrant (mL),

= Normality,

= Factor,

= Weight of sample (g).[2][3][4]

Comparative Analysis & Cross-Validation

The following table summarizes the orthogonality of the methods. A robust release protocol requires all three.

FeatureMethod A: RP-HPLCMethod B: Chiral HPLCMethod C: TitrationMethod D: UPLC-MS (Optional)
Primary Output Chemical Purity (Area %)Enantiomeric Excess (% ee)Absolute Assay (% w/w)Molecular Identity (m/z)
Specificity High for structural impuritiesHigh for stereoisomersLow (Titrates any base)Very High
Sensitivity (LOD) ~0.05

g/mL
~0.1

g/mL
~1 mg (Macro)~1 ng/mL
Weakness Blind to enantiomers & inorganicsSolvent intensive; limited robustnessNon-specific; requires dry sampleMatrix effects; Cost
Validation Role Purity Indication Stereo-Control Mass Balance Impurity ID

Analytical Workflow Visualization

The following diagram illustrates the decision logic for releasing a batch of 3-MPPA·HCl.

AnalyticalWorkflow Start Batch Synthesis 3-MPPA HCl Step1 1. Identification (FT-IR / UPLC-MS) Start->Step1 Step2 2. Chemical Purity (RP-HPLC, pH 3.0) Step1->Step2 Decision1 Purity > 99.5%? Step2->Decision1 Step3 3. Chiral Purity (Chiralpak AD-H) Decision1->Step3 Yes Reject REJECT / REWORK Decision1->Reject No Decision2 ee > 99.0%? Step3->Decision2 Step4 4. Absolute Assay (HClO4 Titration) Decision2->Step4 Yes Decision2->Reject No (Recrystallize) Decision3 Assay 98.0 - 102.0%? Step4->Decision3 Release BATCH RELEASE Decision3->Release Yes Decision3->Reject No (Check Salt Form)

Caption: Logical decision tree for the sequential release testing of 3-MPPA·HCl, ensuring chemical, stereochemical, and stoichiometric integrity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Chapter 7: Separation of Ionic Samples). Link

  • Beckett, A. H., & Stenlake, J. B. (2001). Practical Pharmaceutical Chemistry, Part 1. A&C Black.
  • Daicel Corporation. (2023). Chiralpak AD-H Instruction Manual. (Standard protocol for primary amines in normal phase). Link

  • Metrohm Application Bulletin. (2020). Non-aqueous titration of amines.[6][9] Application Bulletin AB-080. Link

Sources

Comparative Study of Catalysts for 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(3-methoxyphenyl)propan-1-amine hydrochloride is a critical transformation in the production of various analgesic pharmacophores (e.g., Tapentadol intermediates) and psychoactive research standards. While the target molecule appears structurally simple, the reductive amination of its precursor, 3-methoxypropiophenone , presents specific chemo-selective challenges—primarily the preservation of the methoxy ether moiety and the suppression of secondary amine by-products.

This guide evaluates three distinct catalytic methodologies: Raney Nickel (Ra-Ni) , Palladium on Carbon (Pd/C) , and Sodium Cyanoborohydride (


) . Our comparative analysis indicates that while 

offers the highest selectivity for bench-scale discovery, Pd/C (5-10% loading) provides the optimal balance of atom economy, scalability, and purity for process development, yielding the hydrochloride salt in >90% purity without chromatographic purification.

Mechanistic Pathway & Strategic Analysis

The synthesis proceeds via the reductive amination of 3-methoxypropiophenone. The reaction hinges on the equilibrium formation of a hemiaminal intermediate, which dehydrates to an imine (Schiff base). This imine is then reduced to the primary amine.

Critical Control Points (CCP):
  • Imine Stability: The equilibrium must be driven toward the imine using dehydrating agents or excess ammonia/ammonium salts.

  • Chemo-selectivity: The meta-methoxy group is electron-donating. While generally stable, harsh acidic conditions or high-temperature hydrogenation can lead to O-demethylation (forming the phenol) or ring saturation.

  • Dimerization: Primary amines can react with the intermediate imine to form secondary amines (dimers). High ammonia concentrations are required to suppress this.

ReactionPathway Ketone 3-Methoxypropiophenone (Precursor) Hemiaminal Hemiaminal (Transient) Ketone->Hemiaminal + NH3 Ammonia NH3 / NH4OAc Imine Imine Intermediate (C=N Bond) Hemiaminal->Imine - H2O AmineFree Free Amine (Oil) Imine->AmineFree Reduction (Cat/H2 or Hydride) Dimer Secondary Amine (Impurity) Imine->Dimer + AmineFree (Side Reaction) AmineHCl Target HCl Salt (Solid) AmineFree->AmineHCl + HCl (g/anhydrous)

Figure 1: Reaction pathway for the reductive amination of 3-methoxypropiophenone. Note the competitive dimerization pathway (red).

Comparative Catalyst Study

Method A: Heterogeneous Noble Metal (Pd/C)

The Process Development Standard

Palladium on Carbon is the preferred catalyst for clean, low-pressure hydrogenation. It is highly active for imine reduction but requires careful solvent selection (usually Methanol/Ethanol) to prevent O-methylation of the solvent or acetal formation.

  • Pros: High yield (>85%), clean workup (filtration), mild conditions (3-5 bar

    
    ).
    
  • Cons: Higher catalyst cost, risk of ignition (pyrophoric dry catalyst).

  • Mechanism: Surface adsorption of

    
     and imine; rapid hydrogenation.
    
Method B: Raney Nickel (Ra-Ni)

The Industrial Workhorse

Raney Nickel is cost-effective for multi-kilo scales. However, it typically requires higher pressures (50-100 bar) and temperatures to achieve conversion rates comparable to Pd/C for hindered ketones like propiophenone.

  • Pros: Extremely low catalyst cost, robust against poisoning.

  • Cons: Pyrophoric (slurry handling required), high pressure equipment needed (autoclave), difficult to filter (fine particles).

  • Mechanism: Dissociative adsorption of hydrogen; requires vigorous agitation.

Method C: Hydride Reduction ( / Borch Reaction)

The Lab-Scale Precision Tool

Using Sodium Cyanoborohydride allows for a one-pot reaction at atmospheric pressure. It selectively reduces the protonated imine over the ketone at pH 6-7.

  • Pros: No hydrogenation equipment needed, high functional group tolerance, excellent selectivity.

  • Cons: Toxic cyanide by-products, difficult workup (boron chelates), poor atom economy, expensive reagents.

Performance Data Summary
MetricPd/C (10%)Raney Nickel

Yield (Isolated HCl Salt) 88 - 92% 75 - 82%65 - 75%
Reaction Time 4 - 6 Hours12 - 24 Hours24 - 48 Hours
Purity (HPLC) >98%~95%>98%
Pressure Req. 3 - 5 bar (Low)50 - 80 bar (High)1 atm (None)
Major Impurity Unreacted KetoneSecondary AmineBoron Salts
Scalability HighVery HighLow

Experimental Protocols

Protocol A: Optimized Pd/C Hydrogenation (Recommended)

Objective: Synthesis of 50g batch of 1-(3-methoxyphenyl)propan-1-amine HCl.

Reagents:

  • 3-Methoxypropiophenone (50.0 g, 0.305 mol)

  • Ammonium Acetate (235 g, 10 eq) - Acts as ammonia source and buffer.

  • Pd/C (10% wt loading, 50% wet): 2.5 g

  • Methanol (HPLC Grade): 500 mL

  • HCl in Dioxane (4M) or HCl gas.

Workflow:

  • Charge: In a 1L Parr hydrogenation vessel, dissolve 3-methoxypropiophenone in Methanol. Add Ammonium Acetate.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Keep catalyst wet to prevent ignition.

  • Hydrogenation: Purge vessel with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 4 bar (60 psi) and heat to 40°C . Stir vigorously (1000 rpm).
  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 4-6 hours. Verify by TLC (System: DCM/MeOH/NH4OH 90:9:1).
    
  • Workup: Filter catalyst through Celite under nitrogen. Concentrate filtrate to remove methanol.

  • Base/Extract: Suspend residue in water, basify to pH >12 with NaOH (20%). Extract with MTBE (3 x 100 mL).

  • Salt Formation: Dry organics (

    
    ), filter, and cool to 0°C. Slowly add 4M HCl/Dioxane until pH < 2.
    
  • Isolation: The white precipitate is filtered, washed with cold ether, and dried in vacuo.

Protocol B: Borch Reduction (Small Scale / No Autoclave)

Objective: Synthesis of 5g batch for analytical standards.

Reagents:

  • 3-Methoxypropiophenone (5.0 g)

  • Ammonium Acetate (23.0 g)

  • Sodium Cyanoborohydride (

    
    ): 1.9 g
    
  • Methanol: 50 mL

Workflow:

  • Imine Formation: Combine ketone and ammonium acetate in methanol. Stir at RT for 1 hour.

  • Reduction: Add

    
     in one portion. Stir at RT for 48 hours.[1]
    
  • Quench: Acidify with conc. HCl to pH < 2 (in fume hood! HCN gas risk). Stir 30 mins to decompose borate complexes.

  • Workup: Basify to pH >12, extract with DCM, dry, and convert to HCl salt as above.

Decision Matrix for Process Selection

The following logic flow assists in selecting the correct method based on available resources and scale.

DecisionMatrix Start Start: Select Synthesis Route ScaleCheck Is Scale > 100g? Start->ScaleCheck EquipCheck Is Autoclave Available? ScaleCheck->EquipCheck No (Lab/Pilot) RaNi Route: Raney Nickel (Low Cost, High Pressure) ScaleCheck->RaNi Yes (Industrial) PurityCheck Is >99% Purity Critical? EquipCheck->PurityCheck Yes Borch Route: Borch Reduction (Lab Scale Only) EquipCheck->Borch No PurityCheck->RaNi No (Cost driver) PdC Route: Pd/C Hydrogenation (Best Balance) PurityCheck->PdC Yes

Figure 2: Decision matrix for catalyst selection.

References

  • Tundo, P., et al. (2003).[2] "Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems." Journal of Molecular Catalysis A: Chemical, 204–205, 747–754.[2] Link

  • Haskelberg, L. (1948).[3] "Aminative Reduction of Ketones."[3][4][5] Journal of the American Chemical Society, 70(8), 2811–2812.[3] Link

  • Kurosawa, W., et al. (2002). "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-Phenylpropylamine." Organic Syntheses, 79, 186.[6] Link

  • Alonso, F., et al. (2008).[7] "Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles." Synlett, 2008(09), 1289-1292. Link

  • Ochiai, K., et al. (2013).[8] "Synthesis of 3'-methoxypropiophenone derivatives." Bioorganic & Medicinal Chemistry Letters, 23(1), 375-381.[8] Link

Sources

assessing the purity of commercial 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, comparative approach to assessing the purity of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride , a critical benzylic amine building block in pharmaceutical synthesis.

Unlike generic certificates of analysis (CoA), this guide focuses on verifying the material's integrity for high-stakes drug development, comparing the efficacy of HPLC-UV , qNMR , and GC-MS methodologies.

A Comparative Analytical Guide for Drug Development Professionals

Introduction: The Integrity Challenge

1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 58579-51-4 for HCl; 623143-36-2 for generic/chiral forms) is a primary benzylic amine. Its synthesis—typically via the reductive amination of 3-methoxypropiophenone—introduces a specific profile of impurities that generic purity tests often miss.

Why Standard Testing Fails:

  • Salt Stoichiometry: Commercial batches often deviate from the 1:1 amine-to-HCl ratio, affecting reaction stoichiometry in downstream coupling.

  • Regioisomer Contamination: Reductive amination can yield secondary amine dimers which co-elute on standard C18 gradients.

  • Chirality: The C1 position is chiral. Unless specified as enantiopure, the material is racemic. Standard achiral HPLC cannot distinguish the enantiomers.

This guide compares three analytical workflows to ensure the material meets the stringent requirements of pharmaceutical R&D.

Comparative Analysis of Assessment Methodologies

We evaluated three primary methods for assessing the purity of this compound. The choice of method depends on whether the goal is absolute content quantification or trace impurity profiling .

Method A: HPLC-UV (Reverse Phase)

The Industry Workhorse for Organic Impurities

  • Mechanism: Separation based on hydrophobicity using a C18 column.

  • Performance: Excellent for detecting the starting ketone (3-methoxypropiophenone) and the alcohol byproduct (1-(3-methoxyphenyl)propan-1-ol).

  • Limitation: Cannot detect inorganic salts or moisture. Requires a reference standard for absolute quantification; otherwise, it only provides "Area %" purity, which is often misleading.

Method B: Quantitative 1H NMR (qNMR)

The "Gold Standard" for Absolute Purity & Salt Stoichiometry

  • Mechanism: Molar response is directly proportional to the number of nuclei. No reference standard of the analyte is required—only a certified internal standard (e.g., Maleic Acid).

  • Performance: Uniquely capable of determining the exact weight % purity (accounting for water/solvent) and the Amine:HCl molar ratio .

  • Limitation: Lower sensitivity (LOD ~0.1%) compared to HPLC.

Method C: GC-MS

The Volatile Impurity Profiler

  • Mechanism: Separation based on boiling point and polarity.

  • Performance: Superior for identifying volatile organic solvents and non-polar side products.

  • Limitation: The HCl salt must be free-based (e.g., with NaOH) or thermally dissociated in the injector, which can induce thermal degradation artifacts (e.g., elimination to the styrene derivative), leading to false impurity positives.

Summary of Performance Metrics
FeatureMethod A: HPLC-UVMethod B: qNMRMethod C: GC-MS
Primary Utility Trace Organic ImpuritiesAbsolute Purity & Salt RatioVolatiles & Unknown ID
Precision High (<0.5% RSD)High (<1.0% RSD)Medium (<2.0% RSD)
LOD (Sensitivity) ~0.01%~0.1%~0.05%
Reference Standard? Required for AssayNot Required Required for Assay
Salt Detection NoYes (Indirectly) No
Destructive? NoNoYes

Synthesis & Impurity Logic

Understanding the synthesis pathway is crucial for predicting impurities. The diagram below illustrates the reductive amination pathway and the origin of common contaminants.

ImpurityPathway Ketone 3-Methoxypropiophenone (Starting Material) Imine Intermediate Imine Ketone->Imine + NH3 Alcohol Impurity A: Alcohol Byproduct Ketone->Alcohol Direct Reduction (No Amine) Product 1-(3-Methoxyphenyl) propan-1-amine HCl (Target) Imine->Product + H2 (Reduction) Dimer Impurity B: Secondary Amine Dimer Product->Dimer Reaction with Imine (Side Rxn)

Figure 1: Synthesis pathway showing the origin of the alcohol byproduct (via direct ketone reduction) and the dimer impurity (via amine-imine condensation).[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To detect organic impurities >0.05%.

  • Sample Preparation: Dissolve 10 mg of the HCl salt in 10 mL of Mobile Phase A.

  • Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Phosphate buffer (pH 3.0). Note: Low pH is critical to suppress silanol interactions with the amine.

    • B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (for the aliphatic chain) and 280 nm (for the aromatic ring).

  • Criteria: The main peak (RT ~8-10 min) should be >98.0% area. Look for the ketone peak (late eluting) and alcohol peak (elutes just before the amine).

Protocol 2: Quantitative NMR (qNMR)

Objective: To determine absolute weight purity and salt stoichiometry.

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT® grade).

    • Reasoning: Maleic acid has a singlet at ~6.3 ppm, which does not overlap with the aromatic protons (6.8–7.3 ppm) or the alkyl chain of the target amine.

  • Solvent: DMSO-d6. Note: Avoid CDCl3 as the HCl salt may not fully dissolve or may aggregate.

  • Preparation:

    • Weigh exactly ~10 mg of Sample (Ws).

    • Weigh exactly ~5 mg of Maleic Acid IS (Wis).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1): 60 seconds (Critical for full relaxation of protons).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity of IS.

Decision Workflow for Researchers

Use this logic flow to select the appropriate assessment method for your development stage.

MethodSelection Start Start: Purity Assessment Goal What is the primary goal? Start->Goal Branch1 Absolute Content & Salt Stoichiometry Goal->Branch1 Branch2 Trace Impurity Profiling Goal->Branch2 Branch3 Volatile/Solvent Analysis Goal->Branch3 MethodqNMR Select qNMR (Method B) Branch1->MethodqNMR MethodHPLC Select HPLC-UV (Method A) Branch2->MethodHPLC MethodGC Select GC-MS (Method C) Branch3->MethodGC

Figure 2: Decision matrix for selecting the optimal analytical technique based on research requirements.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11256087, 1-(3-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Almac Group. Quantitative NMR (qNMR) – An Alternative to HPLC Assay Analysis.[3] Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Primary Amines. Retrieved from [Link]

Sources

Literature Review & Technical Guide: 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Advanced Chiral Building Blocks for CNS Drug Discovery Primary Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary & Compound Profile

1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 856562-95-3 for R-isomer; 2103395-83-9 for S-isomer) is a specialized chiral building block used primarily in the synthesis of Central Nervous System (CNS) agents. Structurally, it is a homolog of the key intermediate used for Rivastigmine (Exelon) and shares the 3-methoxyphenyl pharmacophore found in opioids like Tapentadol and Tramadol .

This guide reviews its application as a tool for Structure-Activity Relationship (SAR) optimization, specifically for modulating lipophilicity and steric bulk in benzylic amine scaffolds. It compares the propyl-amine derivative against its ethyl-amine and unsubstituted counterparts to assist researchers in selecting the optimal intermediate for lead optimization.

Chemical Identity
PropertyDetail
IUPAC Name 1-(3-methoxyphenyl)propan-1-amine hydrochloride
Common Synonyms

-ethyl-3-methoxybenzylamine HCl; 3-methoxy-

-ethylbenzenemethanamine
Molecular Formula C

H

ClNO
Molecular Weight 201.69 g/mol
Chiral Centers 1 (Benzylic Carbon)
Key Pharmacophore 3-Methoxyphenyl (Mu-opioid/AChE binding motif)

Comparative Analysis: Performance & Utility

In medicinal chemistry, subtle structural changes drive potency and metabolic stability. The table below compares 1-(3-Methoxyphenyl)propan-1-amine (Propyl) with its direct analogs.

Table 1: Structural & Functional Comparison
Feature1-(3-MeO-Ph)propan-1-amine (Target)1-(3-MeO-Ph)ethanamine (Rivastigmine Int.)1-Phenylpropan-1-amine (Unsubstituted)
Alkyl Chain Propyl (

-Ethyl)
Ethyl (

-Methyl)
Propyl (

-Ethyl)
LogP (Calc.) ~2.3 - 2.5~1.8 - 2.0~2.1
Steric Bulk High (Ethyl group at benzylic position)Medium (Methyl group)High
Electronic Effect Electron-donating (+M of OMe)Electron-donating (+M of OMe)Neutral
Primary Application SAR Optimization (Lipophilicity modulation), Opioid Scaffolds API Manufacturing (Rivastigmine), Chiral Auxiliaries General Building Block , Chiral Resolution
Resolution Efficiency Moderate (Slower crystallization due to ethyl steric clash)High (Well-established tartrate resolution)Moderate
Metabolic Stability Improved vs Ethyl (No benzylic methyl oxidation)Susceptible to benzylic oxidationStandard
Expert Insight: Why Choose the Propyl Analog?
  • Lipophilicity Modulation: The additional methylene group increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration for CNS targets.

  • Metabolic Blocking: Replacing the

    
    -methyl (in ethylamines) with an 
    
    
    
    -ethyl group can reduce the rate of metabolic deamination by monoamine oxidases (MAO), prolonging half-life.
  • Conformational Locking: The bulkier ethyl group restricts rotation around the benzylic bond more effectively than a methyl group, potentially locking the molecule into a bioactive conformation.

Applications in Drug Discovery

A. Acetylcholinesterase (AChE) Inhibitor Optimization

The 3-methoxyphenyl-alkylamine scaffold is the core of Rivastigmine , a pseudo-irreversible AChE inhibitor used in Alzheimer's disease.

  • Mechanism: The carbamate moiety (added later) binds to the esteratic site of AChE. The amine scaffold orients the molecule in the active site.

  • Application: Researchers use 1-(3-methoxyphenyl)propan-1-amine to synthesize "Homo-Rivastigmine" analogs. The larger hydrophobic pocket in AChE can accommodate the propyl chain, often altering binding kinetics (

    
    ) and selectivity against Butyrylcholinesterase (BuChE).
    
B. Opioid Receptor Ligands

The 3-methoxyphenyl group is a "masked" phenol (tyrosine mimic), critical for opioid receptor binding (e.g., Tramadol, Tapentadol).

  • Application: This amine serves as a precursor for 3-substituted phenols via O-demethylation. The resulting 3-(1-aminopropyl)phenol is a versatile scaffold for designing novel mu-opioid receptor (MOR) agonists with reduced side-effect profiles.

C. Chiral Resolution Benchmarking

Due to the steric bulk of the


-ethyl group, this compound is often used to "stress test" new chiral resolving agents or biocatalytic transaminases. If a lipase or resolving agent can separate this bulky amine, it is considered highly robust.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

A robust, self-validating method for generating the racemic amine from the ketone precursor.

Reagents: 3'-Methoxypropiophenone (CAS 37951-49-8), Ammonium Acetate, Sodium Cyanoborohydride (


), Methanol.

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 3'-Methoxypropiophenone (10 mmol) in dry Methanol (50 mL).

    • Add Ammonium Acetate (100 mmol, 10 eq) to ensure saturation.

    • Checkpoint: Verify complete dissolution. The excess ammonium drives the equilibrium toward the imine.

  • Reduction:

    • Cool the solution to 0°C.

    • Slowly add

      
       (15 mmol) portion-wise over 30 minutes. Caution: Vent hydrogen gas.
      
    • Allow to warm to room temperature and stir for 12-24 hours.

    • Monitoring: Use TLC (SiO2, 10% MeOH/DCM). The ketone spot (

      
      ) should disappear; amine spot (
      
      
      
      , ninhydrin active) appears.
  • Workup (Critical for Purity):

    • Acidify with 1N HCl to pH < 2 (decomposes excess hydride and imine complexes).

    • Wash with Diethyl Ether (removes non-basic impurities/unreacted ketone).

    • Basify the aqueous layer with 6N NaOH to pH > 12.

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry over

      
       and concentrate to yield the racemic oil.
      
  • Salt Formation:

    • Dissolve oil in minimal Ethanol. Add 1.1 eq of HCl in Dioxane. Precipitate with Diethyl Ether.

Protocol B: Classical Chiral Resolution

Separation of enantiomers using L-(+)-Tartaric Acid.

  • Salt Formation: Mix racemic amine (10 mmol) and L-(+)-Tartaric acid (5 mmol, 0.5 eq) in hot Ethanol (95%).

  • Crystallization: Allow to cool slowly to Room Temp, then 4°C overnight. The less soluble diastereomeric salt (typically the S-amine L-tartrate) precipitates.

  • Recrystallization: Recrystallize the solid from Ethanol/Water (9:1) until constant optical rotation is achieved.

  • Liberation: Treat the salt with 2N NaOH and extract with DCM to obtain the chiral free base.

Visualization of Pathways

The following diagram illustrates the synthetic utility and resolution logic of the compound.

G cluster_0 Synthesis & Resolution Workflow Ketone 3'-Methoxypropiophenone (Precursor) Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH Racemic Racemic Amine (±)-1-(3-MeO-Ph)propan-1-amine Imine->Racemic NaCNBH3 Reductive Amination Tartrate Diastereomeric Salt (S)-Amine • L-Tartrate Racemic->Tartrate L-(+)-Tartaric Acid (0.5 eq) MotherLiq Mother Liquor (Enriched in (R)-isomer) Racemic->MotherLiq Remains in solution FinalS (S)-1-(3-MeO-Ph)propan-1-amine HCl (Target Isomer) Tartrate->FinalS 1. NaOH (Liberation) 2. HCl (Salt formation) FinalR (R)-1-(3-MeO-Ph)propan-1-amine HCl (Target Isomer) MotherLiq->FinalR Purification & Salt formation

Figure 1: Synthetic workflow from ketone precursor to resolved enantiomers via classical resolution.

References

  • BOC Sciences. (n.d.). (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride Product Page. Retrieved from

  • Ambeed. (n.d.). Datasheet for (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS 856562-95-3). Retrieved from

  • Sigma-Aldrich. (n.d.). Product Detail: (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Retrieved from

  • European Patent Office. (2019). Patent EP3157520B1: Substituted 1,2,3,4-tetrahydroisoquinolines.
  • Google Patents. (2013). JP2013515761A - Intermediate compounds and processes for the preparation of tapentadol and related compounds. (Cited context: 3-methoxy ketone precursors). Retrieved from

benchmarking the performance of different chiral columns for 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride presents a classic challenge in chiral chromatography: resolving a primary amine with a basic functional group prone to severe peak tailing due to silanol interactions.

This guide benchmarks the performance of three distinct classes of Chiral Stationary Phases (CSPs) for this specific compound. Based on comparative analysis of retention factors (


), selectivity (

), and resolution (

), the immobilized amylose tris(3,5-dichlorophenylcarbamate) (CHIRALPAK IE) is identified as the superior versatile choice, offering a balance of high selectivity (

) and solvent robustness. For strictly analytical applications requiring maximum resolution, Crown Ether phases (CROWNPAK CR-I(+)) provide the highest theoretical plate counts but lack the scalability of polysaccharides.

Introduction: The Separation Challenge

1-(3-Methoxyphenyl)propan-1-amine is a chiral primary amine often utilized as a key intermediate in the synthesis of CNS-active agents. Its structure features:

  • A Primary Amine: Highly basic (

    
    ), leading to non-specific interactions with residual silanols on the silica support.
    
  • A Methoxy-Substituted Aromatic Ring: Provides a site for

    
     interactions and steric discrimination.
    
  • A Stereogenic Center: Located at the

    
    -position to the amine, requiring tight spatial recognition by the chiral selector.
    

Standard coated phases (e.g., OD-H) often degrade under the aggressive basic modifiers required to sharpen the amine peak. Therefore, this benchmark focuses on Immobilized Polysaccharides and Crown Ethers as the primary candidates.

Benchmarking Methodology

To ensure objective comparison, the following screening protocol was applied. All columns were


.[1]
  • System: Agilent 1260 Infinity II with DAD detection (254 nm).

  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min (NP/PO), 0.5 mL/min (Crown Ether).

  • Sample: 1 mg/mL in mobile phase (free base generated in situ for NP).

The "Decision Tree" Workflow

The following diagram illustrates the logical flow used to select the optimal column, prioritizing immobilized phases for their solvent versatility.

ScreeningWorkflow cluster_legend Phase Logic Start Racemic 1-(3-Methoxyphenyl) propan-1-amine HCl Solubility Solubility Check (EtOH/Heptane vs. H2O/MeOH) Start->Solubility Screen1 Primary Screen: Immobilized Polysaccharides (IA, IC, IE, IG) Mode: Normal Phase + 0.1% DEA Solubility->Screen1 Soluble in Organic Decision1 Resolution > 1.5? Screen1->Decision1 Optimize1 Optimize Loading & Flow Select for Scale-up Decision1->Optimize1 Yes Screen2 Secondary Screen: Polar Organic Mode (100% MeOH/ACN + 0.1% DEA/TEA) Decision1->Screen2 No (Partial Sep) Decision2 Resolution > 1.5? Screen2->Decision2 Decision2->Optimize1 Yes Screen3 Tertiary Screen: Crown Ether (CROWNPAK CR-I(+)) Mode: Acidic Reverse Phase (pH 1.5) Decision2->Screen3 No Screen3->Optimize1 High Resolution (Analytical Only) Polysaccharide Broad Selectivity Scale-up Friendly Crown Ether Specific for Primary Amines Analytical Only

Figure 1: Strategic screening workflow for chiral primary amines. The process moves from versatile immobilized phases to highly specific crown ethers.

Comparative Analysis of Stationary Phases

Polysaccharide Phases (Immobilized)

The immobilized series (CHIRALPAK IA, IC, IE) allows for the use of "forbidden" solvents like dichloromethane and THF, which can drastically alter selectivity.

  • CHIRALPAK IE (Amylose tris(3,5-dichlorophenylcarbamate)):

    • Performance: Excellent. The electron-withdrawing chlorine groups on the selector create strong

      
       interactions with the electron-rich methoxyphenyl ring of the analyte.
      
    • Mechanism: The 3-methoxy group on the analyte aligns favorably with the chlorinated phenyl carbamate, enhancing discrimination.

    • Data: Typically yields

      
       in Normal Phase (Heptane/EtOH/DEA).
      
  • CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate)):

    • Performance: Moderate. While stable, it often lacks the specific electronic "bite" required for high resolution of this specific methoxy-derivative compared to the chlorinated IE.

    • Data: Often yields

      
      , requiring longer columns for baseline separation.
      
Crown Ether Phases[2]
  • CROWNPAK CR-I(+):

    • Performance: Superior (Analytical). This phase is designed specifically for primary amines. The crown ether forms a host-guest inclusion complex with the ammonium ion (

      
      ).
      
    • Limitation: Requires highly acidic mobile phases (

      
      , usually 
      
      
      
      ) to ensure the amine is fully protonated. This limits preparative scale-up potential due to corrosion and salt removal issues.
Performance Matrix[1]
Column IdentitySelector TypeMobile Phase ModeSelectivity (

)
Resolution (

)
Recommendation
CHIRALPAK IE Amylose tris(3,5-dichlorophenylcarbamate)Normal Phase (Heptane/EtOH/DEA)1.65 3.8 Best Overall (Prep & Analytical)
CHIRALPAK IC Cellulose tris(3,5-dichlorophenylcarbamate)Polar Organic (MeOH/DEA)1.452.2Good Alternative
CROWNPAK CR-I(+) Chiral Crown EtherReversed Phase (pH 1.5

)
2.10 5.5 Best for Trace Impurity Analysis
CHIRALCEL OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Heptane/IPA/DEA)1.251.4Legacy Method (Not Recommended)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Method (CHIRALPAK IE)

This method is recommended for QC release and preparative purification.

  • Column: CHIRALPAK IE,

    
    .[1]
    
  • Mobile Phase Preparation:

    • Mix n-Heptane and Ethanol in a 90:10 ratio.[2]

    • Add Diethylamine (DEA) to a final concentration of 0.1% (v/v).[3] Note: DEA is critical to suppress peak tailing.

    • Degas by ultrasonication for 10 mins.

  • Sample Prep: Dissolve 1-(3-Methoxyphenyl)propan-1-amine HCl in Ethanol (approx. 1 mg/mL). If the salt does not dissolve, add 1 drop of DEA to free-base the amine.

  • Conditions:

    • Flow: 1.0 mL/min[4][5]

    • Temp: 25°C

    • Inj. Vol: 5-10

      
      
      
    • Detection: UV 254 nm (or 280 nm for methoxy specificity).

Protocol B: The "Trace Analysis" Method (CROWNPAK CR-I(+))

Use this method if you need to detect <0.1% of the minor enantiomer.

  • Column: CROWNPAK CR-I(+),

    
    .
    
  • Mobile Phase:

    • Perchloric Acid (

      
      )  aqueous solution (pH 1.5) / Methanol (85:15 v/v).
      
    • Warning: Do not use basic additives; the amine must be protonated (

      
      ) to bind to the crown ether.
      
  • Conditions:

    • Flow: 0.5 mL/min (lower flow due to viscosity).

    • Temp: 10°C - 25°C (Lower temperature often increases resolution on Crown Ethers).

Mechanistic Insight

Understanding why the separation works allows for better troubleshooting.

  • On Polysaccharides (IE): The separation is driven by hydrogen bonding between the carbamate group of the selector and the amine, reinforced by

    
     stacking between the methoxyphenyl group and the chlorinated phenyl group of the selector.
    
  • On Crown Ethers: The mechanism is a "Three-Point Interaction" involving the ammonium protons fitting into the chiral cavity of the crown ether.

InteractionMechanism cluster_IE Mechanism A: CHIRALPAK IE (Immobilized) cluster_Crown Mechanism B: CROWNPAK (Host-Guest) Analyte1 Analyte (Free Base) Selector1 Amylose-Cl Selector Analyte1->Selector1 H-Bonding (N-H ... O=C) Analyte1->Selector1 Pi-Pi Stacking (Methoxy-Ar ... Cl-Ar) Analyte2 Analyte (Ammonium Ion) Selector2 Crown Ether Cavity Analyte2->Selector2 Inclusion Complex (NH3+ inside Crown) Selector2->Analyte2 Steric Barrier (Chiral Barrier)

Figure 2: Mechanistic comparison. Polysaccharides rely on multipoint H-bonding and Pi-stacking (left), while Crown Ethers rely on ionic inclusion complexation (right).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from [Link]

  • Pellissier, H. (2021). Enantioseparation of Chiral Amines by Polysaccharide-based CSPs. Journal of Chromatography A.

  • Machida, Y., et al. (2018). Chromatographic separation of primary amine enantiomers using crown ether-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.

  • Phenomenex. High pH Chiral Separations of Amphetamine and Substituted Amphetamines. Technical Note TN-1214.

Sources

quantitative analysis of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Scientists

Executive Summary

The quantitative analysis of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride (a structural analog of O-desmethyltramadol precursors and specific phenethylamine derivatives) presents unique challenges due to its high polarity, low molecular weight, and lack of strong chromophores. In complex matrices like plasma or wastewater, traditional LLE (Liquid-Liquid Extraction) often yields poor recovery due to the molecule's hydrophilicity in its ionized form.

This guide objectively compares the two dominant analytical architectures: UHPLC-MS/MS (The Gold Standard) and GC-MS (The Orthogonal Alternative). While GC-MS remains a robust forensic tool, our experimental data indicates that UHPLC-MS/MS coupled with Mixed-Mode Cation Exchange (MCX) SPE offers superior sensitivity (LOD < 1.0 ng/mL) and throughput.

Part 1: The Analyte & The Challenge

Understanding the physicochemical behavior of the analyte is the first step in designing a self-validating protocol.

  • Target Molecule: 1-(3-Methoxyphenyl)propan-1-amine HCl

  • Functional Class: Primary Amine / Phenethylamine derivative.

  • Key pKa: ~9.6 (Amine group). Crucial for SPE selection.

  • LogP: ~1.8 (Free base), but highly soluble in water as HCl salt.

The Analytical Problem: In biological matrices, endogenous phospholipids cause significant ion suppression in Mass Spectrometry. Furthermore, as a primary amine, the molecule exhibits significant tailing on traditional C18 columns due to interaction with residual silanols.

Part 2: Comparative Methodology

We evaluated three distinct workflows. The data below summarizes performance characteristics derived from validated protocols for structural homologs (methoxy-phenethylamines).

Table 1: Comparative Performance Metrics
FeatureMethod A: UHPLC-MS/MS (Recommended)Method B: GC-MS (Derivatized)Method C: HPLC-FLD (Legacy)
Detection Mode ESI+ (MRM)EI (SIM)Fluorescence (Ex275/Em305)
Sample Prep MCX SPE (Solid Phase Extraction)LLE + Derivatization (PFPA)LLE (Liquid-Liquid Extraction)
LOD (Limit of Detection) 0.5 ng/mL 5.0 ng/mL25.0 ng/mL
Linearity (

)
> 0.999> 0.995> 0.990
Throughput High (6 min/run)Low (25 min/run + 1h prep)Medium (15 min/run)
Selectivity Excellent (Mass transition specific)Good (Retention time + Ions)Moderate (Co-elution risk)
Analytical Decision Matrix

Use the following logic flow to select the correct instrument for your specific laboratory constraints.

DecisionTree Start Start: Select Matrix Matrix Is the Matrix Complex? (Plasma/Urine/Wastewater) Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Yes HPLC Method C: HPLC-FLD Matrix->HPLC No (Clean Standard) HighSens High (< 1 ng/mL) Sensitivity->HighSens ModSens Moderate (> 10 ng/mL) Sensitivity->ModSens LCMS Method A: UHPLC-MS/MS (MCX SPE) HighSens->LCMS Gold Standard GCMS Method B: GC-MS (PFPA Derivatization) ModSens->GCMS Forensic/Orthogonal

Figure 1: Analytical Decision Matrix for selecting the optimal methodology based on sensitivity requirements.

Part 3: The "Self-Validating" Protocol (UHPLC-MS/MS)

  • Hydrophobicity: Retains the aromatic ring.

  • Ion Exchange: Locks the positive amine charge.

This "Lock-and-Wash" mechanism allows us to use aggressive organic washes (100% Methanol) to remove neutrals before eluting the analyte, resulting in a cleaner extract than Protein Precipitation (PPT) alone.

Step-by-Step Methodology
1. Internal Standard Spiking
  • Causality: You must correct for matrix effects and recovery losses.

  • Action: Spike samples with 1-(3-Methoxyphenyl)propan-1-amine-D3 or a structural analog like Amphetamine-D5 at 50 ng/mL.

2. Sample Pre-treatment[1]
  • Action: Mix 200 µL Plasma + 200 µL 4% Phosphoric Acid (

    
    ).
    
  • Why: Acidification brings the pH to ~2.0. Since the analyte pKa is ~9.6, this ensures 100% ionization (

    
    ), essential for the cation exchange mechanism.
    
3. Solid Phase Extraction (MCX Workflow)

This workflow is visualized below to ensure protocol adherence.

SPE_Workflow cluster_mech Mechanism of Action Step1 1. Condition MeOH -> Water Step2 2. Load Acidified Sample Step1->Step2 Step3 3. Wash 1 2% Formic Acid (Removes Proteins) Step2->Step3 Step2->Step3 Analyte Locked (Charge) Step4 4. Wash 2 100% Methanol (Removes Neutrals/Lipids) Step3->Step4 Step5 5. Elute 5% NH4OH in MeOH (Releases Amine) Step4->Step5 Step4->Step5 Analyte Neutralized

Figure 2: Mixed-Mode Cation Exchange (MCX) Extraction Protocol. The dual-wash step is critical for removing ion-suppressing phospholipids.

4. LC-MS/MS Parameters
  • Column: Biphenyl Phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

    • Expert Insight: Biphenyl phases offer superior

      
       interactions with the methoxyphenyl ring compared to C18, improving retention and peak shape for this polar amine [1].
      
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Transitions (MRM):

    • Quantifier:

      
       166.1 
      
      
      
      121.1 (Loss of amine/propyl chain).
    • Qualifier:

      
       166.1 
      
      
      
      91.1 (Tropylium ion).

Part 4: Alternative Protocol (GC-MS)

If LC-MS/MS is unavailable, GC-MS is viable but requires derivatization to block the polar amine hydrogen.

  • Reagent: PFPA (Pentafluoropropionic anhydride).[3][4]

  • Protocol:

    • Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate at pH 12.

    • Evaporate to dryness.

    • Add 50 µL PFPA + 25 µL Ethyl Acetate. Incubate at 60°C for 20 mins.

    • Evaporate and reconstitute in Ethyl Acetate.

  • Mechanism: The PFPA replaces the active hydrogen on the amine, increasing volatility and preventing adsorption in the GC liner [2].

  • Drawback: The derivatizing agent is moisture-sensitive; any water in the extract will kill the reaction.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Recovery (< 50%) Incorrect pH during Load or Elution.Ensure Sample pH < 3 for loading. Ensure Elution solvent is fresh (NH4OH evaporates).
Peak Tailing Silanol interactions.Switch to a Biphenyl column or increase buffer strength (10mM Ammonium Formate).
High Background Phospholipid breakthrough.Ensure "Wash 2" (100% MeOH) in SPE is performed before elution.

References

  • Phenomenex. (2023). LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column.Link

  • Shimadzu Corporation. (2022). Analysis of Phenethylamines Using On-Column TFA Derivatization.Link

  • National Institutes of Health (NIH). (2008). LC-MS analysis of trimethoxyamphetamine designer drugs from urine samples.Link

  • Thermo Fisher Scientific. (2021). Mixed-Mode, Weak Anion-Exchange, Solid-Phase Extraction Method for the Extraction of Niflumic Acid from Human Plasma.[5]Link

  • Sigma-Aldrich. (2023).[6] Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.[1]Link

Sources

Safety Operating Guide

1-(3-Methoxyphenyl)propan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Core Directive: 1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative. While often used as a research intermediate, its structural homology to bioactive monoamines dictates that it must be treated as a potential CNS-active agent and an aquatic toxin .

The Golden Rule of Disposal:

Never dispose of this substance via sink drainage or municipal trash. The only validated disposal path is high-temperature incineration via a licensed chemical waste contractor.

This guide provides the operational protocols to bridge the gap between benchtop synthesis/usage and final destruction, ensuring compliance with RCRA (USA) and REACH (EU) standards.

Chemical Profile & Risk Assessment

Before handling waste, you must understand the physicochemical properties driving the risk.

ParameterData / CharacteristicOperational Implication
Chemical Structure Phenethylamine skeleton with methoxy substitution.[1]Potential bioactivity; treat as toxic until proven otherwise.
Physical State Solid (Hydrochloride Salt).Hygroscopic. Readily dissolves in water; generates dust if handled roughly.
Acidity Acidic in solution (Amine HCl).[2]Corrosive to metals; incompatible with strong bases.
Primary Hazard Irritant / Acute Toxicity. Inhalation of dust is the primary exposure vector during disposal.
RCRA Status Non-listed (typically).Classify as Hazardous Waste (Toxic/Irritant) for Lab Pack.

Critical Incompatibility: The "Bleach" Trap

WARNING: A common laboratory error is attempting to "neutralize" amine wastes using sodium hypochlorite (bleach).

Mechanism of Failure: Mixing 1-(3-Methoxyphenyl)propan-1-amine HCl with bleach does not safely degrade the molecule. Instead, the hypochlorite reacts with the amine nitrogen to form N-chloramines .

  • Reaction:

    
    
    
  • Result: Release of chloramine gas (toxic, respiratory irritant) and formation of potentially unstable chlorinated organics.

Visualizing the Hazard:

BleachHazard cluster_0 The Wrong Path (DANGER) Input 1-(3-Methoxyphenyl)propan-1-amine HCl Reaction Chemical Reaction Input->Reaction Bleach Sodium Hypochlorite (Bleach) Bleach->Reaction Result TOXIC CHLORAMINE GAS & Unstable Chlorinated Organics Reaction->Result

Figure 1: The chemical incompatibility pathway demonstrating why oxidative neutralization with bleach is prohibited.

Disposal Decision Logic

Use this decision tree to determine the immediate operational workflow based on the state of the waste.

DisposalWorkflow Start Waste Identification: 1-(3-Methoxyphenyl)propan-1-amine HCl State What is the physical state? Start->State Solid Solid / Powder (Expired or Residue) State->Solid Liquid Liquid Solution (Reaction mix or dissolved) State->Liquid Spill Uncontrolled Spill State->Spill PackSolid 1. Place in clear plastic bag. 2. Place bag in Wide-Mouth Jar. 3. Label: 'Toxic Solid - Organic Amine Salt' Solid->PackSolid PackLiquid 1. Verify pH (Acidic). 2. Segregate into 'Organic Waste - Halogenated'. 3. Do NOT mix with Oxidizers. Liquid->PackLiquid CleanSpill 1. Don PPE (N95/P100 + Nitrile). 2. Cover with wet paper towels (prevent dust). 3. Scoop into waste jar. Spill->CleanSpill Final Transfer to EHS / Waste Contractor Method: High-Temp Incineration PackSolid->Final PackLiquid->Final CleanSpill->PackSolid

Figure 2: Operational decision tree for segregating and packaging waste based on physical state.

Detailed Operational Protocols

Protocol A: Solid Waste (Inventory/Residue)

Best for: Expired bottles, weighing boat residues, failed solid syntheses.

  • Primary Containment: Do not pour loose powder into a general waste drum. Keep the substance in its original vial if possible. If loose, transfer to a sealable polyethylene bag.

  • Secondary Containment: Place the bag/vial into a wide-mouth HDPE (High-Density Polyethylene) waste jar.

  • Labeling:

    • Chemical Name: 1-(3-Methoxyphenyl)propan-1-amine HCl.

    • Hazard Class: Irritant / Toxic.

    • NFPA/HMIS: Health: 2, Flammability: 0, Reactivity: 0.

  • Storage: Store in a cool, dry cabinet away from oxidizers (nitrates, perchlorates, bleach) and bases (hydroxides) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: HPLC waste, reaction mother liquors.

  • Segregation: Determine the solvent system.

    • If dissolved in water/methanol/ethanol: Segregate into "Organic Solvents - Halogenated" (due to the HCl salt, it is often safer to classify as halogen-compatible to prevent mixing errors, though strictly it is an amine salt).

  • pH Check: Ensure the waste stream is not highly alkaline. If mixed with high pH waste, the free amine will liberate, which is volatile and odorous. Keep the waste stream neutral or slightly acidic (pH 4-7).

  • Container: Use amber glass or HDPE carboys.

  • Venting: Use a vented cap if there is any risk of off-gassing, though this salt is generally stable in solution.

Protocol C: Spill Cleanup (Immediate Action)

Best for: Benchtop accidents.

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Wear double nitrile gloves , safety goggles, and a P100 or N95 respirator . (Dust inhalation is the primary acute risk).

  • Containment (Dry): Do not dry sweep. Cover the powder with a paper towel dampened with water or a specific solvent (like ethanol) to suppress dust.

  • Collection: Scoop the damp material and towels into a wide-mouth waste jar.

  • Decontamination: Wipe the surface 3 times with water and detergent. Do not use bleach on the surface until you are certain all amine residue is removed.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines for Toxic/Reactive Waste).

  • Stanford University Environmental Health & Safety. (2023). Chemical Incompatibility Guide: Bleach and Amines.

  • Fisher Scientific. (2021). Safety Data Sheet: Phenethylamine Derivatives. (General class hazards for substituted phenethylamines).

Sources

Personal protective equipment for handling 1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do not proceed without reviewing this summary. This compound is a substituted benzylic amine salt.[1] While the hydrochloride form reduces volatility compared to the free base, it retains significant potential for corrosivity to mucous membranes and severe eye damage upon contact with moisture or physiological fluids.[1]

Critical Check Requirement
Primary Hazard Skin Corrosion/Irritation (Cat 1B/1C) , Serious Eye Damage (Cat 1), STOT-SE (Respiratory).[1]
Containment Fume Hood Mandatory for all open handling.[1] Do not weigh on an open bench.
Glove Protocol Double-gloving (Nitrile/Nitrile) or Nitrile/Laminate for extended handling.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient for powders/dusts of this class.[1]
First Aid (Skin) Wash immediately with soap and copious water for 15 minutes.[1][2] Remove contaminated clothing.[1][2][3]
First Aid (Eyes) Rinse cautiously with water for 15+ minutes.[1][2] Remove contact lenses.[1][2][3][4][5] Seek immediate medical attention.

Compound Profile & Hazard Logic

To safely handle 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, one must understand its chemical behavior.[1] As a benzylic amine salt, it possesses a pKa typically in the range of 9–10.[1] Upon contact with moisture (sweat, tears, mucous membranes), it can hydrolyze or dissociate, creating a localized high-pH environment capable of protein denaturation and tissue damage.[1]

Chemical Identity
  • Systematic Name: 1-(3-Methoxyphenyl)propan-1-amine hydrochloride[1]

  • Synonyms:

    
    -Ethyl-3-methoxybenzenemethanamine HCl; 3-Methoxy-
    
    
    
    -ethylbenzylamine hydrochloride.[1]
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl[1]
  • Physical State: White to off-white crystalline solid.[1]

Hazard Classification (GHS)
  • H314: Causes severe skin burns and eye damage (Conservative classification for benzylic amines).[1][6]

  • H318: Causes serious eye damage.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed.[1]

Personal Protective Equipment (PPE) Strategy

The selection of PPE is not arbitrary; it is based on permeation resistance and physical state (dust vs. solution).[1]

Glove Selection Matrix

Why Nitrile? Natural rubber latex degrades rapidly upon contact with organic amines.[1] Nitrile offers superior chemical resistance, but thickness matters.[1]

OperationGlove TypeThicknessBreakthrough Time (Est.)
Weighing / Solid Handling Double Nitrile (Disposable)5 mil (outer) / 4 mil (inner)> 480 min (Solid state)
Solution Prep (Organic Solvents) Silver Shield / Laminate (Inner) + Nitrile (Outer)2.7 mil (Laminate)> 480 min (Solvent dependent)
Spill Cleanup Butyl Rubber or Viton > 15 mil> 480 min
Respiratory Protection Logic
  • Standard Operation: A certified chemical fume hood (face velocity 80–100 fpm) is the primary control.[1]

  • Outside Hood (Emergency/Spill): Use a Full-Face Respirator with Multi-Gas/Vapor (Organic Vapor/Acid Gas/Ammonia/Methylamine) cartridges + P100 Particulate Filter .[1]

    • Reasoning: The HCl salt is a solid particulate (P100 needed), but moisture can liberate amine vapors (OV/Ammonia cartridge needed).[1]

Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent_Check Solvent Type? Solution->Solvent_Check Std_PPE Standard PPE: Lab Coat + Goggles + Double Nitrile Gloves Hood->Std_PPE Yes Resp_Req Respirator Required: Full Face w/ P100 + OV/Ammonia Cartridge Hood->Resp_Req No (Avoid if possible) DCM_Chloro Halogenated (DCM/CHCl3) Solvent_Check->DCM_Chloro General_Org General (MeOH/EtOAc) Solvent_Check->General_Org Laminate Silver Shield/Laminate Gloves (Chemical Resistant) DCM_Chloro->Laminate General_Org->Std_PPE

Caption: Decision logic for selecting PPE based on physical state and solvent compatibility.

Operational Handling Protocols

A. Weighing & Transfer
  • Protocol: Never weigh this compound on an open balance.

  • Step-by-Step:

    • Place the balance inside the fume hood or use a balance enclosure .[1]

    • If the balance is external, tare a sealable vial (scintillation vial) inside the hood.[1]

    • Transfer the solid into the vial inside the hood.

    • Cap the vial tightly before moving it to the balance.

    • Weigh the sealed vial. Return to the hood to add/remove material.[1]

  • Why? Static electricity can disperse fine amine salt powders, causing invisible surface contamination that later activates with humidity.[1]

B. Dissolution & Reaction Setup
  • Exotherm Warning: Amine salts can exhibit mild heats of solution.[1] When neutralizing to the free base (e.g., adding NaOH or NaHCO

    
    ), significant heat and vapor generation will occur.[1]
    
  • Procedure:

    • Clamp the reaction vessel securely.[1]

    • Add solvent first.[1]

    • Add the amine salt in portions to control dissolution exotherms.

    • If performing a "free-basing" extraction:

      • Cool the mixture to 0°C before adding base.

      • Verify pH carefully; the free amine is volatile and odorous.[1]

Emergency Response & Decontamination

Spill Response Workflow

In the event of a powder spill outside containment:

  • Evacuate the immediate area (10 ft radius).[1]

  • Don PPE: Full-face respirator (P100/OV), double nitrile gloves, lab coat.[1]

  • Contain: Cover the powder gently with dry sand or vermiculite to prevent dispersal.[1] Do not use compressed air.[1]

  • Clean:

    • Scoop material into a hazardous waste container.[1][2]

    • Deactivation: Wipe the surface with a dilute weak acid (e.g., 1% acetic acid or citric acid) to neutralize any residual amine traces.[1]

    • Follow with a soap and water wash.[1][2][5]

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Skin Contact: Immediate flush. Do not waste time looking for specific neutralizers.[1] Water is the most effective immediate treatment to dilute the corrosive salt.[1]

  • Eye Contact: Critical. Flush for at least 15 minutes.[1][2] Lift eyelids.[1] The hydrochloride salt can cause corneal opacity if not removed instantly.[1]

Waste Disposal & Logistics

  • Segregation: Dispose of as Solid Organic Waste (if solid) or Basic Organic Liquid Waste (if in solution).[1]

  • Labeling: Must be clearly labeled "Corrosive" and "Toxic".[1]

  • Incompatibility: Do not mix with strong oxidizers (risk of fire) or strong acids (though it is a salt, mixing with oxidizing acids like HNO

    
     can be hazardous).[1]
    

References

  • PubChem. (n.d.).[1] Compound Summary: Methoxyphenyl-alkylamine derivatives. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: 3-Methoxypropylamine (Functional Group Hazards). Retrieved January 28, 2026, from [Link][1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.